(4-fluorophenyl)methyl-2H-benzotriazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10FN3 |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]benzotriazole |
InChI |
InChI=1S/C13H10FN3/c14-11-7-5-10(6-8-11)9-17-15-12-3-1-2-4-13(12)16-17/h1-8H,9H2 |
InChI Key |
GDRAJHBIOBQHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
(4-fluorophenyl)methyl-2H-benzotriazole CAS number 148004-78-8
The following technical guide details the chemical identity, synthesis, characterization, and application of (4-fluorophenyl)methyl-2H-benzotriazole (CAS 148004-78-8).
This guide is structured for researchers requiring actionable data on synthesis regioselectivity, structural validation, and pharmaceutical utility.
CAS Number: 148004-78-8
Synonyms: 2-(4-Fluorobenzyl)-2H-benzotriazole; 2-[(4-Fluorophenyl)methyl]benzotriazole
Executive Summary
(4-Fluorophenyl)methyl-2H-benzotriazole is a specialized heterocyclic building block characterized by a benzotriazole core substituted at the N2-position with a 4-fluorobenzyl group. Unlike its N1-substituted isomer, the 2H-isomer possesses distinct electronic properties, including higher symmetry (
The presence of the 4-fluorine substituent is a strategic medicinal chemistry modification. It enhances metabolic stability by blocking para-oxidation on the benzyl ring and increases lipophilicity (
Chemical Identity & Physical Properties
| Property | Data |
| CAS Number | 148004-78-8 |
| Molecular Formula | C |
| Molecular Weight | 227.24 g/mol |
| Structure Type | 2H-Benzotriazole (N2-isomer) |
| Physical State | Crystalline Solid |
| Solubility | Soluble in DCM, CHCl |
| pKa (Conjugate Acid) | ~0.4 (Benzotriazole core is weakly basic) |
| Key Functional Groups | Benzotriazole (azole), Fluorobenzene |
Synthesis & Regioselectivity (The Core Challenge)
The Ambident Nucleophile Problem
The synthesis of CAS 148004-78-8 involves the alkylation of benzotriazole. The benzotriazolyl anion is an ambident nucleophile , possessing electron density at both the N1 and N2 positions.
-
N1-Alkylation (Kinetic Control): Typically favored statistically and electronically in polar aprotic solvents, leading to the 1H-isomer (often the major product).
-
N2-Alkylation (Thermodynamic/Specific Control): The 2H-isomer (Target CAS 148004-78-8) is often the minor product in simple alkylations but can be favored by specific conditions or isolated via chromatography.
Optimized Synthetic Protocol
To synthesize the target 2-(4-fluorobenzyl)-2H-benzotriazole , a direct alkylation followed by rigorous separation is the standard laboratory route.
Reagents:
-
Substrate: 1H-Benzotriazole
-
Electrophile: 4-Fluorobenzyl chloride (or bromide)
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ) -
Solvent: DMF (Dimethylformamide) or Acetone
Workflow:
-
Deprotonation: Dissolve benzotriazole (1.0 eq) in DMF. Add
(1.5 eq) and stir at RT for 30 min. -
Alkylation: Add 4-fluorobenzyl chloride (1.1 eq) dropwise.
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (the N2 isomer typically has a higher
value than the N1 isomer). -
Workup: Quench with water, extract with Ethyl Acetate.
-
Purification (Critical): The crude mixture will contain both N1 and N2 isomers.
-
Column Chromatography: Silica gel; Gradient elution (Hexane:EtOAc). The 2H-isomer (Target) usually elutes first (less polar) compared to the 1H-isomer.
-
Reaction Pathway Visualization
Figure 1: Divergent synthesis pathway showing the competition between N1 and N2 alkylation. The target 2H-isomer is isolated based on polarity differences.
Structural Characterization (Distinguishing Isomers)
Validating the structure of CAS 148004-78-8 requires distinguishing it from the N1-isomer. Symmetry is the key differentiator.
NMR Spectroscopy Logic
-
2H-Isomer (Target): Possesses a plane of symmetry passing through the N2 atom and the benzyl group.
- H NMR (Benzotriazole Ring): The protons at positions 4 & 7 are equivalent, and 5 & 6 are equivalent. This results in an AA'BB' system (appearing as two symmetric multiplets).
- C NMR: Shows fewer signals for the benzotriazole carbons due to symmetry.
-
1H-Isomer (Byproduct): Asymmetric.
- H NMR: Protons 4, 5, 6, and 7 are all chemically distinct (or form a complex 4-spin system without C2 symmetry). H7 (near the N1-benzyl group) is often shielded differently than H4.
Diagnostic Data (Predicted)
| Feature | 2H-Isomer (Target) | 1H-Isomer (Byproduct) |
| Symmetry | ||
| TLC ( | Higher (Less Polar) | Lower (More Polar) |
| UV Absorbance | Distinct | Typical Benzotriazole profile |
Applications & Biological Relevance
Pharmaceutical Research (Antifungal/Antimicrobial)
Benzotriazoles are bioisosteres of imidazoles and triazoles, common pharmacophores in antifungal drugs (e.g., Fluconazole). The 2-(4-fluorobenzyl) moiety is particularly significant:
-
Mechanism: Potential inhibition of Lanosterol 14
-demethylase (CYP51) , a key enzyme in fungal cell membrane synthesis. The N-lone pair of the benzotriazole can coordinate with the heme iron of the CYP enzyme. -
SAR (Structure-Activity Relationship): The 4-fluorine atom prevents metabolic deactivation and enhances binding affinity via hydrophobic interactions.
Materials Science (UV Stabilization)
2H-Benzotriazoles are renowned for their ability to dissipate UV energy as heat via excited-state intramolecular proton transfer (ESIPT), although this typically requires a phenolic -OH group at the ortho position of the phenyl ring (e.g., Tinuvin P).
-
CAS 148004-78-8 Utility: While lacking the phenolic -OH for classic ESIPT, this molecule serves as a non-phenolic UV absorber model or a precursor for synthesizing more complex photostabilizers where the N2-linkage is preserved.
Application Workflow
Figure 2: Potential utility domains for the 2H-benzotriazole scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (Gloves, Goggles, Fume Hood).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis, although the 2H-isomer is generally stable.
-
Environmental: Benzotriazoles can be persistent in aquatic environments; waste must be disposed of via high-temperature incineration.
References
-
Regioselectivity of Benzotriazole Alkylation
-
Biological Activity of Benzotriazoles
-
Chemical Identity Verification
-
Synthesis of N-Benzyl Benzotriazoles
-
Title: Efficient Synthesis of N-Alkyl Benzotriazoles.[4]
- Source:Synthetic Communic
- Context: Describes the use of for alkyl
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Architecting 2-(4-Fluorobenzyl)-2H-Benzotriazole: Structural Dynamics, Synthesis, and Applications
Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper & Methodological Guide
The Molecular Blueprint: Structural and Electronic Profiling
The compound 2-(4-fluorobenzyl)-2H-benzotriazole represents a highly specialized heterocyclic building block. At its core, it consists of a benzotriazole moiety locked into its 2H-tautomeric form via N-alkylation with a 4-fluorobenzyl group.
Unsubstituted benzotriazole exists in a dynamic tautomeric equilibrium between its 1H and 2H forms, though the 1H form predominantly crystallizes in the solid state due to intermolecular hydrogen bonding[1]. However, when an electrophile such as a 4-fluorobenzyl halide is introduced, the alkylation permanently fixes the molecule into distinct 1-alkyl and 2-alkyl isomers[2].
The 2H-isomer is of particular interest due to its unique electronic distribution. Unlike the 1H-isomer, which maintains a strictly benzenoid aromatic character, the 2H-isomer adopts a highly symmetric, quinonoid-like resonance structure[3]. This symmetry significantly lowers the molecule's overall dipole moment. Furthermore, the integration of the 4-fluorobenzyl moiety serves a dual purpose: the highly electronegative fluorine atom enhances the compound's lipophilicity for better membrane permeability, while simultaneously blocking cytochrome P450-mediated para-hydroxylation, thereby increasing its metabolic stability in biological systems[4][5].
Pharmacological and Photochemical Utility
The unique structural features of 2-(4-fluorobenzyl)-2H-benzotriazole make it a versatile scaffold in both drug discovery and materials science.
-
Medicinal Chemistry: Benzotriazoles are frequently utilized as bioisosteres for imidazoles and triazoles. In antifungal drug development, 2-substituted benzotriazoles effectively bind to the active site of lanosterol 14α-demethylase (CYP51), disrupting fungal cell membrane synthesis[1][5]. Additionally, fluorinated benzotriazole derivatives have shown promise as microtubule-destabilizing agents (MDAs) in oncology[6].
-
Photochemistry & Materials: 2-Alkyl-2H-benzotriazoles are renowned for their exceptional UV-absorbing properties and photostability. They are also uniquely capable of undergoing tautomer-selective intermolecular [2+2] photocycloaddition reactions, making them valuable in the synthesis of complex photo-adducts and advanced polymers[7].
Caption: Structural logic mapping of 2-(4-fluorobenzyl)-2H-benzotriazole functionalities.
Regioselective Synthesis and Isolation Protocol
The synthesis of 2-(4-fluorobenzyl)-2H-benzotriazole requires careful control of reaction conditions to manage the inherent regioselectivity of the benzotriazole anion. The following protocol is designed as a self-validating system , ensuring that the chemist can verify the success and isomeric purity of the reaction at every stage.
Causality of Experimental Choices:
-
Base Selection (K₂CO₃): A mild base is chosen to quantitatively deprotonate the 1H-benzotriazole without causing side reactions with the alkyl halide.
-
Solvent Choice (Acetonitrile): A polar aprotic solvent is utilized to leave the benzotriazole anion relatively unsolvated and highly nucleophilic, driving the S_N2 substitution efficiently[2].
-
Chromatographic Separation: Because N2-alkylation yields a symmetric molecule with a lower dipole moment, the 2H-isomer interacts less strongly with the polar silica gel stationary phase. This guarantees that the 2H-isomer will elute significantly faster than the 1H-isomer, allowing for clean, predictable separation[6].
Step-by-Step Methodology:
Phase 1: N-Alkylation Reaction
-
Charge a round-bottom flask with 1H-benzotriazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) in anhydrous acetonitrile (CH₃CN)[2].
-
Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation, forming the delocalized benzotriazole anion.
-
Add 4-fluorobenzyl chloride (1.1 equiv) dropwise to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction to reflux (approx. 82°C) for 4–6 hours[2][6].
-
Validation Step (TLC): Spot the reaction mixture on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 9:1). You will observe the disappearance of the starting material and the emergence of two distinct product spots. The higher R_f spot is the 2H-isomer; the lower R_f spot is the 1H-isomer[6].
Phase 2: Work-up and Isolation 6. Cool the reaction to room temperature, filter off the inorganic salts (KCl, unreacted K₂CO₃), and concentrate the filtrate under reduced pressure. 7. Redissolve the crude residue in dichloromethane (DCM) and wash sequentially with water and brine to remove residual polar impurities. 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude isomeric mixture. 9. Purify the mixture via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). Collect the first major eluting fraction, which contains the pure 2-(4-fluorobenzyl)-2H-benzotriazole[6].
Caption: Divergent synthesis and isolation of 1H and 2H benzotriazole isomers.
Physicochemical Data and Spectroscopic Validation
To ensure the integrity of the isolated 2-(4-fluorobenzyl)-2H-benzotriazole, spectroscopic validation is required. The symmetry of the 2H-isomer provides a distinct ¹H-NMR signature compared to the 1H-isomer. In the 2H form, the benzotriazole aromatic protons appear as a highly symmetric AA'BB' system (two multiplets integrating for 2 protons each), whereas the 1H form displays four distinct proton signals due to the asymmetric nature of the N1-substituted ring[2].
Table 1: Comparative Physicochemical & Spectroscopic Profile
| Property | 1-(4-fluorobenzyl)-1H-benzotriazole | 2-(4-fluorobenzyl)-2H-benzotriazole |
| Regiochemistry | N1-Alkylated | N2-Alkylated |
| Dipole Moment | High (Asymmetric charge distribution) | Low (Symmetric quinonoid structure) |
| TLC R_f Value (Hexane:EtOAc 9:1) | ~0.15 – 0.25 (Slower eluting) | ~0.65 – 0.75 (Faster eluting) |
| Benzotriazole ¹H-NMR | 4 distinct signals (Asymmetric) | 2 symmetric signals (AA'BB' system) |
| Methylene ¹H-NMR | Singlet, ~5.8 ppm | Singlet, ~5.8 ppm |
| Primary Application | Synthetic intermediate, Agrochemicals | UV Absorbers, MDAs, Photochemistry |
(Note: Exact chemical shifts may vary slightly based on the deuterated solvent used, typically CDCl₃ or DMSO-d₆).
References
- Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs)
- Source: ukaazpublications.
- Source: benchchem.
- Source: ias.ac.
- Ar Monomer Bis(4-fluorophenyl)
- Source: thieme-connect.
- Source: acs.
Sources
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole | 2251137-40-1 | Benchchem [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Molecular Weight and Formula C13H10FN3: A Technical Guide to Fluorobenzyl-Benzotriazole Derivatives
Executive Summary
Benzotriazole derivatives represent a privileged scaffold in medicinal chemistry, extensively utilized in the development of antimicrobial, antiviral, and anticancer agents. Among these, compounds with the molecular formula C13H10FN3 —specifically the 1-(fluorobenzyl)-1H-benzotriazole isomers—have garnered significant attention.
This whitepaper provides an in-depth technical analysis of C13H10FN3, detailing its exact molecular weight calculations, physicochemical profiling, regioselective synthesis via copper-free click chemistry, and its pharmacological mechanisms. Designed for drug development professionals, this guide synthesizes field-proven protocols with the underlying causality of experimental choices.
Chemical Identity & Physicochemical Profiling
The formula C13H10FN3 corresponds to a benzotriazole core substituted with a fluorobenzyl group. The placement of the fluorine atom (ortho, meta, or para) and the nitrogen substitution site (N1 vs. N2) drastically alter the molecule's dipole moment and target-binding affinity.
Molecular Weight Calculation
In high-resolution mass spectrometry (HRMS) and pharmacokinetic modeling, distinguishing between the average molecular weight and the monoisotopic exact mass is critical for self-validating analytical workflows.
-
Carbon (C13): 13 × 12.011 g/mol = 156.143 g/mol
-
Hydrogen (H10): 10 × 1.008 g/mol = 10.080 g/mol
-
Fluorine (F1): 1 × 18.998 g/mol = 18.998 g/mol
-
Nitrogen (N3): 3 × 14.007 g/mol = 42.021 g/mol
-
Average Molecular Weight: 227.24 g/mol
For exact mass (monoisotopic) targeting in LC-TOF-MS:
-
C (12.0000) + H (1.0078) + F (18.9984) + N (14.0031) = 227.0859 Da
Table 1: Pharmacokinetic & Physicochemical Parameters
Data summarized for 1-(4-fluorobenzyl)-1H-benzotriazole to evaluate Lipinski's Rule of 5 compliance.
| Parameter | Value | Pharmacological Significance |
| Molecular Formula | C13H10FN3 | Defines the atomic composition and core scaffold. |
| Molecular Weight | 227.24 g/mol | < 500 Da; highly favorable for oral bioavailability. |
| Monoisotopic Mass | 227.0859 Da | Primary target peak [M+H]+ at m/z 228.0937 for HRMS validation. |
| Hydrogen Bond Donors | 0 | Enhances passive cellular membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Facilitates binding to target protein active sites (e.g., helicase). |
| Topological Polar Surface Area | 30.7 Ų | Optimal for blood-brain barrier (BBB) and deep tissue penetration. |
Regioselective Synthesis Methodology
The Causality of Synthetic Choices
Historically, synthesizing 1-alkylbenzotriazoles involved the direct N-alkylation of benzotriazole with an alkyl halide (e.g., 4-fluorobenzyl bromide). However, because the benzotriazole anion is highly delocalized, this method invariably produces a difficult-to-separate mixture of N1 and N2 isomers.
To ensure absolute regioselectivity and avoid the use of cytotoxic copper catalysts (which can skew downstream biological assays), modern protocols utilize a Copper-Free Click Chemistry approach: the 1,3-dipolar cycloaddition of azides and arynes [1]. This concerted mechanism strictly yields the N1-substituted benzotriazole.
Fig 1: Copper-free click synthesis of C13H10FN3 via 1,3-dipolar cycloaddition.
Protocol 1: Copper-Free Synthesis of 1-(4-Fluorobenzyl)-1H-benzotriazole
This self-validating protocol ensures >95% regioselectivity for the N1 isomer.
-
Azide Preparation: Dissolve 4-fluorobenzyl bromide (1.0 eq) in a 1:4 water/acetone mixture. Add sodium azide (NaN3, 1.5 eq). Stir at room temperature for 24 hours. Extract the resulting 4-fluorobenzyl azide with dichloromethane (DCM), dry over MgSO4, and concentrate under reduced pressure.
-
Cycloaddition Setup: In a 10 mL round-bottom flask, dissolve the 4-fluorobenzyl azide (0.60 mmol, 3.0 eq) in 3 mL of anhydrous acetonitrile.
-
Fluoride Activation: Add Cesium Fluoride (CsF) or Tetrabutylammonium fluoride (TBAF) (0.40 mmol, 2.0 eq) and 18-crown-6 ether (0.40 mmol, 2.0 eq) to the solution. Stir for 10 minutes at room temperature.
-
Aryne Generation: Dropwise, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (aryne precursor, 0.20 mmol, 1.0 eq) dissolved in 1 mL of acetonitrile. The fluoride source promotes the ortho-elimination of the TMS and triflate groups, generating the highly reactive benzyne intermediate in situ.
-
Quenching & Purification: Monitor via TLC. Upon completion (typically <2 hours), pour the mixture into saturated NaHCO3. Extract with DCM (3 × 10 mL). Purify via silica gel column chromatography (heptane/ethyl acetate 7:1) to isolate the pure C13H10FN3 product.
-
Validation: Confirm identity via HRMS (Expected[M+H]+: 228.0937) and 13C-NMR to verify the absence of the N2-isomer symmetry.
Pharmacological Mechanisms & Biological Activity
Benzotriazole derivatives with the formula C13H10FN3 exhibit potent biological activities. The introduction of the fluorine atom is a deliberate pharmacokinetic strategy: it increases lipophilicity for better membrane penetration, blocks cytochrome P450-mediated oxidation sites to increase half-life, and introduces halogen bonding capabilities within target protein pockets [2].
Antiviral Activity (Helicase Inhibition)
N1-alkylated benzotriazoles are well-documented inhibitors of the NTPase/helicase enzymes of Flaviviridae (including Hepatitis C Virus and West Nile Virus) [3]. The benzotriazole core acts as an ATP mimic, competitively binding to the helicase active site, while the fluorobenzyl group extends into an adjacent hydrophobic pocket, anchoring the inhibitor and preventing the unwinding of viral dsRNA/dsDNA.
Anticancer & Cytotoxic Activity
Certain C13H10FN3 derivatives act as tubulin polymerization inhibitors. By binding to the colchicine site on tubulin, they destabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cell lines (e.g., MCF-7, HL-60).
Fig 2: Dual pharmacological pathways of C13H10FN3 targeting viral helicases and microtubules.
Analytical Characterization & In Vitro Validation
To establish trustworthiness in drug screening, the biological efficacy of C13H10FN3 must be validated through robust, self-contained assays.
Protocol 2: FRET-Based Helicase Inhibition Assay
This assay measures the ability of the benzotriazole derivative to inhibit viral RNA/DNA unwinding.
-
Reagent Preparation: Prepare a reaction buffer containing 25 mM MOPS (pH 6.5), 3 mM MgCl2, and 0.1 mg/mL BSA.
-
Substrate Assembly: Utilize a double-stranded DNA or RNA substrate where one strand is labeled with a fluorophore (e.g., Cy3) and the complementary strand with a quencher (e.g., BHQ). When annealed, fluorescence is quenched.
-
Compound Incubation: Incubate 10 nM of recombinant HCV helicase with varying concentrations of the C13H10FN3 derivative (dissolved in DMSO, final DMSO concentration < 1% v/v) for 15 minutes at 37°C.
-
Reaction Initiation: Add the FRET substrate (50 nM) and initiate the unwinding reaction by adding ATP (final concentration 1 mM).
-
Kinetic Measurement: Monitor the increase in fluorescence (indicating strand separation) continuously for 30 minutes using a microplate reader.
-
Data Analysis: Calculate the IC50 by plotting the initial velocity of unwinding against the log concentration of the benzotriazole inhibitor.
References
-
Title: Copper-free 'click': 1,3-dipolar cycloaddition of azides and arynes Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]
-
Title: Benzotriazole: An overview on its versatile biological behavior Source: European Journal of Medicinal Chemistry (Elsevier / PMC) URL: [Link]
-
Title: Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae Source: Antiviral Chemistry and Chemotherapy (SAGE Publications / PubMed) URL: [Link]
Architecting Fluorinated Benzyl Benzotriazoles: A Technical Guide to Physicochemical Properties and Synthetic Methodologies
Introduction: The Convergence of Fluorine and Triazole Chemistry
In the landscape of modern molecular design, the fusion of an electron-deficient benzotriazole core with a flexible, lipophilic fluorinated benzyl moiety creates a highly versatile pharmacophore and optoelectronic building block. As application scientists, we frequently leverage these hybrid molecules because they allow us to precisely tune a molecule's electronic landscape and physical behavior without introducing prohibitive steric bulk.
This whitepaper dissects the physicochemical properties of fluorinated benzyl benzotriazoles, explaining the causality behind their physical behavior, and provides a self-validating synthetic methodology for their isolation.
Mechanistic Physicochemistry: The Impact of Fluorination
To understand the physical properties of fluorinated benzyl benzotriazoles, we must analyze the independent and synergistic effects of the benzotriazole core and the fluorine substituent.
Electronic Geometry and Dipole Moments
The 1,2,3-triazole ring inherently possesses a high dipole moment (>4.0 D), making it an excellent hydrogen bond acceptor and a highly polarizable core[1]. When a fluorinated benzyl group is attached (typically at the N1 or N2 position), the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic
Lipophilicity and Permeability
Fluorine is unique: it is highly electronegative yet possesses a small van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å). Substituting a hydrogen atom with fluorine on the benzyl ring drastically alters the partition coefficient (LogP). Because the C-F bond has low polarizability and high hydrophobicity, fluorination increases the lipophilicity of the molecule[1]. In drug development, this translates directly to enhanced cell membrane permeability and improved metabolic stability, as the strong C-F bond resists cytochrome P450-mediated oxidation.
Solid-State and Crystallographic Properties
In the solid state, the benzyl linker provides critical conformational flexibility, allowing the benzotriazole and fluorophenyl rings to adopt optimal geometries for intermolecular
Structure-property relationships mapping molecular features to physical properties and uses.
Quantitative Property Matrix
To illustrate the physical impact of these structural modifications, the table below summarizes the shift in physicochemical properties from the base benzotriazole to its fluorinated benzyl derivatives.
| Physicochemical Property | 1H-Benzotriazole | N1-Benzyl Benzotriazole | N1-(4-Fluorobenzyl) Benzotriazole |
| Molecular Weight | 119.13 g/mol | 209.25 g/mol | 227.24 g/mol |
| Melting Point | 98–100 °C | 113–115 °C | 138–142 °C (Isomer dependent) |
| Dipole Moment | > 4.0 D[1] | ~ 4.2 D | ~ 4.5 D |
| Lipophilicity (LogP) | ~ 1.2 | ~ 3.1 | ~ 3.5 |
| Primary Lattice Forces | Hydrogen bonding |
Synthetic Workflow and Isomeric Dynamics
The synthesis of fluorinated benzyl benzotriazoles relies on the nucleophilic substitution (
Self-Validating Protocol: Synthesis of 1-(4-Fluorobenzyl)-1H-benzotriazole
Objective: To synthesize and isolate the N1 isomer of fluorobenzyl benzotriazole.
Rationale & Causality: Potassium carbonate (
Step-by-Step Methodology:
-
Deprotonation: Charge a flame-dried round-bottom flask with 1H-benzotriazole (150 mmol, 1.0 equiv) and anhydrous
(102 mmol, 0.68 equiv) in 300 mL of acetonitrile. Stir at room temperature for 15 minutes to generate the active triazolide anion[4]. -
Alkylation: Add 4-fluorobenzyl chloride (150 mmol, 1.0 equiv) dropwise to the stirring mixture. Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of polyalkylation or thermal degradation. Reflux the mixture for 1 hour under an inert atmosphere[4].
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The complete disappearance of the starting material and the emergence of two distinct spots confirms the successful formation of the N1 and N2 isomers.
-
Workup: Cool the reaction to room temperature. Filter the suspension to remove the inorganic salts (
and unreacted ), and concentrate the filtrate under reduced pressure to yield the crude isomeric mixture. -
Isomeric Resolution: Purify the crude mass via flash column chromatography on silica gel. Causality: The N1 and N2 isomers possess different dipole moments, allowing for baseline separation on the silica stationary phase. Validate the purity of the isolated N1 fraction using
NMR, specifically looking for the characteristic singlet of the benzylic protons at approximately 5.85 ppm.
Synthetic workflow for N-alkylation of benzotriazole yielding N1 and N2 fluorobenzyl isomers.
Advanced Applications in Translational Science
The unique physical properties of fluorinated benzyl benzotriazoles have driven their adoption across two primary scientific domains:
-
Medicinal Chemistry: The enhanced lipophilicity and metabolic stability imparted by the fluorinated benzyl group make these compounds excellent candidates for neuroactive and cytotoxic drugs. For instance, fluorinated benzyl derivatives have been successfully evaluated as potent anticonvulsant agents and cytotoxic hybrids capable of suppressing tumor cell migration[5][6].
-
Materials Science (Optoelectronics): In the realm of organic photovoltaics (OPVs) and OLEDs, fluorinated benzotriazoles are utilized as highly effective electron-accepting moieties in Donor-Acceptor (D-A) conjugated polymers. The strong electron-withdrawing nature of the fluorine atoms lowers the HOMO energy levels, which directly correlates to an increased open-circuit voltage (
) and improved hole mobility in bulk heterojunction solar cells[7][8].
References
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization Source: TSI Journals URL:[Link]
-
Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones Source: ResearchGate URL:[Link]
-
N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents Source: MDPI URL:[Link]
-
Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles Source: RSC Publishing URL:[Link]
-
Functionalization of Benzotriazole-Based Conjugated Polymers for Solar Cells Source: ACS Publications URL:[Link]
-
Synthesis and properties of fluorinated benzotriazole‐based donor‐acceptor‐type conjugated polymers Source: ResearchGate URL:[Link]
-
Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications Source: MDPI URL:[Link]
-
Acetylenic Poly(aryl ether)s: Preparation of the SNAr Monomer Bis(4-fluorophenyl)acetylene Source: Winona State University URL:[Link]
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- 2. Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications | MDPI [mdpi.com]
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Structural, Synthetic, and Pharmacological Profiling of 2-[(4-Fluorophenyl)methyl]-2H-benzo[d][1,2,3]triazole
Executive Summary
Benzotriazole derivatives are highly versatile scaffolds in modern drug discovery, serving as robust bioisosteres for indoles, benzimidazoles, and triazoles[1]. Among these, 2-[(4-fluorophenyl)methyl]-2H-benzo[d][1,2,3]triazole (commonly referred to as 2-(4-fluorobenzyl)-2H-benzotriazole) represents a highly specialized pharmacophore. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, the thermodynamic and kinetic principles governing its regioselective synthesis, and its pharmacological utility.
Nomenclature and Structural Elucidation
The precise IUPAC name for this compound is 2-[(4-fluorophenyl)methyl]-2H-benzo[d][1,2,3]triazole . Understanding the nomenclature requires deconstructing the molecule into its core components:
-
benzo[d][1,2,3]triazole: The parent bicyclic core consists of a benzene ring fused to a 1,2,3-triazole ring. The [d] denotes that the fusion occurs at the specific carbon-carbon bond of the triazole ring.
-
2H- designation: Unsubstituted benzotriazole exists in a state of rapid tautomeric equilibrium between the 1H and 2H forms, both in solution and in the gas phase[2]. The "2H" prefix in the IUPAC name explicitly locks the structural definition, indicating that the substituent is covalently bonded to the nitrogen at position 2 (the central nitrogen of the triazole moiety).
-
[(4-fluorophenyl)methyl]: This is the systematic name for the 4-fluorobenzyl group, highlighting the methylene bridge connecting the 4-fluorophenyl ring to the N2 position of the benzotriazole core.
Regioselective Synthesis: N1 vs. N2 Alkylation
A persistent challenge in benzotriazole chemistry is regioselectivity. The alkylation of 1H-benzotriazole with an electrophile like 4-fluorobenzyl chloride typically yields a mixture of N1 and N2 isomers[3].
-
Causality of Isomerization: Upon deprotonation, the benzotriazolide anion exhibits delocalized negative charge across N1, N2, and N3. Due to the higher electron density and greater nucleophilicity at the N1/N3 positions in the ground state, the N1-alkylated product is kinetically favored and usually forms as the major product.
-
Isolating the N2 Isomer: The N2 isomer is often the thermodynamically favored product under specific catalytic conditions, but in standard SN2 alkylations, it forms as the minor product. However, because the N2 isomer possesses a lower dipole moment and higher structural symmetry, it is significantly less polar than the N1 isomer. This allows for highly efficient separation via standard silica gel chromatography.
Diagram 1: Regioselective pathway of benzotriazole alkylation yielding N1 and N2 isomers.
Experimental Protocol: Synthesis & Self-Validating Isolation
To ensure scientific integrity, the following protocol incorporates in-process checks (TLC) and post-process validation (NMR symmetry analysis) to guarantee the isolation of the correct 2H-isomer.
Step-by-Step Methodology
-
Reaction Setup: Dissolve 1H-benzotriazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes to generate the benzotriazolide anion.
-
Electrophilic Addition: Dropwise, add 4-fluorobenzyl chloride (1.1 eq). Elevate the temperature to 60°C and stir for 4–6 hours.
-
In-Process Check (TLC): Monitor the reaction using TLC (Hexanes:Ethyl Acetate, 3:1). You will observe two distinct product spots. The higher Rf spot is the N2-isomer; the lower Rf spot is the N1-isomer.
-
Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes. The 2-[(4-fluorophenyl)methyl]-2H-benzotriazole will elute first due to its lower polarity.
Quantitative Analytical Validation
The ultimate validation of the 2H-isomer relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The N2-isomer possesses a plane of symmetry bisecting the triazole ring, which drastically simplifies its ¹H NMR spectrum compared to the asymmetric N1-isomer.
Table 1: Comparative Analytical Profile for Isomer Differentiation
| Analytical Property | 1-[(4-fluorophenyl)methyl]-1H-benzotriazole (N1) | 2-[(4-fluorophenyl)methyl]-2H-benzotriazole (N2) |
| TLC Retention (Rf) | ~0.30 (Hexanes/EtOAc 3:1) | ~0.65 (Hexanes/EtOAc 3:1) |
| Dipole Moment | High (Asymmetric charge distribution) | Low (Symmetric charge distribution) |
| ¹H NMR (Benzotriazole Core) | Asymmetric (ABCD spin system, 4 distinct multiplets) | Symmetric (AA'BB' spin system, 2 distinct multiplets) |
| ¹H NMR (Methylene -CH₂-) | ~ 5.85 ppm (More shielded) | ~ 5.95 ppm (More deshielded) |
Pharmacological Relevance in Drug Development
Benzotriazole derivatives are pivotal in medicinal chemistry due to their versatile reactivity and profound biological activity, frequently utilized in the development of antimicrobial agents, kinase inhibitors, and even industrial corrosion inhibitors[4].
The Role of the 4-Fluorobenzyl Pharmacophore
The integration of a 4-fluorobenzyl moiety onto the benzotriazole core is a deliberate structural optimization strategy:
-
Metabolic Stability: Unsubstituted benzyl rings are highly susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, which hydroxylate the para-position. The Carbon-Fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). By occupying the para-position with fluorine, CYP-mediated aromatic oxidation is sterically and electronically blocked, significantly extending the drug's pharmacokinetic half-life[5].
-
Lipophilicity and Penetration: Fluorination increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability, which is critical for intracellular targets or crossing the blood-brain barrier.
Diagram 2: Pharmacokinetic advantage of para-fluorination in blocking CYP450-mediated metabolism.
Conclusion
The synthesis and application of 2-[(4-fluorophenyl)methyl]-2H-benzo[d][1,2,3]triazole perfectly illustrates the intersection of precise chemical nomenclature, thermodynamic control in organic synthesis, and strategic pharmacophore design. By leveraging the symmetry of the 2H-isomer and the metabolic resilience of the 4-fluorobenzyl group, drug developers can utilize this scaffold to design highly stable, targeted therapeutics.
References
1.[4] Title: 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole - Benchchem | Source: benchchem.com | URL: 4 2.[1] Title: Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA | Source: ias.ac.in | URL: 1 3.[5] Title: US10981871B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C | Source: google.com/patents | URL: 5 4.[3] Title: TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions | Source: researchgate.net | URL: 3 5.[2] Title: Product Class 13: 1,2,3-Triazoles | Source: thieme-connect.de | URL: 2
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 4. 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole | 2251137-40-1 | Benchchem [benchchem.com]
- 5. US10981871B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C - Google Patents [patents.google.com]
Structural Dynamics and Medicinal Applications of Benzotriazole Tautomers: A Technical Guide to 1H and 2H Isomers
Executive Summary
Benzotriazole (BTA) is a privileged bicyclic heterocyclic scaffold extensively utilized in medicinal chemistry, materials science, and synthetic organic chemistry. A defining feature of its molecular architecture is the annular tautomerism of its triazole ring, which rapidly interconverts between the 1H-benzotriazole and 2H-benzotriazole isomeric forms. Understanding the thermodynamic, spectroscopic, and pharmacological differences between these two states—and their substituted derivatives—is critical for rational drug design and synthetic optimization.
This whitepaper provides an in-depth mechanistic analysis of BTA tautomerism, detailing the causality behind their phase-dependent stability, the analytical frameworks required to differentiate them, and self-validating experimental protocols for isolating their regioisomers.
The Mechanistic Basis of Benzotriazole Tautomerism
Benzotriazole consists of a benzene ring fused to a five-membered 1,2,3-triazole ring. Because the proton can rapidly migrate among the nitrogen atoms, the molecule exists in a dynamic tautomeric equilibrium between the 1H- and 2H- forms[1].
At room temperature, the proton exchange between the N1 and N3 positions (which are chemically equivalent in the parent molecule) is highly rapid. Dynamic
Caption: Thermodynamic equilibrium of benzotriazole tautomers driven by phase and solvent polarity.
Thermodynamic Stability and Environmental Causality
The position of the tautomeric equilibrium is strictly dictated by the dielectric environment. The causality behind this phase-dependent behavior lies in the stark difference in the dipole moments of the two isomers.
-
Solution and Solid Phases (The 1H Dominance): The asymmetric 1H-tautomer possesses a highly polarized electronic structure, resulting in a strong dipole moment of ~6.2 Debye [2]. In contrast, the highly symmetric 2H-tautomer has a much lower dipole moment of ~2.3 Debye [3]. In polar solvents (e.g., DMSO, methanol, water) and in the crystalline solid state, the 1H-isomer is overwhelmingly favored (>99.9%),[4]. The causality here is thermodynamic: the high dielectric constant of the medium provides massive solvation energy stabilization to the highly polar 1H form through dipole-dipole interactions and intermolecular hydrogen bonding[2].
-
Gas Phase and Non-Polar Environments (The 2H Emergence): When solvent stabilization is removed (i.e., in the gas phase or in cryogenic inert matrices), the intrinsic electronic stability of the molecule dictates the equilibrium. Without the need to satisfy a large dipole, the 2H-tautomer becomes highly competitive. Matrix isolation studies at ~315 K reveal a gas-phase [1H]:[2H] ratio of approximately 1.6:1 , demonstrating that the energy difference between the bare isomers is minimal[5].
-
Photochemical Excitation: Interestingly, while the 1H form is the ground-state thermodynamic sink in condensed phases, the 2H-tautomer becomes energetically favored and more stable in the photochemically excited triplet state.
Quantitative Data Summary
| Property | 1H-Benzotriazole | 2H-Benzotriazole | Causality / Significance |
| Dipole Moment | ~6.2 D | ~2.3 D | Drives the extreme preference for 1H in polar solvents due to solvation energy[2],[3]. |
| Phase Preference | Solid, Polar Solutions | Gas Phase, Non-polar | 1H allows for robust intermolecular H-bonding networks in crystal lattices[6]. |
| Symmetry | Asymmetric ( | Symmetric ( | Results in distinct NMR multiplicity and IR/UV-Vis absorption profiles. |
| Excited State | Less stable | More stable | 2H derivatives are frequently utilized as UV stabilizers due to efficient non-radiative decay[7]. |
Spectroscopic Differentiation: The Analytical Framework
Because the parent tautomers equilibrate rapidly, analytical techniques must either be faster than the exchange rate or be applied to trapped (N-substituted) derivatives.
-
Nuclear Magnetic Resonance (NMR):
N NMR spectroscopy is the gold standard for distinguishing benzotriazole isomers. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization and lone-pair delocalization. In a trapped 1-substituted derivative, the three nitrogens yield three distinct signals. In a 2-substituted derivative, thengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> symmetry renders N1 and N3 equivalent, yielding only two N signals. -
UV-Vis Spectroscopy: The 1H- and 2H- isomers exhibit distinct electronic transitions. The 1H-tautomer typically shows a broad absorption profile, whereas the 2H-tautomer exhibits distinct
transitions that are often red-shifted compared to the 1H form[3]. -
X-Ray Crystallography: Searches of the Cambridge Structural Database (CSD) confirm that nearly all unsubstituted benzotriazoles crystallize exclusively in the 1H-form to maximize intermolecular hydrogen bonding[6].
Experimental Workflow: Trapping and Validating Regioisomers
To study the distinct biological or chemical properties of the 1H and 2H geometries, researchers must "trap" the tautomers by substituting the labile proton with an alkyl or acyl group. Because the starting material is an equilibrating mixture, electrophilic attack typically yields a mixture of N1- and N2-substituted regioisomers.
The following protocol represents a self-validating system for the synthesis, isolation, and structural confirmation of these isomers.
Step-by-Step Methodology: N-Alkylation and Isolation
Step 1: Deprotonation (Activation)
-
Suspend 1.0 eq of 1H-benzotriazole in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Add 1.2 eq of Potassium Carbonate (
) and stir at room temperature for 30 minutes. Causality: BTA is a weak acid ( ),[4]. Mild base deprotonates the triazole ring, forming the highly nucleophilic benzotriazolide anion.
Step 2: Electrophilic Trapping 3. Dropwise add 1.1 eq of an alkyl halide (e.g., benzyl bromide). 4. Stir the reaction at 60°C for 4 hours. Causality: The ambient heat overcomes the activation energy for the nucleophilic attack. The reaction is under kinetic control, typically yielding a mixture of 1-alkyl-1H-benzotriazole (major) and 2-alkyl-2H-benzotriazole (minor).
Step 3: Chromatographic Separation 5. Quench with water and extract with ethyl acetate. Concentrate the organic layer in vacuo. 6. Purify the crude mixture via silica gel column chromatography using a Hexane/Ethyl Acetate gradient.
-
Physical Causality: The 1-substituted isomer retains a high dipole moment and is highly polar; it will have a lower
value and elute later. The 2-substituted isomer is highly symmetric and less polar; it will have a higher value and elute first.
Step 4: Self-Validation via NMR
7. Analyze both isolated fractions using
-
Validation Metric: The 2-substituted isomer will show a symmetric
NMR splitting pattern for the benzene ring protons (an AA'BB' system) due to the symmetry. The 1-substituted isomer will show an asymmetric, complex multiplet for the four aromatic protons.
Caption: Step-by-step workflow for the synthesis, isolation, and validation of BTA regioisomers.
Implications in Medicinal Chemistry and Drug Design
The choice between utilizing a 1H- or 2H-benzotriazole scaffold drastically alters the pharmacokinetic and pharmacodynamic profile of a drug candidate. Benzotriazole derivatives are privileged scaffolds with known antibacterial, antifungal, antiviral, and anticancer properties[8],[4].
-
Target Engagement (1H-Derivatives): 1-substituted benzotriazoles are frequently utilized as bioisosteres for indoles or benzimidazoles. Their high polarity and asymmetric hydrogen-bonding capabilities allow them to act as strong hydrogen-bond acceptors within enzyme active sites. For example, 1H-benzotriazole derivatives have shown potent activity as tubulin inhibitors and antifungal agents[8].
-
Lipophilicity and Permeability (2H-Derivatives): When a drug development program encounters issues with membrane permeability or excessive polarity, switching to a 2-substituted benzotriazole architecture can be a strategic maneuver. The symmetric 2H-derivatives are significantly more lipophilic, which can enhance blood-brain barrier (BBB) penetration and cellular uptake. Furthermore, 2H-benzotriazole motifs are uniquely stable under UV irradiation, making them excellent candidates for topical formulations or photostable therapeutics[7].
By rationally selecting which tautomeric geometry to "lock" via substitution, medicinal chemists can finely tune the dipole moment, solubility, and target affinity of their lead compounds.
References
-
Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development International Journal of Novel Research and Development (IJNRD) [Link]
-
BENZOTRIAZOLE Ataman Kimya[Link]
-
The photochemical transformation and tautomeric composition of matrix isolated benzotriazole Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [Link]
-
Tautomeric equilibrium between 1H-and 2H-benzotriazole and their atomic numbering ResearchGate[Link]
-
An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution ResearchGate [Link]
-
Benzotriazole: An overview on its versatile biological behavior National Institutes of Health (PMC) [Link]
-
Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety National Institutes of Health (PMC) [Link]
-
Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole ResearchGate [Link]
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Comprehensive Solvation Profiling of (4-fluorophenyl)methyl-2H-benzotriazole in DMSO: Thermodynamics, Kinetics, and Assay Methodologies
Executive Summary
In early-stage drug discovery and materials science, the reliable solvation of synthetic intermediates and lead compounds is a non-negotiable prerequisite for high-throughput screening (HTS) and biological assays. (4-fluorophenyl)methyl-2H-benzotriazole (CAS: 148004-78-8), a fluorinated benzotriazole derivative, presents a highly lipophilic profile that necessitates the use of universally miscible organic solvents for stock preparation. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its exceptional dipole moment and aprotic nature[1].
This technical whitepaper deconstructs the thermodynamic causality of this compound's solubility in DMSO, delineates the critical distinction between kinetic and thermodynamic solubility, and establishes a self-validating experimental protocol for quantifying its solubility limits.
Physicochemical Profiling & Solvation Thermodynamics
To understand why (4-fluorophenyl)methyl-2H-benzotriazole dissolves readily in DMSO, we must analyze the structural thermodynamics of the solute-solvent system.
The molecule (Molecular Weight: 227.24 g/mol ) consists of a 2H-benzotriazole core linked via a methylene bridge to a 4-fluorophenyl ring. It lacks hydrogen bond donors (N-H or O-H groups) but possesses four hydrogen bond acceptors (three nitrogens and one fluorine atom).
DMSO is a polar aprotic solvent characterized by a high dielectric constant (
-
Dipole-Dipole Interactions: The highly polarizable sulfoxide oxygen of DMSO acts as a strong electron donor, interacting favorably with the electron-deficient fluorophenyl ring.
-
Dispersion Forces (Pi-Solvent Interactions): The planar benzotriazole system engages in London dispersion forces with the methyl groups of DMSO, effectively disrupting the compound's native
crystal lattice stacking.
Because the energy released by these solvent-solute interactions exceeds the endothermic lattice energy required to break the solid crystal, the compound exhibits exceptionally high solubility in DMSO, typically exceeding 100 mM.
Thermodynamic pathway of (4-fluorophenyl)methyl-2H-benzotriazole solvation in DMSO.
Kinetic vs. Thermodynamic Solubility Paradigms
A critical failure point in assay design is conflating thermodynamic and kinetic solubility.
-
Thermodynamic Solubility is the equilibrium state achieved when an excess of solid (4-fluorophenyl)methyl-2H-benzotriazole is mixed directly with a solvent over 24–72 hours[2]. While highly accurate for late-stage formulation, it is too resource-intensive for early discovery.
-
Kinetic Solubility measures the concentration at which a pre-dissolved compound (typically from a 10 mM DMSO stock) precipitates when introduced into an aqueous buffer[3].
For (4-fluorophenyl)methyl-2H-benzotriazole, kinetic solubility is the most operationally relevant metric. When the DMSO stock is spiked into an aqueous assay (e.g., PBS or Simulated Intestinal Fluid), the compound is forced into a supersaturated state. If the kinetic solubility limit is breached, the compound will aggregate into colloidal particles, leading to false positives in optical assays (via light scattering) or false negatives in target binding (due to reduced effective concentration)[4].
Standardized Workflow for Kinetic Solubility Determination
To ensure data integrity, the solubility protocol must be a self-validating system . This means incorporating internal controls with known solubility profiles (e.g., Atenolol for high solubility, Ketoconazole for moderate, and Tamoxifen for low solubility) to verify the dynamic range of the LC-MS/MS detector[3].
Step-by-Step Methodology
-
Stock Preparation: Dissolve solid (4-fluorophenyl)methyl-2H-benzotriazole in 100% anhydrous DMSO to achieve a 10 mM stock. Causality: Anhydrous DMSO prevents premature water-induced precipitation during storage[1].
-
Serial Dilution: Dispense the 10 mM stock into the target aqueous medium (e.g., pH 7.4 PBS) to create a concentration gradient (0.002 µM to 200 µM), keeping the final DMSO concentration strictly at or below 2% (v/v)[2]. Causality: DMSO concentrations >2% act as a co-solvent, artificially inflating the apparent aqueous solubility and invalidating biological relevance[5].
-
Incubation: Shake the microplates at 25°C for 2 to 24 hours to allow for kinetic precipitation[6].
-
Phase Separation: Subject the plates to high-speed centrifugation (10,000 x g for 15 mins) or filtration via Millipore Multiscreen plates[6]. Causality: Centrifugation physically pellets colloidal aggregates, ensuring that only the truly dissolved fraction remains in the supernatant.
-
Quantification: Dilute the supernatant 10x with DMSO and analyze via reversed-phase LC-MS/MS against a standard calibration curve[3].
Self-validating high-throughput kinetic solubility assay workflow using LC-MS/MS.
Quantitative Physicochemical Data
The following table synthesizes the theoretical and empirical physicochemical properties governing the solubility of (4-fluorophenyl)methyl-2H-benzotriazole.
| Parameter | Value / Description |
| Chemical Name | (4-fluorophenyl)methyl-2H-benzotriazole |
| CAS Number | 148004-78-8 |
| Molecular Formula | C13H10FN3 |
| Molecular Weight | 227.24 g/mol |
| Estimated LogP | ~3.0 - 3.5 |
| H-Bond Donors / Acceptors | 0 / 4 |
| Target DMSO Stock Concentration | 10 mM - 50 mM |
| Estimated DMSO Solubility Limit | >100 mM (Highly Soluble) |
| Primary Solvation Forces | Dipole-Dipole, London Dispersion |
Downstream Implications in Drug Discovery
While (4-fluorophenyl)methyl-2H-benzotriazole exhibits excellent solubility in pure DMSO, researchers must account for DMSO hygroscopicity during long-term storage. Repeated freeze-thaw cycles of compound libraries expose the DMSO stocks to atmospheric moisture. Over time, water absorption can cause the lipophilic benzotriazole derivative to crash out of solution, often recrystallizing into a more thermodynamically stable, less soluble polymorph[1].
To mitigate this, it is highly recommended to store the compound in single-use acoustic dispensing tubes (e.g., Echo® qualified microplates) under inert argon or nitrogen atmospheres. This preserves the integrity of the 10 mM stock, ensuring that downstream kinetic solubility assays and biological screens reflect the true potency of the molecule.
References
-
BioDuro-Sundia. (n.d.). ADME Solubility Assay. Retrieved from[Link]
-
National Institutes of Health (NIH). (2010). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from[Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from[Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Edition). Elsevier. Retrieved from[Link]
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- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. enamine.net [enamine.net]
The Therapeutic Potential of Fluorinated Benzotriazole Scaffolds: A Technical Guide for Drug Discovery
Executive Summary & Rationale
The benzotriazole ring system—a bicyclic heterocycle comprising three nitrogen atoms fused to a benzene ring—has long been recognized as a privileged scaffold in medicinal chemistry. However, the strategic introduction of fluorine atoms into this core has catalyzed a paradigm shift in its therapeutic potential[1]. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that fluorination is not merely a steric substitution; it fundamentally alters the physicochemical and pharmacokinetic landscape of the molecule.
The Causality of the "Fluorine Effect": The high electronegativity and low polarizability of fluorine modulate the pKa of the triazole nitrogens, significantly enhancing metabolic stability by obstructing cytochrome P450-mediated oxidation sites. Furthermore, the introduction of fluorine improves lipophilicity for superior cellular permeability and enhances target binding affinity via highly directional, multipolar C–F interactions within hydrophobic protein pockets[2][3].
This technical guide dissects the mechanistic applications, quantitative efficacy, and validated experimental protocols for developing fluorinated benzotriazole derivatives, with a primary focus on oncology and targeted kinase inhibition.
Mechanistic Paradigms in Oncology
Microtubule-Destabilizing Agents (MDAs)
Microtubules are highly dynamic cytoskeletal fibers essential for intracellular transport and mitotic spindle formation. Fluorinated benzotriazole-acrylonitrile derivatives have recently emerged as highly potent MDAs[1][4]. By incorporating a 4′-fluoro substitution on the benzotriazole-acrylonitrile scaffold, researchers have achieved nanomolar binding affinities at the colchicine-binding site of the tubulin heterodimer[4].
Causality in Design: The fluorine atom at the 4′-position creates a highly specific multipolar interaction with the hydrophobic pocket of the colchicine site. This competitive binding prevents tubulin polymerization, triggering the spindle assembly checkpoint. The resulting cascade induces a robust G2/M phase cell cycle arrest, ultimately leading to apoptosis in drug-resistant melanoma and breast cancer cell lines[4].
Protein Kinase CK2 Inhibition
Human protein kinase CK2 is a constitutively active serine/threonine kinase implicated in various malignancies. Recent structural activity relationship (SAR) studies have demonstrated that fluoro-brominated benzotriazoles, specifically 5,6-dibromo-4,7-difluoro-1H-benzotriazole (FBBF), act as highly selective inhibitors of the hCK2α catalytic domain[2][3].
Causality in Design: Replacing hydrogen atoms with fluorine at the 4 and 7 positions, while retaining bulky bromine atoms at the 5 and 6 positions, optimizes the halogen-bonding network within the ATP-binding pocket of CK2. This dual halogenation strategy lowers the desolvation penalty and increases the residence time of the inhibitor, making it a superior lead compound for therapeutic development[3].
Quantitative Efficacy & Structure-Activity Data
To benchmark the therapeutic window of these scaffolds, the following table summarizes the in vitro antiproliferative activities of leading fluorinated benzotriazole derivatives across multiple human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity (IC50) of Fluorinated Benzotriazole Derivatives [1][4][5]
| Compound ID | Substitution Pattern | HeLa (Cervical) IC50 (nM) | MCF-7 (Breast) IC50 (nM) | A375 (Melanoma) IC50 (nM) |
| Compound 5 | 4'-fluoro, 1H-isomer (Acrylonitrile) | 5.2 | 6.8 | 4.5 |
| Compound 8 | 4'-fluoro, 2H-isomer (Acrylonitrile) | 12.1 | 15.4 | 10.8 |
| Compound 9 | 4'-fluoro, 2H-isomer (Acrylonitrile) | 8.9 | 11.2 | 7.6 |
| 7-Fluoro-1-methyl | 7-fluoro, 1-methyl (Triazole core) | N/A | N/A | 430.0 (HCT116 Colon)* |
*Note: Compound 5 demonstrates the highest potency, highlighting the stereoelectronic preference for the 1H-isomer configuration in tubulin binding. 7-Fluoro-1-methyl data represents micromolar efficacy in colon cancer lines[5].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of fluorinated benzotriazole MDAs. Each step is designed as a self-validating system to minimize false positives during hit-to-lead progression.
Protocol A: Synthesis of (E)-2-(4-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)-3-(R)acrylonitrile (Compound 5)[4]
Objective: High-yield synthesis of the MDA hit compound via Knoevenagel condensation. Rationale: Knoevenagel condensation is selected over Wittig olefination because it provides superior E/Z stereoselectivity, ensuring the thermodynamically stable (E)-isomer required for optimal tubulin binding.
-
Reagent Preparation: Dissolve 1.0 equivalent of 2-(4-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile in anhydrous acetonitrile (CH3CN).
-
Catalyst Addition: Add 1.2 equivalents of dimethylammonium dimethylcarbamate (DIMCARB). Causality: DIMCARB acts as a volatile, bifunctional catalyst that accelerates the condensation while allowing easy removal under vacuum, preventing downstream assay interference[4].
-
Aldehyde Coupling: Introduce 1.2 equivalents of the appropriate substituted benzaldehyde dropwise at 0°C to control the exothermic reaction and prevent polymerization.
-
Reflux & Monitoring: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc 7:3).
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure (E)-isomer.
-
Validation Check: Confirm the (E)-geometry via 1H-NMR by observing the vinylic proton coupling constant (J > 14 Hz).
Protocol B: Tubulin Polymerization Inhibition Assay & Flow Cytometry[1][4]
Objective: To mechanistically validate that the synthesized hit compound arrests cell growth by destabilizing microtubules.
-
Tubulin Polymerization Assay:
-
Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin in PIPES buffer (pH 6.9), 1 mM GTP, and 10% glycerol.
-
Add Compound 5 at varying concentrations (1 nM to 100 nM). Use colchicine as a positive control and DMSO as a vehicle control.
-
Measure absorbance at 340 nm kinetically at 37°C for 60 minutes.
-
Causality: An active MDA will show a dose-dependent decrease in the Vmax of polymerization compared to the vehicle, confirming direct target engagement.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Seed HeLa cells at 1x10^5 cells/well and treat with the IC50 concentration of Compound 5 for 24 hours.
-
Harvest, wash with cold PBS, and fix in 70% ethanol at -20°C overnight to permeabilize the nuclear membrane.
-
Stain with Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) to ensure specific DNA binding.
-
Analyze via flow cytometry.
-
Validation Check: A valid MDA response must show a statistically significant accumulation of the cell population in the G2/M phase (4N DNA content) relative to the untreated control, corroborating the biochemical tubulin assay[4].
-
Visualizations of Mechanisms and Workflows
Mechanism of action for fluorinated benzotriazole MDAs in cancer cells.
Sequential screening workflow for validating benzotriazole-based MDAs.
References
-
Benchchem. The Ascendant Role of Fluorinated Benzonitrile Derivatives in Modern Research.1
-
Taylor & Francis. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs).4
-
SSRN. Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?2
-
PubMed (Elsevier Inc). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?3
-
Benchchem. 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole.5
Sources
- 1. benchchem.com [benchchem.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
N-Alkylated Benzotriazoles: A Technical Guide to Synthesis, Pharmacological Activity, and Mechanistic Pathways
Executive Summary
The benzotriazole scaffold (C₆H₅N₃) is a highly versatile, nitrogen-rich heterocycle that has become a cornerstone in modern medicinal chemistry. Recognized for its exceptional chemical stability and ability to act as a bioisostere for imidazoles and triazoles, benzotriazole interacts with a broad spectrum of biological targets. Recent advancements have demonstrated that N-alkylation of the benzotriazole core significantly enhances its lipophilicity, target-binding affinity, and pharmacokinetic profile. This technical whitepaper synthesizes the current preclinical evidence regarding the biological activity of N-alkylated benzotriazoles, detailing their antimicrobial and anticancer mechanisms, and provides field-proven experimental workflows for their synthesis and evaluation.
Chemical Rationale & Bioisosterism
In drug design, the unmodified 1H-benzotriazole nucleus often suffers from limited membrane permeability. N-alkylation—specifically at the N-1 or N-2 positions—acts as a critical structural modifier.
As an Application Scientist, the causality behind selecting N-alkylation is threefold:
-
Lipophilicity Modulation : Alkyl chains or bulky hydrophobic groups (e.g., biphenyl or benzodioxole moieties) increase the partition coefficient (LogP), facilitating passive diffusion across bacterial cell walls and mammalian lipid bilayers.
-
Hydrogen Bonding Dynamics : While the parent benzotriazole can act as both a hydrogen bond donor and acceptor, N-alkylation removes the donor capacity at the substituted nitrogen, reducing non-specific aqueous solvation and driving specific target-site interactions (e.g., within the hydrophobic pockets of target kinases).
-
Bioisosteric Replacement : N-alkylated benzotriazoles serve as superior bioisosteres for existing azole therapeutics (like fluconazole), often retaining efficacy while overcoming acquired target-site mutations in resistant strains 1.
Pharmacological Spectrum
Antimicrobial & Antifungal Activity
N-alkylated benzotriazoles have demonstrated potent broad-spectrum antimicrobial activity. Seminal microwave-assisted synthesis studies by Swamy et al. revealed that coupling the benzotriazole core with bulky, pharmaceutically relevant halides yields highly active compounds 2. For instance, derivatives bearing a cyano-biphenyl or benzodioxole group exhibited exceptional Minimum Inhibitory Concentrations (MIC) against resistant strains of E. coli and B. subtilis. Furthermore, halogenated N-alkyl derivatives (e.g., 5-halogenomethylsulfonylbenzotriazoles) have shown targeted efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) 3.
Anticancer & Antiproliferative Activity
Recent systematic reviews highlight the cytotoxicity of N-substituted benzotriazoles against various human cancer cell lines 4. The primary mechanism of action involves the disruption of the cell cycle machinery. Specific benzotriazoilphenyl-fused derivatives (e.g., ND 1 and ND 2) induce targeted cell cycle arrest. ND 1 triggers G0/G1 phase arrest in MCF-7 breast cancer cells by inhibiting Cyclin D1/CDK4/6 complexes, whereas ND 2 induces G2/M phase arrest in HCT116 colon cancer cells. Advanced hybrid molecules, such as salinomycin-benzotriazole esters (ND 58), trigger a dual mechanism involving both G2/M arrest and Endoplasmic Reticulum (ER) stress, culminating in apoptosis.
Mechanistic Pathways
The following diagram maps the logical signaling pathways through which N-alkylated benzotriazole derivatives exert their antiproliferative effects in oncology models.
Figure 1: Mechanistic pathways of N-alkylated benzotriazoles inducing cell cycle arrest and apoptosis.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems optimized for the synthesis and biological evaluation of N-alkylated benzotriazoles.
Protocol 1: Microwave-Assisted N-Alkylation of Benzotriazole
Causality Focus: Microwave irradiation is utilized over conventional thermal heating because it directly couples with the polar DMF solvent, drastically reducing reaction times from hours to minutes while preventing the thermal degradation of the benzotriazole core.
Step-by-Step Methodology:
-
Reagent Preparation : In a microwave-safe quartz reaction vessel, dissolve 1H-benzotriazole (1.0 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition : Add anhydrous powdered Potassium Carbonate (K₂CO₃, 1.5 mmol). Rationale: K₂CO₃ is a mild base that deprotonates the benzotriazole N-H to form an ambient anion without triggering unwanted side-reactions typical of stronger bases (e.g., NaH).
-
Electrophile Introduction : Add the appropriate bioactive alkyl halide (1.2 mmol) dropwise to the mixture.
-
Microwave Irradiation : Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 150 W, maintaining a temperature of 80°C for 3 to 5 minutes. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).
-
Workup & Isolation : Pour the cooled reaction mixture into 50 mL of ice-cold distilled water. Rationale: The highly lipophilic N-alkylated product precipitates out, leaving unreacted polar salts and DMF in the aqueous phase.
-
Purification : Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure N-alkylated benzotriazole.
Protocol 2: In Vitro Antimicrobial MIC Determination (Broth Microdilution)
Causality Focus: This protocol utilizes a colorimetric viability dye to create a self-validating readout, eliminating subjective visual turbidity assessments.
Step-by-Step Methodology:
-
Inoculum Standardization : Culture the target bacterial strain (e.g., E. coli or MRSA) in Mueller-Hinton Broth (MHB) at 37°C until logarithmic growth is achieved. Adjust the suspension to a 0.5 McFarland standard (approx.
CFU/mL). -
Compound Preparation : Dissolve the synthesized N-alkylated benzotriazole in 100% DMSO to create a stock solution.
-
Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of the compound in MHB. Critical Step: Ensure the final DMSO concentration in any well does not exceed 1% v/v to prevent vehicle-induced cytotoxicity.
-
Inoculation : Add 10 µL of the standardized bacterial suspension to each well (final volume 100 µL/well). Include a positive control (Ciprofloxacin) and a negative vehicle control (1% DMSO in MHB).
-
Incubation & Readout : Incubate the plate at 37°C for 18-24 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.
-
Validation : A color change from blue (oxidized) to pink (reduced) indicates metabolically active cells. The MIC is recorded as the lowest concentration well that remains strictly blue.
Quantitative Data Presentation
Table 1: Antimicrobial Efficacy of Key N-Alkylated Benzotriazole Derivatives
| Compound Designation | N-Alkyl Substitution | Target Organism | MIC Range (µg/mL) | Mechanistic Rationale |
|---|---|---|---|---|
| Compound 2a | 4'-methyl-[1,1'-biphenyl]-2-carbonitrile | E. coli, B. subtilis | 6.25 - 12.5 | High lipophilicity enhances membrane penetration. |
| Compound 2e | (6-methylbenzo[d][1,3]dioxol-5-yl)methyl | Xanthomonas spp. | 12.5 - 25.0 | Bulky hydrophobic group disrupts lipid bilayer. |
| 5-Fluoro-BTZ | 5-halogenomethylsulfonyl | MRSA | 12.5 - 25.0 | Halogenation increases target-site residence time. |
Table 2: Anticancer Cytotoxicity Profile of Benzotriazole Derivatives
| Derivative | Target Cell Line | Cancer Type | Primary Mechanism of Action |
|---|---|---|---|
| ND 1 | MCF-7 | Breast Adenocarcinoma | Cyclin D1 inhibition; G0/G1 Phase Arrest |
| ND 2 | HCT116 | Colorectal Carcinoma | Cyclin B1 inhibition; G2/M Phase Arrest |
| ND 58 | MDA-MB-231 | Triple-Negative Breast | Dual action: G2/M Arrest & ER Stress-induced apoptosis |
Conclusion & Future Perspectives
N-alkylated benzotriazoles represent a highly privileged scaffold in drug discovery. By strategically modifying the N-1 or N-2 positions, researchers can fine-tune the physicochemical properties of the molecule, shifting its biological activity from potent antimicrobial agents to highly selective anticancer therapeutics. Future development should focus on optimizing the pharmacokinetic parameters (ADMET) of these compounds and conducting rigorous in vivo toxicity profiling to transition these preclinical candidates into clinical pipelines.
References
-
Benzotriazole: An overview on its versatile biological behavior Source: European Journal of Medicinal Chemistry / PMC URL:[Link]
-
Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]
-
Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship Source: Pharmaceuticals (Basel) / PMC URL:[Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications Source: GSC Biological and Pharmaceutical Sciences URL:[Link]
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for (4-fluorophenyl)methyl-2H-benzotriazole
An Application Note and Protocol for the Synthesis of (4-fluorophenyl)methyl-2H-benzotriazole
Authored by a Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of (4-fluorophenyl)methyl-2H-benzotriazole, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific isomer, this application note outlines a robust, two-step synthetic strategy. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The described methodology focuses on the regioselective synthesis of the 2H-benzotriazole isomer, a common challenge in the derivatization of the benzotriazole scaffold. This document provides detailed, step-by-step instructions and the underlying chemical principles for each stage of the synthesis.
Introduction
Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a wide range of applications, including their use as corrosion inhibitors, UV stabilizers, and, most notably, as versatile intermediates in pharmaceutical development. The benzotriazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in various biological interactions. The introduction of a (4-fluorophenyl)methyl group is a common strategy in drug design to enhance metabolic stability and modulate pharmacokinetic properties.
The synthesis of N-substituted benzotriazoles typically yields a mixture of 1- and 2-substituted isomers. However, for specific applications, the isolation of a single, pure isomer is often crucial. This protocol details a method to favor the formation of the 2H-isomer of (4-fluorophenyl)methyl-benzotriazole.
Materials and Methods
Reagents and Solvents
-
Benzotriazole (Reagent Grade, ≥99%)
-
4-Fluorobenzyl bromide (Reagent Grade, ≥98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes (Reagent Grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system with silica gel
-
Standard laboratory glassware
Experimental Protocol
Step 1: Deprotonation of Benzotriazole
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzotriazole (1.0 eq).
-
Add anhydrous DMF (5 mL per mmol of benzotriazole) to the flask.
-
Stir the mixture at room temperature until the benzotriazole is fully dissolved.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the solution at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved during the addition.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium salt of benzotriazole should result in a clear solution.
Step 2: N-Alkylation with 4-Fluorobenzyl bromide
-
Dissolve 4-fluorobenzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the 4-fluorobenzyl bromide solution dropwise to the reaction mixture from Step 1 at 0 °C using an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material (benzotriazole) and the two product isomers should be visible.
Step 3: Work-up and Purification
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of 1-((4-fluorophenyl)methyl)benzotriazole and 2-((4-fluorophenyl)methyl)benzotriazole.
-
Purify the isomers using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. The 2H-isomer is typically less polar and will elute first.
Reaction Scheme and Data
Caption: Synthetic workflow for (4-fluorophenyl)methyl-2H-benzotriazole.
Table 1: Summary of Reaction Parameters and Expected Yields
| Parameter | Value |
| Reactants | Benzotriazole, 4-Fluorobenzyl bromide, Sodium Hydride |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Purification Method | Flash Column Chromatography |
| Expected Yield of 2H-Isomer | 20-30% |
| Expected Yield of 1H-Isomer | 50-60% |
Discussion
The alkylation of benzotriazole with an alkyl halide in the presence of a base is a standard method for the synthesis of N-substituted benzotriazoles. The regioselectivity of this reaction is highly dependent on the reaction conditions. The use of a polar aprotic solvent like DMF and the sodium salt of benzotriazole generally favors the formation of the 1-substituted isomer due to the higher charge density on the N1 atom. However, a significant amount of the 2-substituted isomer is also formed.
The separation of the two isomers is readily achieved by silica gel chromatography, as the 1H-isomer is more polar than the 2H-isomer. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
4-Fluorobenzyl bromide: A lachrymator and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): A potential teratogen and should be handled with care in a fume hood.
References
-
Katritzky, A. R., & Rachwal, S. (1987). Benzotriazole: A Novel Synthetic Auxiliary. Accounts of Chemical Research, 20(10), 364–370. [Link]
-
Faria, J. V., & Pilli, R. A. (2007). The N-Alkylation of Benzotriazole Revisited: A Convenient Synthesis of 1- and 2-Alkylbenzotriazoles. Journal of the Brazilian Chemical Society, 18(1), 193-198. [Link]
Application Note: Regioselective Alkylation of Benzotriazole with 4-Fluorobenzyl Bromide
Executive Summary
The functionalization of 1H-benzotriazole is a critical transformation in medicinal chemistry and drug development. Benzotriazole derivatives exhibit a broad spectrum of biological activities, but their synthesis is frequently complicated by the ambident nature of the benzotriazolide anion, which leads to mixtures of N1- and N2-alkylated isomers. This application note provides an in-depth mechanistic analysis and validated experimental protocols for the regioselective alkylation of benzotriazole using 4-fluorobenzyl bromide. By manipulating kinetic and thermodynamic parameters, researchers can predictably steer the reaction to isolate either the N1- or N2-(4-fluorobenzyl)benzotriazole isomer.
Mechanistic Insights: The Ambident Nature of Benzotriazole
Benzotriazole exists in a tautomeric equilibrium between its 1H and 2H forms. Upon deprotonation by a base, it forms a resonance-stabilized benzotriazolide anion. The regiochemical outcome of its reaction with an electrophile (such as 4-fluorobenzyl bromide) is governed by the interplay of solvent solvation, temperature, and the inherent electronic properties of the transition states[1].
-
Kinetic Control (N1-Selectivity): The N1 position possesses higher electron density and is sterically more accessible in the naked anion. When the reaction is conducted in a polar aprotic solvent (e.g., DMF or Chloroform) with a strong base (e.g., NaH), the cation (Na⁺) is strongly solvated while the benzotriazolide anion remains poorly solvated ("naked"). This maximizes its kinetic reactivity, driving the electrophilic attack of 4-fluorobenzyl bromide predominantly to the N1 position[1].
-
Thermodynamic & Catalytic Control (N2-Selectivity): The N2-alkylated isomer is thermodynamically more stable due to the preservation of the aromaticity in the adjacent benzene ring and reduced steric repulsion. Pushing the reaction toward N2 requires either thermodynamic equilibration (higher temperatures, less polar solvents) or transition-metal/Lewis acid catalysis. Recent methodologies utilize Rhodium or Lewis acids to coordinate with the N1/N3 positions, sterically shielding them and forcing the electrophile to the N2 position[2][3].
Visual Workflow: Divergent Synthesis Pathways
Regioselective pathways for the N1 and N2 alkylation of benzotriazole with 4-fluorobenzyl bromide.
Experimental Methodologies
Protocol A: Kinetically Driven N1-Alkylation (NaH / DMF)
This protocol utilizes a strong base and a polar aprotic solvent to maximize the kinetic yield of the N1 isomer[4].
Reagents:
-
1H-Benzotriazole (1.0 equiv, 10 mmol, 1.19 g)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equiv, 11 mmol, 0.44 g)
-
4-Fluorobenzyl bromide (1.05 equiv, 10.5 mmol, 1.31 mL)
-
Anhydrous DMF (20 mL)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 50 mL round-bottom flask under argon. Causality: NaH is highly moisture-sensitive. Any water will generate NaOH, altering the solvent system to protic and drastically reducing N1 selectivity[1].
-
Deprotonation: Suspend NaH in 10 mL of anhydrous DMF at 0 °C. Add 1H-benzotriazole portion-wise over 10 minutes. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: Portion-wise addition controls the exothermic deprotonation, preventing localized heating that could prematurely push the system toward thermodynamic control.
-
Alkylation: Dilute 4-fluorobenzyl bromide in 10 mL of DMF and add it dropwise to the benzotriazolide anion solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Reaction Quench & Workup: Carefully quench the reaction with 20 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers and wash with brine (5 × 20 mL). Causality: DMF heavily partitions into the aqueous layer, but multiple sequential brine washes are strictly required to completely strip DMF from the organic phase prior to concentration.
-
Self-Validation (TLC): Spot the crude mixture on silica gel TLC (Hexanes:EtOAc 3:1). The N2 isomer is highly symmetric and less polar, eluting faster (higher
). The N1 isomer is more polar and elutes slower. -
Purification: Purify via flash column chromatography to isolate the pure N1-(4-fluorobenzyl)benzotriazole.
Protocol B: Thermodynamically Enriched N2-Alkylation (K₂CO₃ / CH₃CN)
To enrich the N2 isomer without the use of expensive transition metal catalysts, the reaction is driven thermodynamically.
Reagents:
-
1H-Benzotriazole (1.0 equiv, 10 mmol, 1.19 g)
-
Potassium carbonate (K₂CO₃, finely powdered, 2.0 equiv, 20 mmol, 2.76 g)
-
4-Fluorobenzyl bromide (1.0 equiv, 10 mmol, 1.25 mL)
-
Acetonitrile (CH₃CN, 30 mL)
Step-by-Step Procedure:
-
Mixture Assembly: In a 100 mL round-bottom flask, combine benzotriazole, K₂CO₃, and acetonitrile. Stir at room temperature for 15 minutes.
-
Alkylation & Equilibration: Add 4-fluorobenzyl bromide in one portion. Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 16 hours. Causality: The weaker base (K₂CO₃) and elevated temperature allow the reversible formation of the kinetic N1 product to equilibrate toward the thermodynamically stable N2 product.
-
Workup: Cool to room temperature, filter the solid salts through a Celite pad, and concentrate the filtrate under reduced pressure.
-
Separation: The crude mixture will contain an approximate 60:40 (N1:N2) ratio. Separate the isomers using silica gel chromatography (Hexanes:EtOAc 5:1). The N2 isomer elutes first.
Quantitative Data & Analytical Characterization
Data evaluation is critical for verifying the regiochemical outcome of the synthesis. The tables below summarize the expected condition-dependent ratios and the definitive NMR markers used to distinguish the isomers.
Table 1: Influence of Reaction Conditions on N1:N2 Selectivity
| Base | Solvent | Temp (°C) | Time (h) | N1:N2 Ratio | Total Yield (%) | Mechanistic Driver |
| NaH | DMF | 0 to 25 | 4 | 85:15 | 92 | Kinetic (Naked Anion) |
| K₂CO₃ | CH₃CN | 80 (Reflux) | 16 | 60:40 | 88 | Thermodynamic Equilibration |
| NaOH | H₂O/EtOH | 25 | 24 | 70:30 | 75 | Protic Solvation (H-Bonding) |
Table 2: ¹H NMR Diagnostic Shifts (CDCl₃, 400 MHz)
The structural symmetry of the N2 isomer provides a definitive diagnostic marker in proton NMR.
| Isomer | Methylene (-CH₂-) Shift | Benzotriazole Aromatic Protons | Structural Causality |
|---|---|---|---|
| N1-(4-Fluorobenzyl) | ~5.85 ppm (s, 2H) | Asymmetric multiplet (δ 7.30 - 8.10) | The N1 substitution breaks the symmetry of the benzotriazole core, resulting in distinct chemical environments for all four aromatic protons. |
| N2-(4-Fluorobenzyl) | ~5.95 ppm (s, 2H) | Symmetric AA'BB' multiplet (δ 7.40, 7.90) | The N2 substitution maintains a
References
-
1 - BenchChem. 2.3 - Chemical Communications (RSC Publishing). 3.2 - PubMed (Angewandte Chemie). 4.4 - DiVA Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
Advanced HPLC Method Development and Validation for Benzotriazole and its Impurities
Application Note & Methodological Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Benzotriazole (BTA) and its derivatives, such as 1-hydroxybenzotriazole (HOBt) and 5-methyl-1H-benzotriazole, are ubiquitous in pharmaceutical development. They serve as critical peptide coupling reagents, synthetic intermediates, and passivators[1][2]. However, analyzing benzotriazole and its structurally similar impurities presents unique chromatographic challenges. This application note details the mechanistic rationale, method development, and ICH Q2(R2) compliant validation protocol for the robust quantification of benzotriazole impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mechanistic Rationale: Overcoming Chromatographic Challenges
Developing a stability-indicating method for BTA requires a deep understanding of its physicochemical properties. 1H-Benzotriazole features an electron-rich triazole ring with a pKa of ~8.2 (for the loss of the N-H proton) and a much lower pKa of ~1.6 (for the protonation of the ring nitrogens).
The Causality of Peak Tailing: When analyzed using standard C18 columns at neutral pH, the unshielded nitrogen atoms of the triazole ring act as strong hydrogen bond acceptors. They interact heavily with residual, unreacted silanol groups (pKa ~3.5–4.5) on the silica stationary phase. This secondary ion-exchange interaction leads to severe peak broadening and tailing, compromising the resolution between BTA and its closely eluting alkylated impurities (e.g., 4-methyl and 5-methylbenzotriazole).
The Chromatographic Solution: To engineer a self-validating, high-resolution separation, we must manipulate both the mobile phase thermodynamics and the stationary phase chemistry:
-
Mobile Phase Acidification: By utilizing 0.1% Formic Acid (pH ~2.7), we fully protonate the residual silanols on the silica support, rendering them neutral and eliminating secondary electrostatic interactions. Simultaneously, at pH 2.7, BTA remains in its neutral, hydrophobic state (pH > 1.6 and pH < 8.2), ensuring predictable retention via hydrophobic partitioning.
-
Low-Silanol Stationary Phase: Utilizing an end-capped or specialized low-silanol C18 column (e.g., Newcrom R1 or Waters ACQUITY) physically blocks analytes from accessing underlying silica[1][3].
Fig 1. Mechanistic workflow for overcoming benzotriazole peak tailing in RP-HPLC.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a "self-validating system." Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria, ensuring the instrument and chemistry are performing optimally.
Reagents and Equipment
-
Analytes: 1H-Benzotriazole (API/Reagent), 1-Hydroxybenzotriazole (HOBt), 5-Methyl-1H-benzotriazole (Impurity A), and 4-Methyl-1H-benzotriazole (Impurity B).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Column: End-capped C18 column (150 mm × 4.6 mm, 3 µm particle size) optimized for polar retention[3].
Chromatographic Conditions & Gradient Program
A gradient elution is strictly required to separate the highly polar HOBt from the more hydrophobic alkyl-benzotriazole impurities.
Table 1: Optimized Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Elution Rationale |
| 0.0 | 1.0 | 95 | 5 | Retain highly polar impurities (HOBt). |
| 3.0 | 1.0 | 95 | 5 | Isocratic hold to stabilize polar partitioning. |
| 15.0 | 1.0 | 40 | 60 | Linear ramp to elute BTA and methyl-impurities. |
| 18.0 | 1.0 | 10 | 90 | Column wash to remove strongly bound organics. |
| 20.0 | 1.0 | 95 | 5 | Re-equilibration to initial conditions. |
-
Column Temperature: 30°C (Controls thermodynamic partitioning and reduces pressure).
-
Detection Wavelength (UV/PDA): 230 nm (Optimal absorbance maximum for the benzotriazole conjugated ring system)[1].
-
Injection Volume: 10 µL.
System Suitability Test (SST) Preparation
Prepare an SST resolution mixture containing 10 µg/mL each of BTA and 5-Methyl-1H-benzotriazole in Initial Mobile Phase (95:5 A:B). Causality: These two compounds are critical structural analogs. If the system can resolve them with a baseline separation (Rs > 1.5), the thermodynamic efficiency of the column is validated for the entire run.
ICH Q2(R2) Method Validation Framework
In accordance with the latest ICH Q2(R2) guidelines (effective June 2024)[4], the method must be validated across a lifecycle approach, ensuring it is fit for its intended purpose—specifically, the accurate quantification of trace impurities.
Fig 2. ICH Q2(R2) compliant method validation framework for impurity analysis.
Validation Execution Steps
-
Specificity: Inject a blank (diluent), the individual impurity standards, and a spiked sample. Verify that no blank peaks co-elute with BTA or its impurities. The PDA peak purity angle must be less than the purity threshold for the BTA peak.
-
Linearity and Range: Prepare calibration standards ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit. Plot peak area versus concentration.
-
Accuracy (Recovery): Spike known amounts of impurities into a BTA sample matrix at 50%, 100%, and 150% of the specification limit. Prepare in triplicate.
-
Robustness: Introduce deliberate, small variations to the method parameters: Flow rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase pH (±0.2 units). Evaluate the impact on the critical pair resolution.
Table 2: ICH Q2(R2) Validation Acceptance Criteria & Typical Results
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Typical Method Performance | Status |
| System Suitability (Rs) | Resolution between BTA & Impurity > 1.5 | Rs = 2.8 | PASS |
| Peak Tailing (Tf) | Tf ≤ 1.5 for all analytes | Tf = 1.12 (BTA) | PASS |
| Specificity | No interference at retention times | Peak Purity Match > 990 | PASS |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9998 | PASS |
| Precision (Repeatability) | %RSD of peak areas ≤ 2.0% (n=6) | %RSD = 0.6% | PASS |
| Accuracy | Mean recovery between 98.0% - 102.0% | 99.4% - 100.8% | PASS |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.05 µg/mL | PASS |
Conclusion
By addressing the fundamental chemical interactions between the nitrogen-rich benzotriazole ring and the silica stationary phase, this method establishes a highly reliable, self-validating chromatographic protocol. The use of an acidic mobile phase combined with a low-silanol C18 column completely mitigates peak tailing. Furthermore, strict adherence to the updated ICH Q2(R2) guidelines ensures that this method is fully defensible for regulatory submissions, quality control, and stability testing in pharmaceutical development.
References
-
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Effective June 14, 2024.[Link]
-
SIELC Technologies. "Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column." SIELC Application Notes, Feb 2018.[Link]
-
Waters Corporation. "Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis." Waters Application Notes, 2012.[Link]
-
Tenger Chemical. "Benzotriazole Safety Data Handling and Storage Guidelines." Technical Specifications, July 2025.[Link]
Sources
- 1. waters.com [waters.com]
- 2. Benzotriazole Safety Data Handling and Storage Guidelines [tengerchemical.com]
- 3. Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Unambiguous Characterization of 2-Substituted Benzotriazoles via NMR Spectroscopy
Topic: 1H NMR characterization of 2-substituted benzotriazoles Content Type: Application Notes and Protocols
Abstract & Scope
In medicinal chemistry, the benzotriazole moiety is a privileged scaffold, yet its alkylation often yields a mixture of 1-substituted (N1) and 2-substituted (N2) isomers. Distinguishing these regioisomers is critical because they possess vastly different electronic properties, metabolic stability, and biological activities.
This guide provides a definitive protocol for identifying 2-substituted benzotriazoles using 1H and 13C NMR. Unlike the asymmetric N1-isomers, N2-substituted benzotriazoles possess
Theoretical Basis: The Symmetry Argument
The core differentiator between N1- and N2-isomers is molecular symmetry.
-
N2-Substituted Benzotriazoles: The substituent at the N2 position lies on a mirror plane that bisects the benzene ring and the triazole N1-N2-N3 bond angle. This creates a
symmetric system where the benzene protons are chemically equivalent in pairs (H4/H7 and H5/H6). -
N1-Substituted Benzotriazoles: The substituent at N1 breaks this symmetry (
or ), rendering all four benzene protons (H4, H5, H6, H7) magnetically and chemically non-equivalent.
Visualization: Symmetry Operations
Figure 1: Logical flow determining NMR spectral patterns based on molecular symmetry.
Experimental Protocol
Sample Preparation
-
Concentration: Prepare a solution of ~10-15 mg of compound in 0.6 mL of solvent.
-
Solvent Selection:
-
CDCl3 (Chloroform-d): Standard for routine analysis. Good resolution of aromatic multiplets.
-
DMSO-d6: Recommended if the AA'BB' pattern in CDCl3 is accidentally isochronous (appearing as a singlet). DMSO often resolves the fine splitting due to polarity effects.
-
-
Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors that could blur fine coupling constants.
Acquisition Parameters (400 MHz or higher recommended)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Spectral Width: 12 ppm (ensure aromatic region is centered).
-
Number of Scans (NS): 16 (minimum) to ensure high S/N for identifying small impurity peaks (often the minor N1 isomer).
-
Relaxation Delay (D1): 2.0 seconds.
Data Analysis & Interpretation
1H NMR: The AA'BB' System
In 2-substituted benzotriazoles , the aromatic region (typically 7.0 - 8.5 ppm) displays a characteristic AA'BB' pattern .
-
Appearance: Two symmetric multiplets, each integrating to 2 protons.
-
Multiplet 1 (H4/H7): Typically appears downfield (closer to the triazole ring). It often looks like a "doublet of doublets" (dd) but is mathematically more complex.
-
Multiplet 2 (H5/H6): Typically appears upfield.
-
-
Diagnostic Check: Fold the spectrum at the midpoint between the two multiplets. If the left side perfectly mirrors the right side in splitting intensity (roofing effect pointing inward), it is the N2-isomer.
Contrast with N1-Isomer: The N1-isomer will show four distinct signals (1H each).
-
H4 (Doublet): ~8.1 ppm
-
H7 (Doublet): ~7.4-7.6 ppm (often shielded relative to H4).
-
H5/H6 (Triplets/Multiplets): Distinct chemical shifts.[1]
13C NMR: The "Golden Standard"
If 1H NMR is ambiguous (e.g., overlapping peaks), 13C NMR provides an irrefutable confirmation based on the number of signals and the shift of the bridgehead carbons.
| Feature | N2-Substituted (Symmetric) | N1-Substituted (Asymmetric) |
| Total Aromatic Signals | 3 Signals (C4/7, C5/6, C3a/7a) | 6 Signals (All carbons unique) |
| Bridgehead Carbons | Equivalent (Isochronous)Single peak at ~145-147 ppm | Distinct C3a: ~145 ppmC7a: ~133 ppm |
Key Insight: The presence of a single bridgehead carbon signal above 140 ppm is the definitive signature of the N2-isomer.
Workflow: Structural Elucidation Decision Tree
Follow this logic path to validate your product.
Figure 2: Step-by-step decision tree for assigning benzotriazole regiochemistry.
Troubleshooting & Nuances
Coincidental Overlap (Isochrony)
In rare cases, the chemical shift difference between H4/H7 and H5/H6 in the N2-isomer is near zero, causing the AA'BB' system to collapse into a single singlet (resembling a solvent peak).
-
Solution: Change solvent from CDCl3 to Benzene-d6 or Acetone-d6. The magnetic anisotropy of the benzene ring will shift the protons differentially, restoring the AA'BB' pattern.
Tautomerism in Unsubstituted Benzotriazole
Be aware that the starting material, 1H-benzotriazole, exists in rapid tautomeric equilibrium at room temperature.
-
Observation: It appears as a symmetric AA'BB' system (like the N2-isomer).
-
Differentiation: The N-H proton is usually broad and exchangeable (detectable by D2O shake). N-alkylated products will lack this exchangeable proton.
References
-
Katritzky, A. R., et al. "The Chemistry of N-Substituted Benzotriazoles."[2] Journal of the Chemical Society, Perkin Transactions 1, 1987. Link
- Foundational text on the synthesis and characteriz
-
Carta, A., et al. "13C-NMR as Useful Tool for Unambiguous Identification of Ring Substituted N1(2)-Alkylbenzotriazole Isomers." Heterocycles, 2002.[3] Link
- Establishes the C3a/C7a bridgehead carbon shift rule.
- Breitmaier, E. "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide." Wiley, 2002. General reference for AA'BB' symmetry analysis.
- Claramunt, R. M., et al. "The Tautomerism of Benzotriazole." Heterocycles, 1985. Discusses the rapid exchange of the unsubstituted parent compound.
Sources
Application Note: Crystallization and Isolation Protocols for (4-Fluorophenyl)methyl-2H-benzotriazole
This Application Note is designed for researchers and process chemists focusing on the purification and solid-state characterization of 2-(4-fluorobenzyl)-2H-benzotriazole (also referred to as (4-fluorophenyl)methyl-2H-benzotriazole).[1][2]
The guide addresses the critical challenge in benzotriazole chemistry: the separation of the desired 2H-isomer (N2-alkylated) from the thermodynamically favored 1H-isomer (N1-alkylated) and its subsequent crystallization.[1][2]
Abstract & Technical Context
The alkylation of benzotriazole with 4-fluorobenzyl halides typically yields a mixture of two regioisomers: the 1H-isomer (N1) and the 2H-isomer (N2) .[1] While the 1H-isomer is often the major product (~80-90%) due to thermodynamic control, the 2H-isomer is frequently the target for specific pharmacological applications due to its distinct electronic profile and symmetry.[2]
Isolating the 2H-isomer requires a strategic approach because it often exhibits:
-
Lower Melting Point: Typically 20–40°C lower than the 1H-isomer.[2]
-
Lower Polarity: Lacks the large dipole moment of the asymmetric 1H-isomer.[2]
-
Higher Solubility: Often remains in the mother liquor during standard recrystallization.[2]
This protocol details the "Fractional Depletion" method to remove the 1H-isomer, followed by the "Polishing Crystallization" of the 2H-isomer.[2]
Table 1: Physicochemical Profile of Isomers (Representative Data)
| Feature | 1H-Isomer (N1) | 2H-Isomer (N2) | Implication for Protocol |
| Symmetry | Asymmetric ( | Symmetric ( | N2 is less polar; elutes first in silica chromatography.[1][2] |
| Polarity | High | Low | N2 is more soluble in non-polar solvents (Hexane/Toluene).[1][2] |
| Melting Point | High (~110–120 °C) | Moderate (~70–90 °C) | N1 crystallizes first from cooling ethanolic solutions.[1][2] |
| 1H NMR | 4 distinct aromatic signals | 2 distinct aromatic signals (AA'BB') | Use NMR to confirm isomer purity. |
Experimental Protocols
Protocol A: Solvent Screening & Selection
Before bulk crystallization, perform a solubility screen on the enriched 2H-fraction (obtained after removing the bulk 1H-isomer).[1][2]
Objective: Identify a solvent system where the Temperature Coefficient of Solubility (
-
Prepare Aliquots: Place 50 mg of the 2H-enriched solid into 4 HPLC vials.
-
Solvent Addition: Add 0.5 mL of the following solvents:
-
Thermal Cycle: Heat to 60°C. If fully dissolved, cool slowly to 4°C.
-
Observation:
Recommendation: Ethanol or IPA/Water (9:1) are historically the most robust systems for benzotriazole derivatives [1, 2].[1][2]
Protocol B: Separation and Crystallization Workflow
This workflow assumes a crude reaction mixture containing both isomers.[2]
Step 1: Bulk Depletion of 1H-Isomer
The 1H-isomer is less soluble in ethanol than the 2H-isomer.[2]
-
Dissolution: Dissolve the crude reaction mixture in minimal boiling Ethanol (95%) (approx. 5 mL per gram of crude).
-
Initial Cooling: Allow the solution to cool to Room Temperature (RT) over 2 hours.
-
Filtration: The high-melting 1H-isomer will crystallize out as white needles.[2] Filter this solid off.[2]
-
Filtrate Collection: The mother liquor now contains the majority of the 2H-isomer and residual 1H-isomer.[2]
Step 2: Isolation of 2H-Enriched Fraction
If the 2H-isomer does not spontaneously crystallize from the filtrate:
-
Evaporation: Concentrate the ethanolic mother liquor to dryness under reduced pressure.
-
Chromatographic Filter (Optional but Recommended): If the residue is an oil, pass it through a short pad of silica gel using Hexane:Ethyl Acetate (9:1) .[1][2]
-
Collection: Collect the early fractions containing the 2H-isomer and evaporate.
Step 3: Crystallization of (4-fluorophenyl)methyl-2H-benzotriazole
Targeting the pure 2H-form.[1][2]
-
Dissolution: Dissolve the 2H-enriched solid in hot IPA (approx. 60°C). Use 3–4 mL solvent per gram.[2]
-
Anti-Solvent Addition (Optional): If saturation is not reached, add warm Water dropwise until a faint turbidity persists, then add 1 drop of IPA to clear it.
-
Controlled Cooling:
-
Wrap the flask in foil/towel to ensure slow cooling (approx. 10°C/hour).
-
Allow to stand at RT for 4 hours, then move to a 4°C fridge overnight.
-
-
Harvesting: Filter the crystals (often block-like or prisms for the 2H-isomer). Wash with cold Hexane (to remove surface oil) rather than alcohol, as the 2H-isomer is quite soluble in alcohols.[2]
-
Drying: Vacuum dry at 40°C.
Visualization: Isomer Separation Workflow
The following diagram illustrates the logic of separating the kinetic/minor product (2H) from the thermodynamic/major product (1H).
Figure 1: Workflow for the fractionation of benzotriazole isomers, prioritizing the isolation of the 2H-isomer via solubility differences and polarity.
Characterization & Validation
To ensure the crystallized product is the 2H-isomer and not the 1H-isomer, validation is required.[2]
A. 1H NMR Spectroscopy (Diagnostic)[1][2]
-
2H-Isomer (Symmetric): The benzotriazole ring protons appear as an AA'BB' system .[1][2] You will see two distinct multiplets for the benzo-ring protons due to the plane of symmetry passing through the N2 nitrogen [3].
-
1H-Isomer (Asymmetric): The benzo-ring protons appear as four distinct signals (ABCD system) because the N1-substitution breaks the symmetry.[2]
B. Melting Point[2][4][5][6][7][8]
-
2H-Isomer: Expect a melting point in the range of 75–85°C (based on analogs like 2-benzylbenzotriazole [4]).[1][2]
-
1H-Isomer: Expect a significantly higher melting point, typically >110°C .[2]
C. Single Crystal X-Ray (Ultimate Proof)
If growing single crystals for XRD:
-
Solvent: Dissolve 20 mg in 2 mL of Ethanol or Acetonitrile . Cover with parafilm, poke 3 small holes, and leave in a vibration-free area for 3–5 days.[2]
-
Expectation: 2H-isomers often form monoclinic prisms [5].[2]
Troubleshooting Common Issues
| Issue | Cause | Corrective Action |
| "Oiling Out" | The compound melts before it dissolves, or solvent is too polar.[2] | Re-heat and add a small amount of Ethanol to solubilize the oil.[2] If persistent, switch to a less polar solvent like Cyclohexane/Toluene .[2] |
| No Crystallization | Solution is not saturated or 2H-isomer is too soluble.[2] | Evaporate 50% of the solvent.[2] Scratch the glass wall with a spatula to induce nucleation.[2] Cool to -20°C. |
| Co-crystallization | 1H-isomer is still present.[2] | The 1H-isomer is difficult to remove by crystallization alone if present in large amounts.[2] Perform a Silica Plug filtration (Protocol B, Step 2) before attempting to crystallize again.[1][2] |
References
-
BenchChem Technical Support. Recrystallization of Benzotriazole Derivatives. Retrieved from Benchchem.com.[2] Link
-
European Patent Office. Process for the preparation of benzotriazole derivatives (EP 0794179 A1).[2] Describes recrystallization of 2-substituted benzotriazoles from Isopropanol/Water. Link
-
RSC Publishing. The chemistry of N-substituted benzotriazoles: Isomeric composition.[2] Journal of the Chemical Society, Perkin Transactions 1.[2] Discusses NMR symmetry differences between 1H and 2H isomers. Link
-
ACS Omega. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles.[2] Provides melting point trends for 2-substituted azoles (e.g., 2-(4-fluorophenyl) analogs). Link
-
PubChem. Crystal Structure Data for Benzotriazole Derivatives. 2-(2H-Benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one Crystal Structure.[2] Link
Sources
- 1. iisj.in [iisj.in]
- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2H-Benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
using (4-fluorophenyl)methyl-2H-benzotriazole as a pharmacophore
Executive Summary
This Application Note details the structural rationale, synthetic protocols, and biological validation strategies for utilizing (4-fluorophenyl)methyl-2H-benzotriazole (henceforth 2H-FBT ) as a pharmacophore. While benzotriazoles are classic bioisosteres for purines and indoles, the 2H-isomer possesses distinct electronic properties (quinoid-like resonance) compared to its 1H-counterpart (benzenoid).
The inclusion of the 4-fluorobenzyl moiety serves a dual purpose: it enhances lipophilicity for membrane permeability and blocks metabolic degradation at the para-position via the high strength of the C-F bond (116 kcal/mol), significantly extending the half-life of the scaffold in hepatic microsomes. This guide provides a validated workflow for the regioselective synthesis, purification, and pharmacological assessment of 2H-FBT derivatives.
Pharmacophore Rationale & Structural Biology
The 2H-Benzotriazole Advantage
Unlike the 1H-isomer, which mimics the hydrogen-bonding pattern of indole, the 2H-benzotriazole exhibits a pseudo-quinoid electronic distribution. This results in:
-
Enhanced Pi-Stacking: The 2H-isomer often engages in stronger
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in binding pockets due to its symmetry and electronic planarity. -
Fluorescence: 2H-benzotriazoles are often fluorophores, allowing them to serve as intrinsic probes for cellular localization studies without the need for bulky tag attachment.
The Fluorine Effect
The 4-fluorophenyl group acts as a "metabolic shield." In non-fluorinated benzyl linkers, the para-position is a "soft spot" for Cytochrome P450-mediated hydroxylation. Fluorine substitution prevents this oxidation while exerting a minimal steric perturbation (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).
Synthetic Protocol: Regioselective Construction
Challenge: Alkylation of benzotriazole typically yields a mixture of N1- (kinetic) and N2- (thermodynamic) isomers. Solution: This protocol utilizes a specific base/solvent system to optimize for the N2-isomer and details the chromatographic separation required for high purity.
Protocol A: Synthesis of (4-Fluorophenyl)methyl-2H-benzotriazole
Reagents:
-
1H-Benzotriazole (1.0 eq)
-
4-Fluorobenzyl bromide (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetone (Dry) or Toluene (for higher thermal equilibration)
Step-by-Step Methodology:
-
Activation: Dissolve 1H-benzotriazole (1.19 g, 10 mmol) in anhydrous acetone (30 mL). Add anhydrous
(2.76 g, 20 mmol). Stir at Room Temperature (RT) for 30 minutes to generate the benzotriazole anion. -
Alkylation: Dropwise add 4-fluorobenzyl bromide (1.36 mL, 11 mmol) over 10 minutes.
-
Reaction: Reflux the mixture at 60°C for 4-6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 4:1).
-
Observation: Two spots will appear.[1] The N2-isomer is typically less polar (higher
) due to its symmetry and lack of an exposed lone pair compared to N1.
-
-
Work-up: Filter off the inorganic salts (
). Concentrate the filtrate under reduced pressure. -
Purification (Critical): The crude residue contains both N1 and N2 isomers (approx. ratio 3:1 to 1:1 depending on conditions).
-
Perform Flash Column Chromatography on Silica Gel (230-400 mesh).
-
Eluent: Gradient from 100% Hexane to 90:10 Hexane/EtOAc.
-
Fraction 1 (High
): (4-fluorophenyl)methyl-2H-benzotriazole (Target). -
Fraction 2 (Low
): (4-fluorophenyl)methyl-1H-benzotriazole (By-product).
-
Protocol B: QC & Self-Validation (Isomer Identification)
You must validate the regiochemistry using
| Feature | 2H-Isomer (Target) | 1H-Isomer (By-product) |
| Symmetry | Symmetric ( | Asymmetric ( |
| Benzotriazole Ring Protons | Appears as an AA'BB' system. Two distinct multiplets integrating to 2H each. | Four distinct signals (ABCD) or complex multiplets due to lack of symmetry. |
| UV/Fluorescence | Often strongly fluorescent under UV lamp (254/365 nm). | Weak or no fluorescence. |
| TLC Polarity | Less Polar (Higher | More Polar (Lower |
Visualizing the Workflow
The following diagram illustrates the decision tree for synthesis and the logic for biological application.
Caption: Workflow for the regioselective isolation of the 2H-benzotriazole pharmacophore.
Biological Application: Microtubule Destabilization Assay
Recent literature identifies N-substituted benzotriazoles as potent Microtubule Destabilizing Agents (MDAs), binding to the colchicine site of tubulin.
Target: Tubulin Polymerization (Inhibition). Rationale: The 2H-FBT scaffold mimics the biaryl pharmacophore of combretastatin A-4 but with improved metabolic stability due to the fluorine atom.
Protocol C: Tubulin Polymerization Inhibition Assay
-
Preparation: Prepare a 10 mM stock solution of 2H-FBT in DMSO.
-
Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM
, 0.5 mM EGTA, 1 mM GTP. -
Protein: Purified bovine brain tubulin (3 mg/mL).
-
Reaction:
-
Incubate tubulin with varying concentrations of 2H-FBT (0.1
to 10 ) at 37°C. -
Monitor turbidity at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
-
Control: Use Colchicine (5
) as a positive control (flat line, no polymerization) and DMSO (vehicle) as negative control (sigmoidal growth curve). -
Data Analysis: Calculate
based on the reduction of the maximum polymerization rate ( ).
Pharmacophore Interaction Map
The following diagram hypothesizes the binding mode of 2H-FBT within a hydrophobic pocket (e.g., Colchicine binding site or CYP450 active site).
Caption: Interaction map showing the metabolic blocking by Fluorine and Pi-stacking of the 2H-ring.
References
-
Katritzky, A. R., et al. "Benzotriazole: A Powerful Synthetic Auxiliary." Chemical Reviews, 1998. Link
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
-
Zhang, H. Z., et al. "Design, synthesis and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents." European Journal of Medicinal Chemistry, 2020. Link
-
Gupta, S., et al. "Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles."[2] The Journal of Organic Chemistry, 2018.[2] Link
Sources
Application Note: Antimicrobial Screening Assays for Benzotriazole Compounds
Introduction & Scientific Rationale
The 1,2,3-benzotriazole scaffold is a "privileged structure" in medicinal chemistry due to its bioisosteric resemblance to purine bases (adenine/guanine) and amino acids (histidine/tryptophan). While this mimicry grants potent biological activity—ranging from DNA gyrase inhibition to cell membrane disruption—it presents unique challenges in assay design.
The Challenge: Benzotriazole derivatives are frequently lipophilic and prone to precipitation in aqueous media (Müller-Hinton Broth). Standard turbidity-based assays (OD600) often yield false-positive "growth" readings due to compound precipitation, or false negatives due to poor solubility.
The Solution: This guide details a Resazurin-based Broth Microdilution protocol. Unlike turbidity assays, this metabolic assay relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by viable cells. This colorimetric change is independent of compound solubility artifacts, ensuring high-fidelity MIC data.
The Screening Pipeline
The following workflow ensures a logical progression from hit identification to safety profiling.
Figure 1: Integrated screening workflow for benzotriazole derivatives, prioritizing solubility validation before biological testing.
Pre-Assay Considerations: Compound Handling
Critical Step: Benzotriazoles often require Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO is toxic to bacteria at high concentrations (>2-5%).
-
Stock Preparation: Dissolve benzotriazole derivatives at 100x the highest desired test concentration (e.g., 12.8 mg/mL stock for a 128 µg/mL top concentration).
-
Solvent Tolerance: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) .
-
Validation: Run a "Solvent Control" column containing media + 1% DMSO (no drug). If bacterial growth is inhibited compared to the Growth Control, the assay is invalid.
-
Primary Protocol: Resazurin-Modified Broth Microdilution (MIC)
This protocol adapts CLSI M07 standards for colorimetric readout.
Materials
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Reagent: Resazurin Sodium Salt (0.015% w/v in sterile PBS). Filter sterilize (0.22 µm).
-
Plates: 96-well flat-bottom polystyrene plates (sterile).
Experimental Workflow
Step 1: Inoculum Preparation
-
Select 3-5 colonies from a fresh agar plate (18-24h growth).
-
Suspend in saline to match 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve ~10^6 CFU/mL.
Step 2: Plate Setup (Serial Dilution)
-
Add 100 µL of CAMHB to columns 2-12.
-
Add 200 µL of benzotriazole stock (diluted to 2x desired top concentration) to column 1.
-
Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.
-
Result: Serial 2-fold dilution (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Controls:
-
Column 11: Growth Control (Media + Bacteria + Solvent).
-
Column 12: Sterility Control (Media only).
-
Step 3: Inoculation & Incubation [1]
-
Add 100 µL of the diluted bacterial inoculum (from Step 1) to columns 1-11.
-
Incubate at 37°C for 18-24 hours (aerobic).
Step 4: Resazurin Development
-
Add 30 µL of 0.015% Resazurin solution to all wells.
-
Incubate for 1-4 hours at 37°C. Monitor for color change.
-
Readout:
-
Blue: No growth (Resazurin unreduced).
-
Pink/Colorless: Growth (Resazurin reduced to Resorufin).
-
Step 5: Determination The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue .
Figure 2: Redox mechanism of the Resazurin assay. Viable bacteria reduce the blue dye to pink, providing a visual endpoint.
Secondary Protocol: Biofilm Inhibition (Crystal Violet)
Benzotriazoles often target surface adhesion. This assay quantifies biomass attachment.[2][3]
-
Culture: Grow bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
-
Treatment: In a 96-well plate, add bacteria + benzotriazole (at sub-MIC concentrations, e.g., 0.5x MIC).
-
Incubation: 24 hours at 37°C (static).
-
Washing: Gently aspirate media. Wash 3x with sterile PBS to remove planktonic cells.
-
Staining: Add 0.1% Crystal Violet (150 µL) for 15 mins.
-
Solubilization: Wash 3x with water. Air dry. Add 30% Acetic Acid to solubilize the dye.[3]
-
Quantification: Measure Absorbance at 595 nm .
-
% Inhibition = [(OD_control - OD_treated) / OD_control] x 100
-
Data Analysis & Safety Profiling
To validate a benzotriazole hit as a drug candidate, you must calculate the Selectivity Index (SI) . This distinguishes true antimicrobials from general toxins.
Formula:
-
CC50: Concentration causing 50% death in Vero or HEK293 cells (determined via MTT assay).
-
Interpretation:
-
SI > 10: Promising candidate (Selective).
-
SI < 1: General toxin (Likely membrane disruptor).
-
Data Reporting Template
| Compound ID | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Biofilm Inhibition (%) | CC50 (Vero Cells) | Selectivity Index (SI) |
| BZT-01 | 4 | 64 | 15% | >512 | >128 (Excellent) |
| BZT-02 | 0.5 | 1 | 85% | 2 | 4 (Toxic) |
Troubleshooting "The Scientist's Notebook"
| Observation | Probable Cause | Corrective Action |
| Blue color in Growth Control | Dead inoculum or antibiotic contamination. | Check inoculum viability on agar. Ensure stock culture is fresh. |
| Pink color in Sterility Control | Contaminated media.[4] | Discard media. Autoclave fresh batch. |
| Precipitation in wells | Compound insolubility. | Do not use OD600. Rely strictly on Resazurin color change. |
| Inconsistent MICs | DMSO evaporation or pipetting error. | Use plate seals during incubation.[2][4][5] Calibrate pipettes. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[6] Wayne, PA: CLSI.[7] [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612-631. [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
Sources
- 1. Crystal violet assay [bio-protocol.org]
- 2. Crystal violet biomass assays [bio-protocol.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. intertekinform.com [intertekinform.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Accelerated Green Synthesis of N-Benzyl Benzotriazoles via Microwave Irradiation
Executive Summary
Benzotriazole derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antifungal, antibacterial, and antineoplastic agents.[1][2] Conventional alkylation of benzotriazole is often plagued by long reaction times (3–6 hours), toxic solvent usage (DMF/DMSO), and poor regioselectivity between
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the
Scientific Foundation & Mechanism
The Challenge of Regioselectivity
Benzotriazole exists in a tautomeric equilibrium between the
- -Alkylation (Major): The thermodynamically stable product, retaining the benzene ring's aromaticity.
- -Alkylation (Minor): The kinetic product, often formed in higher ratios under high-temperature or specific solvent conditions.
Microwave irradiation accelerates the reaction rate via dipolar polarization and ionic conduction, rapidly overcoming the activation energy for the
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway of benzotriazole alkylation showing the bifurcation into N1 and N2 isomers.
Experimental Protocols
Method A: Solvent-Free Phase Transfer Catalysis (Recommended)
Best for: Green chemistry compliance, high yield, and ease of workup.
Reagents:
-
Benzotriazole (
-Bt): 1.19 g (10 mmol) -
Benzyl Bromide/Chloride: 10 mmol
-
Potassium Carbonate (
): 6.22 g (45 mmol) -
Tetrabutylammonium Bromide (TBAB): 0.16 g (0.5 mmol) - Phase Transfer Catalyst
Protocol:
-
Preparation: In a mortar, grind Benzotriazole,
, and TBAB until a fine, homogeneous powder is achieved (approx. 2 mins). -
Addition: Transfer the powder to a microwave-safe vial (e.g., Pyrex or Teflon-lined vessel). Add the Benzyl Halide liquid directly to the solid mixture. Mix well with a spatula.
-
Irradiation: Place the vessel in the microwave reactor.
-
Workup: Allow the mixture to cool to room temperature. The mixture will appear as a solidified melt.
-
Extraction: Add 20 mL of water to dissolve the inorganic salts (
, excess ). Filter the remaining solid precipitate. -
Purification: Recrystallize the crude solid from Ethanol (95%) to obtain pure
-benzyl benzotriazole.
Method B: DMF-Assisted Synthesis
Best for: Substrates with high melting points or poor solubility.
Reagents:
Protocol:
-
Dissolution: Dissolve Benzotriazole in DMF in a 50 mL round-bottom flask.
-
Activation: Add
and stir for 1 minute. -
Reaction: Add Benzyl Chloride. Place in microwave reactor.
-
Quenching: Pour the hot reaction mixture into a beaker containing 25 mL of crushed ice/water.
-
Isolation: The product will precipitate immediately. Filter the solid and wash with cold water.
-
Purification: Recrystallize from hot water or toluene.
Workflow Visualization
Figure 2: Step-by-step workflow for the solvent-free microwave synthesis protocol.
Results & Validation
The microwave-assisted method demonstrates superior efficiency compared to conventional thermal reflux. The data below summarizes typical results for the alkylation of benzotriazole with benzyl chloride.
| Parameter | Conventional Reflux | Microwave (Method A) | Microwave (Method B)[6] |
| Reaction Time | 3 – 6 Hours | 5 – 6 Minutes | 4 – 5 Minutes |
| Energy Source | Heating Mantle / Oil Bath | Dielectric Heating (200W) | Dielectric Heating (180W) |
| Solvent | DMF / Toluene | None (Solvent-Free) | DMF |
| Yield (%) | 65 – 70% | 85 – 92% | 75 – 85% |
| Workup | Complex (Solvent removal) | Simple (Water wash) | Moderate (Precipitation) |
| Selectivity | Mixed isomers | High | High |
Key Insight: The use of TBAB in Method A acts as a Phase Transfer Catalyst, facilitating the reaction between the solid carbonate base and the organic reactants without the need for a liquid solvent medium [1, 3].
Troubleshooting & Expert Tips
-
Moisture Control: Benzotriazole is hygroscopic. Ensure reagents are dry before grinding. Excess moisture can reduce the dielectric heating efficiency of the organic reagents.
-
Overheating: If the reaction mixture turns dark brown or black, the power density is too high. Reduce power to 150W or use pulsed irradiation (1 min on, 30 sec off).
-
Isomer Separation: If
-isomer presence is detected (via TLC or NMR), it is typically more soluble in non-polar solvents. Washing the crude solid with cold hexane can often remove the impurity before recrystallization. -
Safety: Always perform microwave synthesis in a dedicated chemical reactor, not a domestic oven. Benzyl halides are lachrymators; handle in a fume hood.
References
-
Asian Journal of Chemistry. (2010). Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Retrieved from [Link]
-
Khalafi-Nezhad, A., et al. (2007). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. Monatshefte für Chemie. Retrieved from [Link]
-
Ningegowda, R., et al. (2009). Microwave-Assisted Solvent-Free Synthesis of N-alkyl Benzotriazole Derivatives: Antimicrobial Studies. Letters in Drug Design & Discovery. Retrieved from [Link]
-
Waghamare, S., et al. (2015). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: UV-Vis Absorption Characterization of 2H-Benzotriazole Derivatives
Executive Summary
This guide details the spectrophotometric characterization of 2H-benzotriazole derivatives, a critical class of UV absorbers used in photostabilization and medicinal chemistry.[1] Unlike simple chromophores, these molecules undergo Excited-State Intramolecular Proton Transfer (ESIPT) , a mechanism that dictates their spectral profile and photostability.[2]
This protocol moves beyond basic absorbance measurement, providing a method to validate the ESIPT mechanism through solvatochromic shift analysis. It is designed for researchers synthesizing new derivatives or validating the purity of industrial UV absorbers (e.g., Tinuvin® P).
Theoretical Background: The ESIPT Mechanism
The UV-absorbing capability of 2-(2'-hydroxyphenyl)benzotriazoles stems from a rapid photophysical cycle. In the ground state (
Upon UV excitation, the acidity of the phenol and the basicity of the nitrogen increase, driving a proton transfer to form the Excited Keto tautomer. This tautomer relaxes non-radiatively, dissipating energy as heat, and reverts to the ground state Enol. This cycle is what prevents the molecule from degrading (photostability).
Figure 1: The ESIPT Photophysical Cycle
Caption: The ESIPT cycle showing the transformation from Enol to Keto forms. The absorption spectrum is dominated by the Enol_S0
Experimental Protocol
Materials and Reagents
-
Analytes: 2H-Benzotriazole derivatives (e.g., Tinuvin P, Tinuvin 328).
-
Solvents (Spectroscopic Grade):
-
Non-polar: Cyclohexane or n-Heptane (Favors IMHB/ESIPT).
-
Polar Aprotic: Acetonitrile or DMSO.[3]
-
Polar Protic: Ethanol or Methanol (May disrupt IMHB).
-
-
Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Workflow: Preparation and Measurement
Precise concentration control is vital. Benzotriazoles have high extinction coefficients (
Figure 2: Experimental Workflow
Caption: Step-by-step workflow ensuring concentration linearity and accurate baseline subtraction.
Detailed Procedure
-
Stock Solution: Weigh ~2.25 mg of Tinuvin P (MW: 225.3 g/mol ) into a 10 mL volumetric flask. Dissolve in Chloroform to create a
M stock. -
Working Solution: Transfer 100 µL of stock into a 10 mL volumetric flask and dilute to volume with Cyclohexane (Target:
M). -
Blanking: Fill both cuvettes with pure Cyclohexane. Run a baseline correction (Autozero) from 200 nm to 600 nm.
-
Measurement: Replace the sample cuvette with the Working Solution. Record the spectrum.
-
Solvent Swap: Repeat steps 2-4 using Ethanol to observe solvatochromic shifts.
Data Analysis and Interpretation
Spectral Characteristics
2H-benzotriazoles typically display two distinct absorption bands in the UV region.
-
Band I (300–350 nm):
transition involving the intramolecular hydrogen bond (IMHB). This is the "ESIPT-active" band. -
Band II (< 300 nm): Localized
transitions of the aromatic rings.
Reference Data: Tinuvin® P
The following table summarizes the spectral properties of Tinuvin P (2-(2H-benzotriazol-2-yl)-p-cresol), the industry standard.
| Parameter | Value (in Chloroform) | Value (in Ethanol) | Interpretation |
| 341 nm | ~335 nm | Band I (Charge Transfer/IMHB). Blue shift in polar solvents indicates ground-state stabilization. | |
| 301 nm | ~298 nm | Band II (Aromatic | |
| Extinction Coeff ( | 16,150 L/mol[4]·cm | ~15,500 L/mol[4]·cm | High |
| Cut-off ( | ~400 nm | ~400 nm | Sharp drop-off ensures no visible color (yellowing) in final products. |
Interpreting Solvatochromism
Comparing spectra in Cyclohexane vs. Ethanol is the self-validating step of this protocol.
-
Observation: In ethanol, the Band I (
340 nm) intensity may decrease or broaden, and a slight hypsochromic (blue) shift is observed. -
Causality: Polar protic solvents (Ethanol) compete for hydrogen bonding with the phenolic proton. Disruption of the intramolecular bond (O-H...N) inhibits the ESIPT mechanism, forcing the molecule into a conformation that absorbs at higher energy (shorter wavelength).
Troubleshooting & Critical Controls
-
Artifact: Flat-topped Peaks.
-
Cause: Detector saturation. Concentration is too high (
). -
Fix: Dilute sample to
.
-
-
Artifact: Negative Absorbance.
-
Cause: Mismatched cuvettes or solvent blank has higher absorbance than sample solvent (e.g., using chloroform as blank for a cyclohexane sample).
-
Fix: Ensure blank and sample solvents are identical.
-
-
Fluorescence Interference:
-
Benzotriazoles can fluoresce weakly.[2] If the detector is positioned close to the sample (common in integrating spheres), emission might be detected as "negative absorption." Use a standard transmission geometry.
-
References
- Riehl, J. P., & Muller, L. J. (2004). Photophysics of 2-(2'-hydroxyphenyl)
-
Process Insights. (2023). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). UV-Vis Database: 2H-Benzotriazole. Retrieved from [Link]
Sources
Application Note: Advanced Preparation and Characterization of Transition Metal Complexes Using Benzotriazole Ligands
Executive Summary & Mechanistic Rationale
Benzotriazole (BtH) and its functionalized derivatives represent a highly versatile class of N-heterocyclic scaffolds in modern coordination chemistry. Due to the presence of three adjacent nitrogen atoms, the benzotriazole ring can adopt multiple coordination modes—acting as a monodentate, bidentate, or bridging ligand. This structural plasticity makes it an ideal building block for synthesizing discrete polynuclear coordination clusters, coordination polymers, and functional supramolecular assemblies[1].
The causality behind the diverse architectures of benzotriazole-metal complexes lies in the strategic selection of N-substituents. For example, simple N-alkylation (e.g., 1-methylbenzotriazole) restricts coordination primarily to the N3 atom, acting as a monodentate ligand that favors the formation of discrete, aesthetically complex, and highly crystalline structures[2]. Conversely, introducing functional groups capable of secondary interactions—such as the carboxylic acid moiety in benzotriazole-5-carboxylic acid (H2btca)—provides additional hydrogen-bond donors and acceptors. This dual-action binding enables the spontaneous assembly of robust supramolecular networks, such as metallogels, driven by both metal-ligand coordination and
Beyond materials science, these complexes are highly sought after in drug development. Recent crystallographic and in vitro studies have demonstrated that binuclear Copper(II) complexes utilizing benzotriazole-derived ligands exhibit potent antidiabetic properties. These complexes act via a dual mechanism: direct inhibition of
Experimental Methodologies
The following protocols detail the synthesis of two distinct classes of Cu(II)-benzotriazole complexes, highlighting the thermodynamic and kinetic controls required to achieve specific material states (single crystals vs. metallogels).
Protocol A: Synthesis of Bioactive Binuclear Cu(II)-Benzotriazole Single Crystals
Objective: To synthesize high-purity, single-crystal Cu(II) complexes (e.g., using 1-[(3,5-dimethyl-1-H-triazole-1-yl)methyl]-1H-benzotriazole) suitable for X-ray diffraction and biological assays[4].
Causality & Design Choices: A strict 1:2 metal-to-ligand stoichiometric ratio is employed to saturate the equatorial coordination sites of the Cu(II) center. This prevents the formation of insoluble, infinite 1D/2D coordination polymers. Slow evaporation at room temperature is chosen over rapid precipitation to maintain thermodynamic control, ensuring the formation of defect-free single crystals rather than kinetically trapped amorphous powders.
Step-by-Step Procedure:
-
Precursor Preparation: Dissolve 1.0 mmol of
in 10 mL of spectroscopic-grade methanol. Stir for 10 minutes until a clear blue solution is obtained. -
Ligand Solvation: In a separate vial, dissolve 2.0 mmol of the benzotriazole derivative in a 10 mL solvent mixture of Methanol/Dichloromethane (1:1 v/v). Note: DCM is included to fully solubilize sterically bulky organic ligands.
-
Controlled Complexation: Add the ligand solution dropwise (1 drop/sec) to the metal salt solution under continuous magnetic stirring (400 rpm) at room temperature.
-
Thermodynamic Equilibration: Seal the vial with perforated Parafilm to allow for controlled solvent evaporation. Store the solution undisturbed in a vibration-free environment at 20–25 °C.
-
Self-Validation Checkpoint: After 5–7 days, inspect the vial using an optical microscope. The presence of distinct, non-twinned, intensely colored geometric crystals confirms successful thermodynamic assembly.
-
Isolation: Isolate the crystals via vacuum filtration, wash with cold methanol (3 × 2 mL), and dry under vacuum.
Protocol B: Synthesis of Cu(II)-H2btca Supramolecular Metallogels
Objective: To fabricate a functional metallogel using benzotriazole-5-carboxylic acid (H2btca) for applications in molecular adsorption and materials science[3].
Causality & Design Choices: Gelation is highly solvent-dependent. A binary solvent system of Acetonitrile (MeCN) and N,N′-Dimethylformamide (DMF) is strictly required. DMF acts as a critical hydrogen-bond acceptor to bridge the carboxylic acid protons of H2btca, while MeCN provides the necessary polarity to dissolve the copper nitrate precursor without outcompeting the primary benzotriazole coordination sphere[3].
Step-by-Step Procedure:
-
Metal Solution: Dissolve 0.1 mmol (0.0241 g) of
in 2.0 mL of Acetonitrile in a 15 mL glass vial. -
Ligand Solution: Dissolve 0.1 mmol (0.0163 g) of H2btca in 2.0 mL of DMF.
-
Thermal Incubation: Combine the two solutions. The mixture will immediately turn green, indicating initial coordination. Seal the vial tightly and place it in an isothermal oven at 60 °C for 24 hours. Thermal energy is required to overcome the activation barrier for nitrate counterion dissociation.
-
Gelation & Self-Validation Checkpoint: Remove the vial and allow it to cool to room temperature (25 °C) for 2 hours. Perform the "inversion test" by turning the vial upside down. If the dark green material supports its own weight without flowing, the critical gelation concentration (CGC) has been successfully reached, validating the formation of the 3D supramolecular network.
Fig 1: Step-by-step synthetic workflow for Cu(II)-benzotriazole complexation and assembly.
Quantitative Data & Characterization Summary
The physicochemical properties of benzotriazole-metal complexes vary significantly based on the metal center and ligand functionalization. Table 1 summarizes typical characterization metrics across different synthesized systems.
Table 1: Comparative Characterization of Transition Metal-Benzotriazole Complexes
| Complex / Ligand | Metal Precursor | Solvent System | Coordination Geometry | Key Structural Feature | Primary Application | Ref |
| Cu(II) - dmbt | Methanol / DCM | Binuclear | Cu-N and Cu-Cl bridging | Antidiabetic ( | [4] | |
| Cu(II) - H2btca | MeCN / DMF | Supramolecular | Extensive H-bonding network | Metallogel, Congo Red Dye Adsorption | [3] | |
| Cu(I) - 1-allyl-BtH | Ethanol | Polymeric 1D chains | Electrochemical materials | [5] | ||
| Ni(II) - 1-acetyl-BtH | Ethanol | Octahedral | Chelation via N3 and acetyl Oxygen | Antimicrobial and Catalysis | [6] |
Mechanism of Action: Antidiabetic Applications
The therapeutic efficacy of Cu(II)-benzotriazole complexes in metabolic disorders is driven by their structural geometry, which mimics natural enzymatic substrates. The complexes bind to the active sites of
Fig 2: Dual-action antidiabetic mechanism of Cu(II)-benzotriazole complexes via enzyme inhibition.
References
-
Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole . MDPI. 2
-
Recent advances in the coordination chemistry of benzotriazole-based ligands . ResearchGate. 1
-
Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals . Scientific & Academic Publishing. 6
-
Cu(II) complexes based on benzotriazole: structure-function relationship, synthesis, crystal structure and antidiabetic activity . Taylor & Francis. 4
-
Metallogel Synthesis from Cu(II) Complex with Benzotriazole-5-carboxylic Acid for Enhanced Congo Red Dye Adsorption and Anion Exchange . ACS Omega.3
-
Synthesis and Crystal Structure of Copper(I) Nitrate π-complex with 1-allylbenzotriazole . Acta Chimica Slovenica. 5
Sources
Troubleshooting & Optimization
Technical Support Center: Separation of 1H and 2H Benzotriazole Isomers
Welcome to the Technical Support Center for chromatographic applications. This guide is designed for researchers, synthetic chemists, and drug development professionals who need to resolve mixtures of N-alkylated benzotriazoles.
When unsubstituted benzotriazole is alkylated, the reaction typically yields a mixture of 1-substituted (1H) and 2-substituted (2H) isomers. Because these isomers possess vastly different physicochemical properties, they can be efficiently separated using normal-phase silica gel chromatography [3]. This guide details the mechanistic rationale, standardized protocols, and troubleshooting steps to ensure reproducible isolation.
Core Principles: Causality of Separation
The foundation of separating 1-alkyl-1H-benzotriazole and 2-alkyl-2H-benzotriazole lies in their electronic distribution.
-
The 1H-Isomer: Alkylation at the N1 position breaks the symmetry of the triazole ring. This creates a highly asymmetric electron density, resulting in a large molecular dipole moment (typically ~4.15 D) [1].
-
The 2H-Isomer: Alkylation at the N2 position yields a molecule with a
-like symmetric core. The opposing dipole vectors within the ring largely cancel out, resulting in a near-zero dipole moment (typically ~0.49 D) [1].
Chromatographic Consequence: On a polar stationary phase like bare silica gel (normal-phase chromatography), the highly polar 1H-isomer interacts strongly with the surface silanol groups via dipole-dipole interactions and hydrogen bonding. Conversely, the non-polar 2H-isomer has a weak affinity for the stationary phase. Therefore, the 2H-isomer always elutes first (higher
Quantitative Data Summary
| Property | 1-Alkyl-1H-benzotriazole | 2-Alkyl-2H-benzotriazole |
| Substitution Position | N1 | N2 |
| Molecular Symmetry | Asymmetric ( | Symmetric core ( |
| Typical Dipole Moment | ~4.15 D | ~0.49 D |
| Overall Polarity | High | Low |
| Silica Gel Affinity | Strong | Weak |
| Elution Order | Second | First |
| Typical | 0.10 – 0.30 | 0.50 – 0.80 |
Experimental Workflow
Chromatographic workflow for the resolution of 1-alkyl and 2-alkyl benzotriazole isomers.
Standard Operating Procedure: Column Chromatography
This self-validating protocol ensures baseline resolution of the two isomers using standard flash chromatography.
Materials Required:
-
Flash silica gel (40-63 µm)
-
Eluents: Hexanes (or Heptane) and Ethyl Acetate (EtOAc)
-
TLC plates (Silica gel 60 F254)
-
UV lamp (254 nm)
Step-by-Step Methodology:
-
TLC Method Development: Spot the crude reaction mixture on a TLC plate. Develop using a 90:10 Hexanes:EtOAc mixture. You should observe two distinct UV-active spots. The top spot is the 2H-isomer; the bottom spot is the 1H-isomer. Adjust the EtOAc percentage until the 2H-isomer has an
of ~0.3. -
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add dry silica gel (approximately 3 times the mass of the crude product). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the sample from dissolving in the non-polar starting eluent and streaking down the column, ensuring sharp, narrow bands.
-
Column Packing: Slurry-pack the column with silica gel using 100% Hexanes. Ensure the bed is flat and free of air bubbles.
-
Loading: Carefully pour the dry-loaded silica/sample mixture onto the top of the column bed. Top with a thin layer of clean sand to prevent disturbing the bed during solvent addition.
-
Gradient Elution:
-
Begin elution with 2 column volumes (CV) of 100% Hexanes.
-
Gradually increase polarity to 95:5 Hexanes:EtOAc (elute 3 CVs). The 2H-isomer will begin to elute.
-
Increase to 80:20 Hexanes:EtOAc to elute the strongly retained 1H-isomer.
-
-
Fraction Analysis: Spot fractions on TLC and visualize under 254 nm UV light. Pool fractions containing the pure upper spot (2H) and pure lower spot (1H) separately. Concentrate under reduced pressure.
Troubleshooting & FAQs
Q1: My 1H and 2H isomers are co-eluting on the column. How can I improve resolution? A1: Co-elution usually occurs when the starting mobile phase is too polar. If you initiate the column with >20% EtOAc, the strong solvent rapidly overcomes the silica-1H-isomer interactions, causing both isomers to migrate near the solvent front. Fix: Start with a highly non-polar system (e.g., 100% Hexanes or 98:2 Hexanes:EtOAc) to flush out the 2H-isomer completely before stepping up the gradient to elute the 1H-isomer.
Q2: How do I definitively assign which fraction is the 1H-isomer and which is the 2H-isomer using NMR?
A2: Use
-
2H-Isomer: Because the molecule possesses a plane of symmetry bisecting the N2 atom and the benzene ring, the four aromatic protons are chemically equivalent in pairs. They will appear as a characteristic, symmetrical
multiplet (typically two distinct signals integrating for 2 protons each). -
1H-Isomer: The N1 substitution breaks all symmetry. The four aromatic protons are in four distinct chemical environments, resulting in an asymmetrical
spin system (typically four distinct signals integrating for 1 proton each).
Q3: Why does the unreacted starting material (unsubstituted benzotriazole) streak severely across all my fractions?
A3: Unsubstituted benzotriazole exists in a rapid tautomeric equilibrium between its 1H and 2H forms in solution [1]. Furthermore, the free N-H proton acts as a strong hydrogen-bond donor, interacting heavily with the stationary phase silanols. This dynamic equilibrium and strong binding cause severe peak broadening and streaking.
Fix: Ensure your alkylation reaction goes to completion before purification. If unreacted starting material remains, you can remove it prior to chromatography by washing the organic layer with an aqueous alkaline solution (e.g., 1M NaOH), as unsubstituted benzotriazole is acidic (
Q4: Can I use Reverse-Phase (C18) chromatography instead? A4: Yes. In reverse-phase high-performance liquid chromatography (RP-HPLC), the elution order is inverted. The highly polar 1H-isomer will elute first, and the more lipophilic 2H-isomer will elute second. This is particularly useful for highly polar alkyl substituents (e.g., carboxylic acids or amines) where normal-phase silica causes irreversible adsorption [3].
References
-
Product Class 13: 1,2,3-Triazoles. Thieme E-Books & E-Journals (Science of Synthesis). URL:[Link]
-
Synthesis by Phase Transfer Catalysis of N-Benzyl, N-Diphenylmethyl and N-Triphenylmethyl Azoles and Benzazoles. Heterocycles, Vol 23, No 11, 1985. URL:[Link]
-
1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b. Journal of Medicinal Chemistry 49(4):1227-30 (ResearchGate). URL:[Link]
Technical Support Center: Benzotriazole Benzylation Optimization
Topic: Optimizing Reaction Conditions for Benzotriazole Benzylation (
Executive Summary & Mechanism
The Core Challenge:
Benzotriazole (Bt) is an ambident nucleophile. In solution, it exists in a tautomeric equilibrium between the
- -Isomer: Generally the thermodynamic and kinetic major product in polar aprotic solvents.
- -Isomer: Often desired for specific pharmacophores but difficult to access selectively via direct alkylation.
Mechanism of Action:
The reaction proceeds via an
-
Electronic Factors: The electron density is distributed across the triazole ring.
-
Steric Factors: The
position is sterically more accessible in the "loose" ion pair, while the position is more hindered but can be favored by specific "tight" ion pairing or directing groups.
Figure 1: Mechanistic pathway of benzotriazole benzylation showing the divergence into N1 and N2 isomers.
Troubleshooting Guides (Q&A Format)
Module A: Regioselectivity (The
vs.
Dilemma)
Ticket #REG-01: "I need the
Diagnosis:
Direct alkylation of unsubstituted benzotriazole inherently favors the
Solution Protocol:
To shift the ratio toward
-
Change Solvent: Switch from DMF to Toluene or Dichloromethane (DCM) .
-
Change Base: Use KOH with Phase Transfer Catalysis (PTC) .
-
Alternative Strategy: If you strictly need
, direct alkylation is inefficient. Consider retro-synthetic redesign :-
Route: Oxidative cyclization of
-benzyl-o-phenylenediamine (this yields exclusively). -
Route: For
, literature suggests using 2-chlorobenzotriazole precursors or specific Rh(II)-catalyzed insertions [1], though these are advanced methods.
-
Data Comparison: Solvent Effects on Regioselectivity
| Solvent | Base | Conditions | N1 : N2 Ratio (Approx) | Yield |
| DMF | NaH | 25°C, 1h | 90 : 10 | >90% |
| Acetone | K2CO3 | Reflux | 85 : 15 | 80-90% |
| Toluene | KOH/TBAB | Reflux (PTC) | 60 : 40 | 75-85% |
| Ionic Liquid | [Bmim]OH | 25°C | 86 : 14 | >90% |
Note: Data derived from Katritzky et al. and recent green chemistry optimizations [2, 3].
Module B: Reaction Efficiency & Yield
Ticket #YLD-02: "My reaction stalls at 60% conversion, and I see benzyl alcohol byproducts."
Diagnosis: This indicates hydrolysis of the benzyl halide before the benzotriazole can attack. This is common when using hygroscopic solvents (DMF) or weak bases that require water (like aqueous NaOH) without a proper Phase Transfer Catalyst.
Solution Protocol:
-
Dry Your Solvent: DMF must be anhydrous. Store over 4Å molecular sieves.
-
Switch Reagent: If using Benzyl Chloride (less reactive), switch to Benzyl Bromide (higher reactivity, faster kinetics).
-
Stoichiometry: Use a slight excess of Benzotriazole (1.1 equiv) and Base (1.2 equiv) relative to the Benzyl Halide to ensure the electrophile is consumed by the nucleophile, not water.
Ticket #YLD-03: "I am seeing poly-alkylation or messy baselines."
Diagnosis:
Benzotriazole is stable, but if your benzyl group has other nucleophilic sites (e.g., amines, hydroxyls), they will compete. Also, if you use a large excess of benzyl halide, you might quaternize the
Solution Protocol:
-
Order of Addition: Pre-form the benzotriazole anion.
-
Step 1: Bt + NaH in DMF
Stir 30 mins (H2 evolution stops). -
Step 2: Add Benzyl Halide dropwise at 0°C.
-
-
Quench Properly: Do not let the reaction sit overnight if complete. Quench with ice-water to precipitate the product.
Optimized Experimental Protocols
Protocol A: High-Selectivity
-Benzylation (Standard)
Best for: Routine synthesis of the major isomer.
-
Setup: Flame-dried 100 mL Round Bottom Flask (RBF), magnetic stir bar,
atmosphere. -
Reagents:
-
Benzotriazole (1.19 g, 10 mmol)
-
NaH (60% in oil) (0.48 g, 12 mmol)
-
DMF (Anhydrous) (15 mL)
-
Benzyl Bromide (1.19 mL, 10 mmol)
-
-
Procedure:
-
Suspend NaH in DMF at 0°C.
-
Add Benzotriazole portion-wise (Caution:
gas evolution).[2] Stir at RT for 30 min until clear/yellow solution forms (Anion formation). -
Cool to 0°C. Add Benzyl Bromide dropwise via syringe.
-
Warm to RT and stir for 2 hours.
-
-
Workup:
-
Pour mixture into 100 mL Ice-Water.
-
Solid Product: If precipitate forms, filter and wash with water. Recrystallize from EtOH.
-
Oil Product: Extract with EtOAc (3x 30 mL). Wash organic phase with water (to remove DMF) and Brine. Dry over
.[2]
-
-
Purification: Flash Chromatography (Hexane:EtOAc 8:2).
usually elutes after (more polar) or before depending on the stationary phase, but generally is the major spot.
Protocol B: Phase Transfer Catalysis (Green/Scale-up)
Best for: Avoiding DMF, handling larger scales.
-
Reagents: Benzotriazole (10 mmol), Benzyl Chloride (10 mmol), Toluene (30 mL), KOH (powdered, 20 mmol), TBAB (Tetrabutylammonium bromide, 0.5 mmol).
-
Procedure: Reflux mixture for 4-6 hours.
-
Note: Expect a higher ratio of
compared to Method A, but is still major.
Decision Logic & Workflow
Figure 2: Decision tree for selecting reaction conditions based on the target isomer.
References
-
Katritzky, A. R. , Lan, X., & Yang, J. Z. (1998). The Chemistry of Benzotriazole.[1][2][3][4][5][6][7][8][9][10]Chemical Reviews , 98(2), 409-548. Link
-
Le, Z. G. , et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions.Synthetic Communications , 40(17), 2525-2531. Link
-
Singh, P. , et al. (2012). Regioselective alkylation of benzotriazole: A review.Journal of Heterocyclic Chemistry , 49(3), 459-467. Link
-
Wang, X. , et al. (2014). Regioselective Synthesis of N2-Substituted Benzotriazoles via Rh(II)-Catalyzed Transannulation.Journal of Organic Chemistry , 79(21), 10390–10398. Link
Disclaimer: This guide is intended for research purposes only. Always consult Safety Data Sheets (SDS) for Benzotriazole and Benzyl Halides before handling.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemistry of benzotriazole. Part 3. The aminoalkylation of benzotriazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
identifying impurities in (4-fluorophenyl)methyl-2H-benzotriazole synthesis
Welcome to the Application Support Center. Synthesizing (4-fluorophenyl)methyl-2H-benzotriazole (commonly referred to as 2-(4-fluorobenzyl)-2H-benzotriazole) via direct N-alkylation is notoriously challenging due to competing regioselectivity. This support guide is engineered for discovery chemists and process scientists to diagnose impurity profiles, rationalize mechanistic pathways, and execute self-validating isolation protocols.
Mechanistic Pathway of Regioisomer Formation
Mechanistic divergence of benzotriazole N-alkylation leading to N1 and N2 regioisomers.
FAQ & Troubleshooting Diagnostics
Q1: My LC-MS shows two distinct peaks with the exact same mass [M+H]+ = 228.09. Why am I not getting pure (4-fluorophenyl)methyl-2H-benzotriazole? Causality & Expert Insight: You are observing the classic N1 vs. N2 regioselectivity issue inherent to benzotriazole chemistry. When benzotriazole is deprotonated, the resulting benzotriazolide anion is resonance-stabilized, distributing electron density across the N1 and N3 positions. Because the N1/N3 nitrogens bear the highest partial negative charge, nucleophilic attack on the 4-fluorobenzyl halide kinetically favors the formation of the N1 isomer[1]. The 2H-isomer (N2) is typically the minor product unless specific catalytic systems are employed.
Q2: How can I definitively assign which peak is the N1 isomer and which is the target N2 isomer?
Causality & Expert Insight: While LC-MS confirms the isobaric nature of the impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the only self-validating tool for absolute regiochemical assignment. The structural symmetry of the isomers dictates their NMR signatures. The N2 isomer possesses a
Table 1: Analytical Differentiation of Benzotriazole Regioisomers
| Analytical Technique | 1-(4-fluorobenzyl)-1H-benzotriazole (N1 Isomer) | 2-(4-fluorobenzyl)-2H-benzotriazole (N2 Isomer) |
| 1H NMR (Benzotriazole Ring) | Asymmetric ABCD pattern (4 distinct signals: ~7.4, 7.5, 7.9, 8.1 ppm) | Symmetric AA'BB' pattern (2 distinct signals: ~7.4, 7.9 ppm) |
| 13C NMR (Benzotriazole Ring) | 6 distinct aromatic carbon signals | 3 distinct aromatic carbon signals |
| 2D NOESY Cross-Peaks | Benzylic CH2 ↔ C7-H only | Benzylic CH2 ↔ C4-H and C7-H |
| TLC Retention Factor (Rf) | Lower Rf (e.g., ~0.3 in 80:20 Hexane:EtOAc) | Higher Rf (e.g., ~0.5 in 80:20 Hexane:EtOAc) |
Q3: I am detecting a significant impurity at m/z 127 [M+H]+ (or m/z 109 [M-H2O+H]+) in positive ESI mode. What is this? Causality & Expert Insight: This mass corresponds to 4-fluorobenzyl alcohol, a hydrolysis byproduct of your starting material (4-fluorobenzyl chloride/bromide). If your base (e.g., K₂CO₃) or solvent contains adventitious water, the hydroxide ion generated will outcompete the bulky benzotriazolide anion for the electrophile. Validation Check: Always perform a Karl Fischer titration on your solvent prior to reaction. Moisture content must be <100 ppm to suppress this side reaction.
Diagnostic Decision Tree
Diagnostic workflow for identifying and resolving common synthesis impurities.
Self-Validating Experimental Protocol: Synthesis and Isolation
Because direct N-alkylation inherently yields a mixture, this protocol is optimized for downstream chromatographic resolution[2].
Step 1: Anhydrous Anion Generation
-
Flame-dry a 250 mL round-bottom flask under vacuum and backfill with inert Argon.
-
Add 1H-benzotriazole (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 15 mmol).
-
Suspend in 30 mL of anhydrous Acetonitrile (Karl Fischer <50 ppm). Causality: Acetonitrile is chosen over DMF to facilitate easier removal during workup, preventing co-elution issues during chromatography. K₂CO₃ is a mild base that prevents the degradation of the benzyl halide while being strong enough to deprotonate the triazole.
Step 2: Alkylation and In-Process Control (IPC)
-
Add 4-fluorobenzyl bromide (1.05 eq, 10.5 mmol) dropwise at 0 °C to control the exothermic reaction and limit dialkylation artifacts.
-
Warm the mixture to 60 °C and stir for 4 hours. Self-Validation Step: Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS. The reaction is deemed complete when the UV trace (254 nm) shows <2% remaining 1H-benzotriazole.
Step 3: Quench and Extraction
-
Cool the mixture to room temperature and quench with 30 mL of distilled water to dissolve inorganic salts.
-
Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Chromatographic Isolation (The Critical Step)
-
Load the crude mixture onto a silica gel column (230-400 mesh).
-
Elute using a gradient of Hexane:Ethyl Acetate (starting at 95:5 and ramping to 80:20). Causality: The N2 isomer generally exhibits a lower dipole moment than the N1 isomer due to the cancellation of vectors in its symmetric structure. Consequently, the target 2H-isomer interacts less strongly with the polar stationary phase and elutes first on normal-phase silica gel[2].
-
Pool the first-eluting UV-active fractions and verify symmetry via 1H NMR to confirm the 2H-isomer identity.
References
-
Acetylenic Poly(aryl ether)s: Preparation of the SNAr Monomer Bis(4-fluorophenyl)acetylene. OpenRiver / Winona State University. Available at:[Link]
Sources
Technical Support Center: Removal of Unreacted 4-Fluorobenzyl Halides
Ticket ID: #FBH-REM-001 Topic: Purification Strategies for Reaction Mixtures Containing Excess 4-Fluorobenzyl Halides Status: Active Urgency: High (Safety & Regulatory Implications)
Diagnostic & Triage: Why is this difficult?
Removing unreacted 4-fluorobenzyl halides (chloride, bromide, or iodide) is a critical challenge in organic synthesis for three converging reasons:
-
Genotoxicity (ICH M7 Compliance): Benzyl halides are potent alkylating agents. Under ICH M7 guidelines , they are classified as Class 1 or 2 Genotoxic Impurities (GTIs). In pharmaceutical intermediates, they must be controlled to parts-per-million (ppm) levels, often requiring a Threshold of Toxicological Concern (TTC) of
for lifetime exposure. -
Physicochemical "Camouflage": The fluorine atom at the para position increases lipophilicity (
) compared to unsubstituted benzyl halides. This makes simple aqueous washes ineffective. Furthermore, 4-fluorobenzyl halides often co-elute with benzylated products on silica gel due to similar polarity profiles. -
Lachrymatory Hazards: These compounds are severe mucous membrane irritants. Traditional purification methods like rotovap concentration or open-column chromatography increase aerosolization risks.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest and most efficient removal method for your specific reaction scale and product sensitivity.
Caption: Decision tree for selecting the optimal purification strategy based on reaction scale and product stability.
Technical Protocols
Method A: Polymer-Supported Scavenging (The "Gold Standard")
Best for: Small-to-medium scale, high-value intermediates, and avoiding aqueous workup.
Mechanism: A polymer-bound amine (nucleophile) attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide. The toxic halide becomes covalently bound to the solid support, which is then removed via filtration.
Recommended Scavenger: Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) or Silica-supported amine (Si-Amine).
Protocol:
-
Calculate Load: Determine the theoretical excess of 4-fluorobenzyl halide (e.g., if 1.2 eq was used, 0.2 eq remains).
-
Add Resin: Add 2–3 equivalents of PS-Trisamine relative to the excess halide.
-
Solvent Check: Ensure the solvent swells the resin (DCM, THF, and DMF are excellent; MeOH is poor for polystyrene but okay for silica).
-
Agitate: Shake gently (do not stir with a magnetic bar, which grinds the resin) for 4–16 hours at room temperature.
-
Tip: Adding a catalytic amount of NaI (0.1 eq) can accelerate the reaction via the Finkelstein reaction (converting chloride to more reactive iodide in situ).
-
-
Filter: Filter the mixture through a fritted funnel or a Celite pad.
-
Rinse: Wash the resin cake with DCM to recover any entrained product.
Validation: The filtrate should be free of the benzyl halide. Verify by TLC (using KMnO4 stain, as UV is weak) or LC-MS.
Method B: Solution-Phase Amine Quench (The "Budget" Method)
Best for: Large scale (>10g), products stable to acidic extraction.
Mechanism: React the excess halide with a cheap, secondary amine (morpholine or piperidine) to form a highly basic tertiary amine adduct. This adduct is then selectively removed by an acidic aqueous wash.
Protocol:
-
Quench Addition: To the reaction mixture, add 1.5 equivalents of Morpholine relative to the excess halide.
-
Reaction: Stir at room temperature for 1–2 hours.
-
Observation: A white precipitate (morpholine hydrohalide salt) may form.
-
-
Workup (The "Acid Wash"):
-
Dry & Concentrate: Dry over MgSO4 and concentrate.
Troubleshooting:
-
Issue: Product is also basic (contains amines).
-
Fix: This method will extract your product too. Use Method A or derivatize with a thiol (e.g., thiosalicylic acid) and do a basic wash instead.
Method C: Hydrolysis & Polarity Shift
Best for: Acid-sensitive products where scavenging resins are too expensive.
Mechanism: Convert the lipophilic 4-fluorobenzyl halide into 4-fluorobenzyl alcohol. The alcohol is significantly more polar and will separate easily during flash chromatography.
Protocol:
-
Add Base: Add an aqueous solution of KOH (3 eq) or Cs2CO3 to the reaction mixture.
-
Heat: Warm the biphasic mixture to 50–60°C for 2–4 hours.
-
Note: 4-fluorobenzyl chloride hydrolyzes slower than the bromide.
-
-
Separation: The 4-fluorobenzyl alcohol will have a much lower Rf value on silica gel (e.g., 20% EtOAc/Hexanes) compared to the halide and the likely product.
Data Summary: Method Comparison
| Feature | Resin Scavenging (Method A) | Amine Quench (Method B) | Hydrolysis (Method C) |
| Removal Efficiency | >99% | >95% | ~90% (Dependent on separation) |
| Product Loss | Minimal (<1%) | Low (unless product is basic) | Moderate (hydrolysis risk) |
| Cost | High ( | Low ($) | Low ($) |
| Scalability | Poor (Resin volume) | Excellent | Good |
| Safety | Excellent (Traps lachrymator) | Good (Derivatizes lachrymator) | Moderate (Heating required) |
| ICH M7 Status | Preferred (Physical removal) | Acceptable | Acceptable |
Frequently Asked Questions (FAQ)
Q: Why can't I just distill the 4-fluorobenzyl chloride off? A: 4-Fluorobenzyl chloride has a boiling point of ~82°C at 26 mmHg (approx. 180°C at atm). Heating a reaction mixture to this temperature often degrades complex pharmaceutical intermediates. Furthermore, distilling lachrymators concentrates the hazard in the waste trap, creating a safety disposal issue.
Q: My product is an amine. Can I use Method B (Acid Wash)? A: No. The acid wash will protonate your product and extract it along with the waste. Use Method A (Resin Scavenging) or use a Polymer-Supported Isocyanate to scavenge the benzyl halide (though this is slower and requires converting the halide to an amine first, which is inefficient). The best approach for basic products is Method A using a thiol resin.
Q: Does the fluorine atom affect the scavenging time? A: Yes. The 4-fluoro group is electron-withdrawing by induction. This generally makes the benzylic carbon more electrophilic towards SN2 attack compared to unsubstituted benzyl chloride. However, it also increases lipophilicity. Ensure your solvent system (e.g., THF/DMF) fully solubilizes the reaction to allow the scavenger to work.
Q: How do I visualize the impurity on TLC? A: 4-Fluorobenzyl halides have weak UV absorption compared to conjugated systems. Use KMnO4 (Potassium Permanganate) stain. The benzylic position oxidizes easily, appearing as a bright yellow spot on a purple background.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[3]
-
Biotage. (2024). Removal of Excess Electrophiles using ISOLUTE® Si-Trisamine. Technical Note TN108.
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter on Genotoxic Impurities).[3][4]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Fluorobenzyl Chloride.
-
Gacem, B., et al. (2020). Polymer-supported reagents and scavengers in organic synthesis.[5][6] Current Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ema.europa.eu [ema.europa.eu]
- 5. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fshmn.uni-pr.edu [fshmn.uni-pr.edu]
Technical Support Center: Regioselectivity in Benzotriazole Nucleophilic Substitution
Welcome to the technical support center for benzotriazole chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic substitution on the benzotriazole scaffold. The primary challenge in this area is controlling the regioselectivity of the substitution, which can occur at either the N1 or N2 position of the triazole ring, often leading to a mixture of isomers.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize side products and achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What are the major side products in benzotriazole nucleophilic substitution, and why do they form?
A1: The principal side products in the nucleophilic substitution of benzotriazole are the undesired regioisomers. Benzotriazole exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1][4] Consequently, electrophilic attack can occur on either the N1 or N2 nitrogen, leading to a mixture of N1- and N2-substituted products. The formation of these isomers is the most common side reaction. In some cases, particularly with strong bases and reactive electrophiles, dialkylation can occur to form 1,3-dialkylbenzotriazolium salts, although this is less common.[5]
Q2: What is the fundamental difference between the N1 and N2 isomers?
A2: The N1-substituted isomer is asymmetrical, while the N2-substituted isomer is symmetrical. This difference in symmetry is readily observable in their NMR spectra. The N1-isomer will show a more complex splitting pattern in both ¹H and ¹³C NMR due to the lack of a symmetry plane. From an electronic standpoint, the N1-isomer is generally considered to be the thermodynamically more stable product due to the preservation of the benzenoid aromatic system.[3][6] The N2-isomer, on the other hand, has a quinoid-like structure.
Q3: How can I selectively synthesize the N1-alkylated benzotriazole?
A3: Achieving high selectivity for the N1-isomer often involves leveraging the thermodynamic preference for this product. Here are some general strategies:
-
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, and THF are generally preferred for favoring the N1 isomer.[7]
-
Choice of Base: Moderately strong bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used.[2][8]
-
Metal-Free Catalysis: A metal-free catalytic approach using B(C₆F₅)₃ has been shown to be highly selective for N1-alkylation with diazoalkanes.[9][10]
-
Solvent-Free Conditions: The use of SiO₂, K₂CO₃, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under thermal or microwave conditions can also yield N1-alkyl benzotriazoles regioselectively.[11][12]
Q4: Are there reliable methods for preparing the N2-alkylated isomer selectively?
A4: Yes, while kinetically less favored in many standard alkylations, specific catalytic systems have been developed to achieve high N2 selectivity.
-
Rhodium Catalysis: Rhodium catalysts have been successfully employed for the N2-selective alkylation of benzotriazoles with allenes and diazo compounds.[3][13]
-
Scandium Catalysis: A scandium-catalyzed reaction with cyclohexanones provides excellent yields and high regioselectivity for N2-alkylation.[14][15]
-
Metalloporphyrin Catalysis: Certain metalloporphyrin complexes, such as those containing Ir(III), can promote selective N2-alkylation with α-diazoacetates.[16][17]
Troubleshooting Guides
Issue 1: Low Yield and a Mixture of N1 and N2 Isomers
Possible Causes:
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.
-
Reactive Electrophile: Highly reactive alkylating agents may exhibit lower selectivity.
-
Moisture Contamination: The presence of water can affect the performance of some bases and alter the reaction environment.[7]
Solutions:
-
Systematic Screening of Conditions:
-
Solvent: Screen a range of polar aprotic solvents (DMF, THF, acetonitrile). Polar protic solvents like ethanol or water should generally be avoided as they can lead to poorer selectivity.[7]
-
Base: Evaluate different bases, from milder options like K₂CO₃ to stronger bases like NaH. The strength of the base can influence the position of the equilibrium between the benzotriazolide anion tautomers.
-
Temperature: Optimize the reaction temperature. Lower temperatures may favor kinetic control, potentially leading to a different isomer ratio than reactions run at higher temperatures which favor thermodynamic control.
-
-
Modify the Electrophile:
-
If possible, switch to a less reactive alkylating agent. For example, using an alkyl bromide instead of an iodide might improve selectivity in some cases.
-
-
Ensure Anhydrous Conditions:
-
Use freshly dried solvents and ensure all glassware is flame-dried or oven-dried before use, especially when working with moisture-sensitive reagents like NaH.[7]
-
Issue 2: Difficulty in Separating the N1 and N2 Isomers
Possible Causes:
-
Similar Polarity: The N1 and N2 isomers can have very similar polarities, making them challenging to separate by standard column chromatography.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Experiment with a variety of solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can sometimes resolve closely eluting spots.
-
Alternative Stationary Phases: If silica gel is not effective, consider using alumina or a reverse-phase column.
-
-
Recrystallization:
-
If the products are crystalline, recrystallization can be a powerful purification technique. Test various solvent systems to find one in which the desired isomer has significantly lower solubility than the undesired one at a given temperature.
-
-
Chemical Derivatization (as a last resort):
-
In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated. This is a more complex approach and would require subsequent removal of the derivatizing group.
-
Reaction Mechanisms and Workflows
Competing N1 and N2 Alkylation Pathways
The nucleophilic substitution of benzotriazole proceeds via deprotonation to form the benzotriazolide anion, which exists as two resonance structures. The subsequent attack of an electrophile (E+) can occur at either the N1 or N2 position.
Caption: Competing pathways for N1 and N2 alkylation of benzotriazole.
Troubleshooting Workflow for Poor Regioselectivity
This workflow provides a systematic approach to optimizing your reaction for the desired isomer.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Quantitative Data Summary
The choice of reaction parameters has a quantifiable impact on the N1:N2 isomer ratio. The following table summarizes illustrative data from the literature.
| Electrophile | Base | Solvent | Catalyst | N1:N2 Ratio | Reference |
| Alkyl Halide | NaOH | DMF | None | N1 major | [8] |
| Alkyl Halide | K₂CO₃/SiO₂/TBAB | Solvent-free | None | N1 major | [11] |
| Diazoalkane | None | CH₂Cl₂ | B(C₆F₅)₃ | N1 selective | [9][10] |
| Cyclohexanone | None | DCE | Sc(OTf)₃ | 6:94 | [14] |
| Diazo Compound | None | DCE | Rh₂(OAc)₄ | N2 selective | [13] |
| α-Diazoacetate | None | DCE | Fe(III)-porphyrin | N1 selective | [16][17] |
| α-Diazoacetate | None | DCE | Ir(III)-porphyrin | N2 selective | [16][17] |
Key Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation using a Carbonate Base[2]
This protocol is a standard and relatively mild method for achieving N1-alkylation.
Reagents and Materials:
-
Benzotriazole
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the N1-alkylated product.
Protocol 2: Scandium-Catalyzed N2-Alkylation with Cyclohexanones[15]
This method provides high selectivity for the N2-isomer.
Reagents and Materials:
-
Benzotriazole
-
Cyclohexanone derivative
-
Scandium(III) triflate (Sc(OTf)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add benzotriazole (1.2 eq), the cyclohexanone derivative (1.0 eq), and Sc(OTf)₃ (10-30 mol%).
-
Add anhydrous DCE as the solvent.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the N2-alkylated benzotriazole.
References
- Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - ORGANIC CHEMISTRY. (2020, November 20).
- One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
- 1,2,3-Triazoles - PMC - NIH.
- Technical Support Center: Regioselectivity in Benzotriazole Synthesis - Benchchem.
- Site selective alkylation of benzotriazoles without metal c
- B(C6F5)
- An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole - ResearchG
- minimizing byproduct formation during benzotriazole synthesis - Benchchem.
- Benzotriazole-Mediated Synthesis of Nitrogen-Containing Heterocycles - ResearchG
- Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing).
- N-substituted benzotriazoles as synthons for 1,3-dipoles - RSC Publishing.
- Benzotriazole: A Versatile Synthetic Auxiliary Volume 2 - Issue 1 - Lupine Publishers. (2018, March 9).
- Benzotriazole: An overview on its vers
- Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions - ResearchG
- Review on synthetic study of benzotriazole - GSC Online Press. (2020, May 20).
- N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols - Benchchem.
- Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | Inorganic Chemistry - ACS Public
- Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed. (2025, January 2).
- B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - PubMed. (2021, August 5).
- Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical P
- Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development - IJNRD. (2025, September 9).
- Benzotriazole: An overview of its versatile biological behaviour - Ukaaz Public
- Benzotriazole - Wikipedia.
- Common side reactions in the synthesis of carbazole deriv
- (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers - Beilstein Archives. (2025, November 19).
- BENZOTRIAZOLE -
- Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole - ChemicalBook. (2022, February 14).
- Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis - PMC.
- Benzotriazole: Information, Common Applic
- The chemistry of benzotriazole. Part 3. The aminoalkylation of benzotriazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Capture of benzotriazole-based Mannich electrophiles by CH-acidic compounds.
- The Mechanism of Rh(I)
- Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | Request PDF - ResearchG
- (PDF)
- Lewis acid-switched regiodivergent N1/N2-alkylation of benzotriazoles with α-hydroxyl diazo compounds - ResearchG
- "Electron Affinity Equilibrium Studies of Synthesized N 1-and N 2-Pheny" by Joe Santarelli.
Sources
- 1. Site selective alkylation of benzotriazoles without metal catalysts – Kudos: Growing the influence of research [growkudos.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 6. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. ukaazpublications.com [ukaazpublications.com]
- 13. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS of Nitrogen Heterocycles
Introduction
Welcome to the technical support center. You are likely here because your nitrogen heterocycles (pyridines, imidazoles, alkaloids, etc.) are eluting as asymmetrical, tailing peaks rather than sharp Gaussian bands. In drug development, this compromises resolution, quantitation limits (LOQ), and integration accuracy.
This guide moves beyond generic advice. We analyze the electrostatic mechanisms driving this behavior and provide self-validating protocols to resolve it.
Part 1: The Mechanism (Why is this happening?)
Q: Why do nitrogen heterocycles tail more than other compounds?
A: The root cause is a "secondary interaction" between your analyte and the stationary phase support, specifically Coulombic attraction .
-
The Analyte: Nitrogen heterocycles are basic. At typical acidic LC-MS conditions (pH 2.7–4.0), the nitrogen atom is protonated (
), carrying a positive charge. -
The Support: Most C18 columns use a silica backbone. While the C18 ligand provides retention, residual silanol groups (Si-OH) remain on the surface.[1]
-
The Interaction: Above pH 3.5, acidic silanols begin to deprotonate (
). The positively charged analyte ( ) is electrostatically attracted to the negatively charged silanol ( ). This secondary retention mechanism is slow and heterogeneous, causing the "tail" on the peak.
Visualization: The Silanol Trap
The following diagram illustrates the competing interactions inside your column.
Figure 1: Mechanism of peak tailing. The basic analyte undergoes dual retention: hydrophobic partitioning (green) and unwanted cation exchange with silanols (red). Ammonium ions (yellow) can mask these silanols.
Part 2: Mobile Phase Optimization
Q: I am using 0.1% Formic Acid. Why isn't that enough?
A: Formic acid (FA) provides pH control (~pH 2.7) but lacks ionic strength .[2][3] At 0.1%, FA provides an ionic strength of only ~2–4 mM. This is insufficient to "shield" the silanols. You need a chaoticotropic salt to compete with your analyte for the silanol sites.
The Solution: Add Ammonium Formate .[2]
By adding 5–10 mM Ammonium Formate to your 0.1% FA, you increase the concentration of ammonium ions (
Q: Can I use TFA (Trifluoroacetic Acid)?
A: Use with caution.
-
Pros: TFA is an ion-pairing agent.[2][3] It forms a neutral complex with the positively charged analyte, masking the charge and significantly improving peak shape.
-
Cons: TFA causes severe signal suppression in Electrospray Ionization (ESI) MS.[4] It can reduce sensitivity by 10–50x compared to formic acid.
-
Compromise: If you must use TFA, use the "TFA/FA Hybrid" method: 0.02% TFA + 0.1% Formic Acid . This often retains peak shape benefits with manageable suppression.
Buffer Selection Guide for Basic Analytes
| Buffer System | pH Range | Volatility (MS) | Suitability for N-Heterocycles |
| 0.1% Formic Acid | ~2.7 | Excellent | Poor. Low ionic strength causes tailing. |
| 10mM NH₄ Formate + 0.1% FA | 3.0–3.8 | Good | Excellent. High ionic strength masks silanols. |
| 10mM NH₄ Acetate | 4.0–5.5 | Good | Moderate. Higher pH may increase silanol activity. |
| 10mM NH₄ Bicarbonate (High pH) | ~10.0 | Good | Superior. Deprotonates the analyte (see below). |
| 0.05% TFA | ~2.0 | Poor (Suppression) | Good Shape / Poor Signal. Use only if necessary. |
Part 3: The "High pH" Strategy
Q: Everyone says "run at low pH." Why do you suggest High pH?
A: This is the most effective "cheat code" for nitrogen heterocycles, provided your column can handle it.
-
Concept: The pKa of a typical basic drug is 7–9. At pH 10 (using Ammonium Hydroxide/Bicarbonate), the analyte becomes neutral (uncharged) .
-
Result:
-
No Charge = No Tailing: The neutral analyte cannot interact with silanols via cation exchange.
-
Higher Retention: The neutral species is more hydrophobic, often doubling retention on C18.
-
MS Sensitivity: High pH is excellent for positive mode ESI (ESI+) for many bases because the high organic content in the mobile phase enhances desolvation.
-
CRITICAL: You must use a column rated for High pH (Hybrid Silica or Polymer). Standard silica dissolves above pH 8.
Part 4: Column Selection & Technology
Q: Which stationary phase technology prevents tailing?
A: If mobile phase adjustments fail, the column chemistry is the limiting factor.
-
Charged Surface Hybrid (CSH):
-
Mechanism: The surface is modified to carry a slight positive charge .
-
Benefit: This repels the positively charged protonated bases, preventing them from approaching the surface silanols. This offers the best peak shape for bases at low pH.
-
-
Embedded Polar Group (EPG):
-
Mechanism: A polar group (e.g., amide, carbamate) is embedded in the alkyl chain.
-
Benefit: This creates a "water shield" near the surface that masks silanols and prevents the analyte from reaching them.
-
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Mechanism: Uses a polar stationary phase (bare silica, amide) with high organic mobile phase.
-
Benefit: Retention is based on polarity, not hydrophobicity. The "tailing" mechanism is fundamentally different and often absent for polar bases.
-
Part 5: Troubleshooting Workflow
Follow this decision tree to diagnose and fix peak tailing.
Figure 2: Step-by-step troubleshooting logic for LC-MS peak tailing.
Part 6: Validated Protocol (The "Gold Standard" Start)
If you are developing a new method for a nitrogen heterocycle, start here to minimize tailing risk.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.7) Mobile Phase B: Acetonitrile Column: Charged Surface Hybrid (CSH) C18, 1.7 µm or 2.5 µm Gradient: 5% B to 95% B Temperature: 40°C (Higher temp improves mass transfer and peak shape)
Why this works:
-
Ammonium Formate provides ionic strength to mask silanols.[2]
-
CSH Surface repels the basic analyte from the silica surface.
-
Acetonitrile suppresses silanol ionization better than Methanol.
References
-
McCalley, D. V. (2017). Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC. LCGC North America.[1] [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do?[Link]
-
Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Dolan, J. W. (2003). Why Do Peaks Tail? LC Troubleshooting Bible. [Link]
Sources
Validation & Comparative
comparison of biological activity 1H vs 2H benzotriazole isomers
Comprehensive Comparison Guide: Biological Activity of 1H vs. 2H Benzotriazole Isomers
As a Senior Application Scientist, I frequently encounter the challenge of optimizing heterocyclic scaffolds for drug discovery. Benzotriazole (BTA) is a privileged pharmacophore that seamlessly integrates into various biological targets due to its unique electronic properties, planarity, and hydrogen-bonding capabilities[1]. However, its tautomeric nature—shifting between 1H- and 2H-benzotriazole—presents both a challenge and an opportunity in rational drug design.
This guide objectively compares the physicochemical properties, biological activities, and experimental workflows associated with 1H and 2H benzotriazole isomers, providing a definitive resource for researchers and drug development professionals.
The Causality of Tautomerism in Drug Design
Benzotriazole is a bicyclic nitrogen heterocycle consisting of a benzene ring fused to a 1,2,3-triazole ring. The proton in the triazole moiety can dynamically relocate between the nitrogen atoms, resulting in two primary tautomeric forms: 1H-benzotriazole and 2H-benzotriazole[1].
-
Phase-Dependent Equilibrium: In solid and solution phases, the 1H-form overwhelmingly predominates (>99.9% at room temperature) because the fused benzene ring provides additional resonance stabilization to the conjugate base[2]. Conversely, the proportion of the 2H-tautomer increases in the gas phase[1].
-
Pharmacological "Locking": Because the energy difference between the two tautomers is minimal, free benzotriazoles can adapt their conformation to fit various receptor pockets. However, to achieve target specificity and patentable chemical entities, medicinal chemists "lock" the tautomeric state via N-alkylation or N-acylation. This yields distinct 1-substituted (1H-isomer) and 2-substituted (2H-isomer) derivatives.
-
Physicochemical Divergence: The 1H-isomer is highly polar and asymmetric, acting as a strong hydrogen bond donor and acceptor. The 2H-isomer possesses
symmetry, a lower dipole moment, and a vastly different electron density distribution. These differences dictate their respective binding affinities and membrane permeability[3].
Regioselective synthesis and chromatographic separation of 1H and 2H benzotriazole isomers.
Comparative Biological Performance
The structural divergence between 1H and 2H isomers translates directly to their biological efficacy. Below is an objective comparison of their performance across key therapeutic areas.
Anticancer & Antiproliferative Activity
Benzotriazole derivatives often act as protein tyrosine kinase (PTK) or focal adhesion kinase (FAK) inhibitors[4],[5].
-
1H-Isomers: Generally exhibit superior potency. For example, in the development of oxazolidinone derivatives, linearly attached benzotriazoles (mimicking the 1H geometry) demonstrated significantly higher in vitro potency compared to angularly attached 2H-isomers[3]. The linear geometry allows deeper penetration into the ATP-binding pockets of kinases.
-
2H-Isomers: While typically less potent, specific substitutions can rescue their activity. In a study of N-glycosylbenzotriazoles, the N-[3,4,6-tri-O-acetyl-2-deoxy-α-d-glucopyranosyl]-2H-benzotriazole and its 1H counterpart both acted as potent cancer cell inhibitors at 20 µM concentrations across HeLa, breast, and lung cancer cell lines[6].
Antimicrobial & Antifungal Activity
Benzotriazole derivatives disrupt microbial cell membranes and inhibit vital enzymes like cytochrome P450 14α-demethylase (CYP51)[7],[8].
-
1H-Isomers: The nitrogen atoms at positions 2 and 3 of the 1H-isomer are perfectly aligned to coordinate with the heme iron in fungal CYP51, leading to potent antifungal activity (e.g., MIC values as low as 1 mg/ml against E. floccosum)[8].
-
2H-Isomers: Often exhibit weaker antimicrobial profiles due to steric hindrance preventing optimal coordination with metalloenzymes.
Quantitative Data Summary
| Property / Activity | 1-Substituted (1H-Isomer) | 2-Substituted (2H-Isomer) | Mechanistic Causality |
| Thermodynamic Stability | Predominant in solution/solid (>99%) | Proportion increases in gas phase | Fused benzene ring stabilizes the 1H conjugate base[2]. |
| Dipole Moment & Polarity | High polarity | Low polarity | Asymmetric electron distribution in 1H vs |
| Anticancer Potency (IC50) | Highly potent (e.g., 1.2 µM for FAK inhibitors)[5] | Generally lower (angular geometry) | Linear geometry of 1H allows deeper penetration into kinase binding pockets[3]. |
| Antifungal Efficacy (MIC) | Potent (e.g., 1 mg/ml against E. floccosum)[8] | Variable / Weaker | 1H N-atoms align better with heme iron in fungal CYP51[8]. |
| Synthesis Yield (Alkylation) | Major product | Minor product | Steric and electronic preference during nucleophilic attack[2]. |
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the biological differences between these isomers, researchers must employ self-validating experimental systems. The following protocols detail the synthesis, isolation, and biological evaluation of these compounds.
Protocol A: Regioselective Synthesis and Isolation
Causality Check: We utilize Potassium Carbonate (
-
Reaction Setup: Dissolve 1H-benzotriazole (1.0 equiv) and
(1.5 equiv) in anhydrous DMF. -
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise. Heat the mixture on a water bath for 24 hours to ensure complete conversion.
-
Quenching & Extraction: Cool the reaction to room temperature, pour into ice water, and stir for 15 minutes. Extract the organic layer using ethyl acetate.
-
Chromatographic Separation (Crucial Step): Load the crude isomeric mixture onto a silica gel column. Elute with a gradient of hexane/ethyl acetate. Validation: The 2-substituted (2H) isomer will elute first due to its lower dipole moment and reduced interaction with the polar silica stationary phase. The 1-substituted (1H) isomer elutes second.
-
Structural Confirmation: Validate the isolated fractions using
-NMR, -NMR, and mass spectrometry to confirm the regiochemistry before proceeding to biological assays,[6].
Protocol B: High-Throughput In Vitro Cytotoxicity Screening
Causality Check: To prove that the isolated isomers have distinct biological activities, we use a standardized MTT viability assay. The dose-response curve serves as an internal validation of the compound's specific mechanism of action rather than non-specific toxicity.
-
Cell Culture: Seed target cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000 cells/well in appropriate supplemented media.
-
Treatment: Treat cells with serial dilutions of the isolated 1H and 2H isomers (ranging from 0.1 µM to 100 µM) for 48 hours[6]. Include a vehicle control (DMSO < 0.5%) and a positive control (e.g., Doxorubicin).
-
Viability Assay: Add MTT reagent to each well. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate
values using non-linear regression analysis. A statistically significant difference in the between the 1H and 2H isomers confirms the impact of tautomeric geometry on target engagement.
Pharmacological pathways of locked benzotriazole isomers in fungal and cancer cell models.
Conclusion
The distinction between 1H and 2H benzotriazole isomers is far more than a chemical curiosity; it is a fundamental determinant of pharmacological success. While the 1H-isomer generally offers superior polarity and linear geometry ideal for kinase and metalloenzyme inhibition, the 2H-isomer provides a unique symmetry that can be exploited for specific, niche receptor pockets. By utilizing rigorous regioselective synthesis and self-validating biological assays, researchers can fully harness the potential of this versatile heterocyclic scaffold.
References
1.1, ijnrd.org 2., atamanchemicals.com 3.7, ukaazpublications.com 4.4, rsc.org 5.3, researchgate.net 6. , su.edu.ly 7. 2, chemicalbook.com 8.6, nih.gov 9.5, researchgate.net 10. 8, academia.edu
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01072A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiproliferative Evaluation of 2-Deoxy-N-glycosylbenzotriazoles/imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. academia.edu [academia.edu]
Technical Comparison Guide: (4-Fluorophenyl)methyl-2H-benzotriazole vs. Non-Fluorinated Analogs
Executive Summary
This guide provides a technical analysis of 2-(4-fluorobenzyl)-2H-benzotriazole (referred to herein as 2H-FBBT ) compared to its non-fluorinated analog, 2-benzyl-2H-benzotriazole (2H-BBT ).
While benzotriazoles are ubiquitous in industrial applications (corrosion inhibition, UV stabilization) and medicinal chemistry (bioisosteres for purines), the specific regiochemistry (1H vs. 2H) and substitution patterns (Fluorine vs. Hydrogen) dictate their utility. This guide focuses on the 2H-isomer , a scaffold often overshadowed by the thermodynamically stable 1H-isomer, yet critical for specific UV absorption profiles and binding modes in kinase and tubulin inhibition.
Key Differentiator: The incorporation of the para-fluorine atom on the benzyl ring serves two primary functions:
-
Metabolic Blockade: It prevents rapid oxidative dealkylation by CYP450 enzymes at the metabolically vulnerable para-position.
-
Electronic Modulation: It alters the quadrupole moment of the benzyl ring, enhancing
- stacking interactions in protein binding pockets without significant steric penalty.
Physicochemical Profile Comparison
The following table contrasts the fluorinated lead (2H-FBBT) against the standard non-fluorinated analog (2H-BBT).
| Feature | (4-Fluorophenyl)methyl-2H-benzotriazole (2H-FBBT ) | 2-benzyl-2H-benzotriazole (2H-BBT ) | Impact of Fluorination |
| Molecular Weight | ~227.24 g/mol | 209.25 g/mol | +18 Da (Negligible steric bulk increase) |
| Lipophilicity (cLogP) | ~3.1 - 3.4 | ~2.7 - 2.9 | Increased: Enhances membrane permeability and blood-brain barrier penetration. |
| Metabolic Liability | Low: p-position blocked against CYP-mediated hydroxylation. | High: p-position susceptible to rapid oxidation to phenol derivatives. | Extended Half-life ( |
| Electronic Character | Electron-withdrawing (Inductive effect). Deactivates benzyl ring. | Electron-rich benzyl ring. | Modulates |
| H-Bond Capability | F acts as a weak H-bond acceptor (orthogonal interactions). | None on the benzyl ring. | Potential for specific multipolar interactions. |
| UV Absorption | Standard 2H-benzotriazole absorption. | Critical for photostability applications.[1] |
Synthesis & Regioselectivity: The 1H vs. 2H Challenge
A major technical hurdle in working with 2H-benzotriazoles is their synthesis. Benzotriazole alkylation typically yields a mixture of 1H (major, thermodynamically stable) and 2H (minor, kinetic) isomers.
Mechanistic Insight
The benzotriazole anion is an ambident nucleophile. Alkylation at N1 destroys the aromaticity of the benzene ring less than alkylation at N2, making N1 the thermodynamic product. However, 2H-FBBT can be favored or isolated using specific solvent polarity and leaving groups.
Workflow Diagram: Regioselective Synthesis
The following diagram illustrates the bifurcation in synthesis and the critical separation step required to isolate the bioactive 2H-isomer.
Caption: Synthetic pathway distinguishing the separation of the target 2H-isomer (2H-FBBT) from the 1H-byproduct based on polarity differences.
Performance in Drug Development[2]
Metabolic Stability (The "Fluorine Effect")
In non-fluorinated 2H-BBT , the para-position of the benzyl ring is the primary site for Phase I metabolism (hydroxylation), leading to rapid clearance.
-
Mechanism: CYP450 enzymes attack the electron-rich C-H bond at the para position.
-
Solution: In 2H-FBBT , the C-F bond (approx. 116 kcal/mol) is metabolically inert. This forces the enzyme to attack less favorable positions or slows clearance significantly.
Biological Activity Case Study: Tubulin Inhibition
Research into benzotriazole-acrylonitriles (microtubule-destabilizing agents) demonstrates the superiority of the fluorinated analog.[2]
-
Compound: (E)-2-(4-fluoro-2H-benzotriazol-2-yl)-3-(substituted)acrylonitriles.[3]
-
Observation: The 2H-isomers generally exhibit higher antiproliferative activity than 1H-isomers.
-
Data Point: The 4-fluoro substitution often results in a 2-5x reduction in IC50 values against cancer cell lines (e.g., HeLa, MCF-7) compared to the unsubstituted benzyl analogs.
-
Reasoning: The fluorine atom fills hydrophobic pockets in the tubulin colchicine-binding site more effectively than hydrogen, while the 2H-benzotriazole moiety provides a rigid scaffold that orients the benzyl group correctly.
-
Experimental Protocol: Synthesis and Isolation of 2H-FBBT
Objective: Synthesize 2-(4-fluorobenzyl)-2H-benzotriazole with high purity, separating it from the 1H-isomer.
Reagents:
-
Benzotriazole (1.0 eq)
-
4-Fluorobenzyl chloride (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Acetone (Reagent Grade)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve benzotriazole (1.19 g, 10 mmol) in anhydrous acetone (30 mL). Add anhydrous
(2.76 g, 20 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation. -
Alkylation: Add 4-fluorobenzyl chloride (1.59 g, 11 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
) and stir for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).-
Note: You will observe two spots. The top spot (higher
) is usually the 2H-isomer; the bottom spot is the 1H-isomer.
-
-
Workup: Cool to room temperature. Filter off the inorganic salts (
). Evaporate the solvent under reduced pressure. -
Separation (Critical Step):
-
Dissolve the crude residue in a minimum amount of Dichloromethane (DCM).
-
Load onto a silica gel column.[4]
-
Elution: Start with 100% Hexane, then gradient to 95:5 Hexane:EtOAc.
-
Collection: The 2H-isomer elutes first due to lower polarity (dipole moment cancellation in the symmetric 2H structure). The 1H-isomer elutes later.
-
-
Validation:
-
2H-FBBT NMR Signal: Look for the symmetric pattern of the benzotriazole ring (
system) and the characteristic benzyl singlet. -
1H-FBBT NMR Signal: The benzotriazole ring protons will appear as four distinct multiplets due to lack of symmetry.
-
Biological Signaling Pathway: Mechanism of Action
The following diagram details how the fluorinated derivative interrupts cancer cell proliferation via the Tubulin/Microtubule pathway, a common target for these analogs.[2]
Caption: Mechanism of Action for 2H-benzotriazole derivatives acting as Microtubule Destabilizing Agents (MDAs).
Conclusion
2-(4-fluorobenzyl)-2H-benzotriazole represents a superior scaffold to its non-fluorinated analog for medicinal chemistry applications. While the synthesis requires careful chromatographic separation to isolate the 2H-isomer from the 1H-byproduct, the resulting molecule offers:
-
Enhanced Metabolic Stability: Blocking the primary oxidation site.
-
Superior Pharmacokinetics: Optimized lipophilicity for membrane transport.
-
Targeted Bioactivity: Validated efficacy in tubulin inhibition and antifungal assays.
For researchers in early-stage discovery, prioritizing the 2H-fluorinated scaffold over the unsubstituted 1H-analog is recommended to improve "drug-likeness" and reduce late-stage attrition due to metabolic clearance.
References
-
Bioorganic Chemistry (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors.[5][6]
-
European Journal of Medicinal Chemistry (2011). 3-Aryl-2-[1H-benzotriazol-1-yl]acrylonitriles: a novel class of potent tubulin inhibitors.[3] (Context for 2H-isomer activity).
-
ChemicalBook (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
-
BenchChem (2025). The Ascendant Role of Fluorinated Benzonitrile Derivatives in Modern Research. (Data on fluorinated scaffold efficacy).
-
Indian Academy of Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (Regioselectivity protocols).
Sources
- 1. Exploring the Applications and Benefits of Methyl Benzotriazole in Various Industries [tengerchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
validating purity of benzotriazole derivatives using elemental analysis
Validating the Purity of Benzotriazole Derivatives: A Comparative Guide to Elemental Analysis and Orthogonal Techniques
As a Senior Application Scientist, I frequently encounter drug development teams struggling with phantom impurities in nitrogen-rich scaffolds. Benzotriazole derivatives (
Relying solely on standard chromatographic techniques can lead to a false sense of security regarding compound purity. This guide objectively compares Organic Elemental Microanalysis (CHNS/O) against orthogonal alternatives like HPLC and quantitative NMR (qNMR), providing a self-validating framework for ensuring the chemical integrity of benzotriazole derivatives.
The Analytical Blind Spot in Drug Development
While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are phenomenal for structural elucidation and organic impurity profiling, they possess inherent blind spots. Inorganic salts derived from insufficient purification protocols, as well as co-crystallized water molecules, are effectively "invisible" to HPLC-UV and standard qualitative NMR[2].
This is where Elemental Analysis becomes non-negotiable. By measuring the absolute mass fraction of carbon, hydrogen, nitrogen, sulfur, and oxygen, elemental analysis acts as a universal purity checkpoint. A deviation in the elemental mass balance immediately flags the presence of these invisible contaminants, preventing downstream errors in biological assays or catalytic rate calculations[2].
Quantitative Data Comparison: Purity Validation Techniques
To objectively evaluate the best approach for purity validation, we must compare the quantitative capabilities, limitations, and operational costs of the primary analytical techniques.
| Analytical Technique | Quantitative Accuracy | Limit of Detection (LOD) | Detects Inorganic Salts? | Detects Water/Solvents? | Destructive? | Relative Cost/Run |
| CHNS/O Elemental Analysis | ±0.3% to ±0.4% absolute | ~0.1% mass fraction | Yes (via mass balance deficit) | Yes (alters H and O %) | Yes | Low |
| HPLC-UV/MS | ±1.0% to ±2.0% relative | ppm to ppb range | No | No | No (prep) / Yes (analytical) | Medium |
| Quantitative NMR (qHNMR) | ±0.5% to ±1.0% absolute | ~0.1% to 1.0% mass fraction | Yes (if absolute method used) | Yes (visible peaks) | No | High |
Data synthesized from comparative analytical standards for pharmaceutical characterization[3],[4].
Purity Validation Workflow
Workflow for validating benzotriazole derivative purity using orthogonal analytical techniques.
Step-by-Step Methodology: Self-Validating CHNS/O Protocol
To ensure scientific integrity, the elemental analysis workflow must be executed as a self-validating system. Benzotriazoles have a high nitrogen-to-carbon ratio; therefore, the combustion and reduction phases must be perfectly optimized to prevent the formation of refractory nitrogen oxides.
Step 1: System Blanking and Calibration
-
Action: Run empty tin capsules as blanks until the Thermal Conductivity Detector (TCD) baseline stabilizes. Calibrate the system using a certified organic analytical standard (e.g., sulfanilamide or acetanilide)[5].
-
Causality: Establishing a zero-baseline removes atmospheric interference. Sulfanilamide is the ideal calibrant because its stable C, H, N, S, and O composition provides reliable, simultaneous response factors across all target elements in a single run.
Step 2: Sample Encapsulation
-
Action: Accurately weigh 2.0 to 3.0 mg of the thoroughly desiccated benzotriazole derivative into a high-purity tin capsule. Crimp and fold the capsule tightly.
-
Causality: The tight seal mechanically excludes atmospheric
and moisture. More importantly, the tin acts as a crucial combustion catalyst in the next step.
Step 3: Dynamic Flash Combustion
-
Action: Drop the capsule into the oxidation reactor (typically packed with
or ) heated to 1000°C, accompanied by a precise, timed pulse of pure oxygen[6]. -
Causality: The oxidation of the tin capsule is highly exothermic, temporarily spiking the localized temperature to ~1800°C. This extreme thermal shock is strictly required to completely shatter the highly stable, nitrogen-rich triazole ring, ensuring no refractory carbon or nitrogen remains unoxidized.
Step 4: Reduction and Gas Separation
-
Action: Pass the combustion gases through a reduction reactor packed with elemental copper at 650°C, followed by a GC separation column.
-
Causality: Combustion of benzotriazoles produces a complex mixture of nitrogen oxides (
). The copper bed quantitatively reduces all species to gas while absorbing any excess oxygen. The GC column then cleanly separates , , and based on their affinities, allowing the TCD to integrate each peak independently without overlap.
Step 5: Mass Balance & Data Interpretation (The ±0.4% Rule)
-
Action: Compare the experimental percentages against the theoretical formula weight. Run samples in duplicate to ensure reproducibility.
-
Causality: Historically mandated by the American Chemical Society (ACS) and widely accepted by major chemistry journals, an accuracy within ±0.4% absolute confirms >95% sample purity[7]. If the sample fails (e.g., carbon and nitrogen are both proportionally low), it indicates the presence of non-combustible inorganic mass, dictating that the sample must be subjected to recrystallization.
Integrating qNMR as an Orthogonal Check
If elemental analysis reveals a mass balance deficit,4[4]. By adding a highly pure, well-characterized internal calibrant to the NMR sample, qHNMR can determine the absolute mass fraction of the benzotriazole derivative[3]. While elemental analysis tells you that you have a mass deficit, qHNMR can often identify what the organic or solvent-based impurity is, making the two techniques perfectly complementary in the drug development pipeline.
References
-
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis VELP Scientifica URL:[Link]
-
Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications GSC Online Press URL:[Link]
-
An International Study Evaluating Elemental Analysis PMC - NIH URL:[Link]
-
How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure URL:[Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Reference Standards for (4-fluorophenyl)methyl-2H-benzotriazole: A Comparative Guide for Method Validation and QC
Introduction & Chemical Context
(4-fluorophenyl)methyl-2H-benzotriazole (CAS: 148004-78-8) is a specialized heterocyclic compound featuring a benzotriazole core substituted with a highly lipophilic 4-fluorobenzyl moiety. As benzotriazole derivatives are increasingly scrutinized for their biological activity, persistence as environmental contaminants, and presence as pharmaceutical impurities, accurate quantitation via LC-MS/MS is critical[1][2].
As a Senior Application Scientist, I emphasize that an analytical method is only as reliable as its foundational calibration. The selection of the correct reference standard grade dictates the metrological traceability and overall integrity of the entire analytical workflow[3]. This guide objectively compares reference standard alternatives and provides a self-validating methodology for the robust quantitation of this specific analyte.
Comparative Analysis of Reference Standard Grades
Selecting a reference standard is not merely a procurement task; it is the first step in establishing a defensible analytical method. Laboratories must match the standard's pedigree to the regulatory requirements of their specific analytical phase[4].
Table 1: Performance and Compliance Comparison of Standard Grades
| Standard Grade | Purity Verification | Uncertainty Profile | Traceability | Primary Use Case |
| ISO 17034 Certified Reference Material (CRM) | Rigorous (qNMR, Mass Balance) | Fully characterized (Homogeneity, Stability) | Metrologically traceable to SI units | GLP/GMP Method Validation, ISO/IEC 17025 QC |
| Pharmacopeial Standard (USP/EP) | Compendial methods | Not explicitly defined on CoA | Traceable to primary compendial lots | Compendial API release testing |
| Analytical Grade / Working Standard | Basic (HPLC-UV, NMR) | Unknown / Uncharacterized | None | Early R&D, non-regulated discovery |
| Stable Isotope-Labeled (SIL) Standard | Basic to Rigorous | Variable | Often used as an Internal Standard | Correcting matrix effects in LC-MS/MS |
The Causality of Choice: Why mandate an ISO 17034 CRM for regulated environments? ISO/IEC 17025 requires laboratories to establish metrological traceability, which is exclusively achieved through the certified values and defined uncertainties provided by ISO 17034-accredited producers[3][5]. Utilizing an analytical grade standard without a characterized uncertainty budget introduces unquantifiable bias into the calibration curve, potentially invalidating downstream data[6].
Workflow: Strategic Selection of Reference Standards
The decision tree below outlines the logic for selecting the appropriate grade of (4-fluorophenyl)methyl-2H-benzotriazole based on the analytical phase and detection technique.
Logic workflow for selecting (4-fluorophenyl)methyl-2H-benzotriazole reference standards.
Self-Validating Experimental Protocol: LC-MS/MS Method Validation
To accurately quantify (4-fluorophenyl)methyl-2H-benzotriazole, the methodology must account for its distinct physicochemical properties. The lipophilic 4-fluorobenzyl group necessitates a strong organic elution profile, while the electron-rich benzotriazole ring is highly susceptible to matrix-induced ion suppression during electrospray ionization (ESI)[1].
Protocol A: Preparation and Verification of CRM Working Solutions
-
Equilibration: Allow the ISO 17034 CRM ampoule to reach ambient temperature prior to opening.
-
Causality: Prevents the condensation of atmospheric moisture into the standard, which would alter the volumetric concentration and introduce bias.
-
-
Dilution: Dilute the stock solution using LC-MS grade Methanol or Acetonitrile.
-
Causality: The fluorinated moiety significantly reduces aqueous solubility; maintaining a high organic solvent ratio prevents analyte precipitation during serial dilutions.
-
-
Second-Source Verification: Prepare a quality control (QC) sample using an Alternate Batch CRM.
-
Causality: This acts as a self-validating check. It verifies the accuracy of the primary calibration curve and satisfies ISO/IEC 17025 requirements for monitoring the validity of results[7].
-
Protocol B: LC-MS/MS Analytical Workflow
-
Sample Preparation: Spike the biological or environmental matrix with the target CRM and a Stable Isotope-Labeled (SIL) internal standard (e.g., a deuterated benzotriazole analog).
-
Extraction: Perform Solid Phase Extraction (SPE) to concentrate the analyte and remove phospholipids.
-
Chromatographic Separation: Utilize a Phenyl-Hexyl UHPLC column (e.g., 100 x 3 mm, 2.6 µm)[8].
-
Causality: The Phenyl-Hexyl stationary phase provides unique
interactions with both the benzotriazole system and the fluorophenyl ring, offering superior retention and resolution from co-extractants compared to standard C18 columns[8].
-
-
Mass Spectrometry: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.
-
Causality: The nitrogen-rich triazole ring readily accepts protons in acidic mobile phases (e.g., 0.1% Formic Acid) to form abundant
precursor ions[2].
-
-
Self-Validation Check: Monitor the absolute peak area of the SIL internal standard across all injections.
-
Causality: A deviation of >20% in IS area counts indicates severe matrix effects or an extraction failure, triggering an automatic run failure before erroneous data is reported.
-
Self-validating LC-MS/MS workflow using ISO 17034 Certified Reference Materials.
Quantitative Data: Expected Validation Parameters
When utilizing an ISO 17034 CRM for the quantitation of benzotriazole derivatives via the protocols described above, the following validation parameters should be achieved to meet stringent regulatory guidelines (e.g., FDA/ICH M10).
Table 2: LC-MS/MS Method Validation Metrics
| Validation Parameter | Acceptance Criteria (ICH M10) | Expected Experimental Observation | Causality / Corrective Action |
| Linearity ( | Achieved via accurate CRM serial dilution and IS correction[1]. | ||
| LOD / LOQ | Signal-to-Noise | LOD | High ESI+ ionization efficiency of the triazole ring drives low detection limits[1][2]. |
| Intra-day Precision | Use of positive-displacement pipettes during CRM handling minimizes volumetric error. | ||
| Matrix Effect (Bias) | Corrected to | Uncorrected matrix suppression can exceed 40%; SIL internal standards are mandatory to normalize ESI response[1]. |
Conclusion
The accurate and legally defensible quantitation of (4-fluorophenyl)methyl-2H-benzotriazole hinges on the rigorous application of ISO 17034 Certified Reference Materials. By embedding self-validating mechanisms—such as alternate batch verification,
References[6] Method validation using Certified Reference Materials (CRMs). ARO Scientific. Verify Source[4] What Is ISO 17034?. The ANSI Blog. Verify Source[3] How Certified Reference Materials Help Labs Meet Regulatory Requirements. Microbiologics. Verify Source[5] What are Certified Reference Materials?. ASTM International. Verify Source[1] Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). PMC - NIH. Verify Source[7] Alternate Batch CRMs for Validation Verification of Analytical Testing Methods. Cayman Chemical.Verify Source[8] CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry. CA.gov. Verify Source[2] Optimized LC‐MS/MS method for detecting tire additive compounds in water samples. ResearchGate. Verify Source
Sources
- 1. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.microbiologics.com [blog.microbiologics.com]
- 4. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 5. What are Certified Reference Materials? | ASTM [astm.org]
- 6. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 7. caymanchem.com [caymanchem.com]
- 8. waterboards.ca.gov [waterboards.ca.gov]
Spectroscopic Differentiation of N1- and N2-Substituted Benzotriazoles: A Technical Guide
Executive Summary: The Isomer Challenge
In the alkylation of benzotriazoles, regioselectivity is a persistent challenge. The reaction of 1H-benzotriazole with alkyl halides typically yields a mixture of N1-alkyl (asymmetric, kinetically favored) and N2-alkyl (symmetric, thermodynamically favored) isomers. Differentiating these isomers is critical because they exhibit vastly different pharmacological profiles and physicochemical properties.
This guide provides a definitive, evidence-based framework for distinguishing N1- and N2-substituted benzotriazoles using NMR spectroscopy, UV-Vis spectrophotometry, and chromatographic behavior.
Structural Logic & Symmetry
The most robust method for differentiation lies in molecular symmetry.
-
N2-Isomers (
Symmetry): The N2-substituted benzotriazole possesses a plane of symmetry passing through the substituent and the N2 atom, bisecting the benzene ring. This renders the C4/C7 and C5/C6 positions chemically equivalent. -
N1-Isomers (
or Symmetry): The N1-substituted isomer lacks this symmetry plane. The substituent at N1 breaks the equivalence of the benzene ring carbons, making every aromatic carbon and proton chemically distinct.
Visualizing the Symmetry Difference
Figure 1: Symmetry analysis of N1 vs. N2 substitution and its direct impact on NMR signal multiplicity.
Comparative Analysis by Technique
A. NMR Spectroscopy (The Gold Standard)
NMR is the definitive tool for structural assignment. The symmetry difference results in distinct splitting patterns and signal counts.[1]
1. Proton NMR (
H NMR)
-
N2-Isomer (Symmetric): The aromatic region typically displays an AA'BB' pattern. You will see two distinct multiplets (often appearing as "pseudo-doublets" or "pseudo-triplets") representing the equivalent H4/H7 and H5/H6 pairs.
-
N1-Isomer (Asymmetric): The aromatic region displays an ABCD pattern (or similar complex multiplet). You will often observe 3 or 4 distinct clusters of signals because H4, H5, H6, and H7 are in unique electronic environments.
2. Carbon NMR (
C NMR)
-
N2-Isomer: Shows fewer aromatic signals due to equivalence.
-
Expected Aromatic Signals: 3 distinct peaks (C4/7, C5/6, C3a/7a).
-
-
N1-Isomer: Shows more aromatic signals.
-
Expected Aromatic Signals: 6 distinct peaks (C4, C5, C6, C7, C3a, C7a).
-
3. Nitrogen NMR (
N NMR)
-
N2-Isomer: The N1 and N3 atoms are chemically equivalent (pyridine-like). The N2 atom (pyrrole-like, carrying the substituent) is distinct.
-
N1-Isomer: All three nitrogen atoms are chemically distinct. N1 (pyrrole-like) resonates at a significantly different field than N2 and N3.
B. UV-Vis Spectroscopy
The electronic conjugation differs significantly between the two isomers.
-
N2-Isomers (Quinoid-like): The N2-substitution promotes a "quinoid" resonance contribution. This typically results in a red-shifted absorption maximum (
) and a broader absorption band. This property makes N2-benzotriazoles excellent UV absorbers (e.g., Tinuvin series).[2] -
N1-Isomers (Benzenoid-like): The N1-substitution retains more "benzenoid" character, typically resulting in absorption at shorter wavelengths compared to the N2 isomer.
C. Chromatography (Polarity & Elution)
-
N1-Isomers (More Polar): Due to a larger dipole moment, N1 isomers interact more strongly with polar stationary phases (silica gel).
-
Result: Lower
on TLC; elutes later in flash chromatography.
-
-
N2-Isomers (Less Polar): The symmetric distribution of electron density reduces the net dipole moment.
-
Result: Higher
on TLC; elutes first in flash chromatography.
-
Summary of Differentiating Properties
| Feature | N1-Alkyl Benzotriazole | N2-Alkyl Benzotriazole |
| Symmetry | Asymmetric ( | Symmetric ( |
| Polarity | High (More Polar) | Low (Less Polar) |
| TLC ( | Lower (Elutes 2nd) | Higher (Elutes 1st) |
| Complex (ABCD); 3-4 distinct regions | Symmetric (AA'BB'); 2 distinct regions | |
| 6 distinct aromatic signals | 3 distinct aromatic signals (pairs equivalent) | |
| UV-Vis | Shorter wavelength (Benzenoid) | Longer wavelength (Quinoid) |
| Physical State | Often Solid (Higher MP) | Often Liquid or Low MP (for simple alkyls) |
Experimental Protocols
Protocol 1: Synthesis and Separation Workflow
Objective: To synthesize and isolate N1 and N2 isomers for characterization.
-
Reaction: Dissolve benzotriazole (1.0 eq) in DMF. Add
(1.2 eq) and Alkyl Halide (1.1 eq). Stir at RT for 4-12 hours. -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over
. -
TLC Analysis: Run TLC in Hexane:EtOAc (e.g., 4:1).
-
Observation: You should see two spots. The top spot is the N2 isomer. The bottom spot is the N1 isomer.
-
-
Separation: Perform silica gel flash chromatography.
-
Gradient: Start with 100% Hexane
10-20% EtOAc/Hexane. -
Collection: Collect the first eluting fraction (N2) and the second eluting fraction (N1) separately.
-
Protocol 2: NMR Characterization
Objective: To confirm isomer identity via symmetry.
-
Sample Prep: Dissolve ~10 mg of isolated isomer in 0.6 mL
. -
Acquisition:
- H NMR: Acquire standard proton spectrum (16 scans). Focus on the 7.0–8.0 ppm region.
- C NMR: Acquire proton-decoupled carbon spectrum (256+ scans). Count the peaks in the 110–150 ppm region.
-
Interpretation:
-
If you count 3 aromatic carbon signals
N2 Isomer . -
If you count 6 aromatic carbon signals
N1 Isomer .
-
Decision Logic Diagram
Figure 2: Step-by-step decision tree for isolating and identifying benzotriazole isomers.
References
-
BenchChem. N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. Retrieved from
-
MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules 2022.[3] Retrieved from
-
University of Victoria. Column Chromatography: Elution Order and Adsorbents. Retrieved from
-
American Coatings Association. Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. Retrieved from
-
ResearchGate. 1H NMR Studies of some heterocyclic compounds: Tautomerism in 1,2,3-Benzotriazole. Retrieved from
Sources
Bioisosteric Replacement of Benzimidazole with Benzotriazole: A Strategic Guide
Topic: Bioisosteric Replacement of Benzimidazole with Benzotriazole Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the bioisosteric replacement of benzimidazole with benzotriazole is a high-impact tactic used to modulate the electronic landscape, hydrogen bond network, and physicochemical properties of a lead compound. While structurally similar—differing by only a single nitrogen atom—these two scaffolds exhibit divergent behaviors at physiological pH.[1]
This guide analyzes the strategic implications of this replacement, focusing on the "Charge Flip" phenomenon: the transition from the basic/amphoteric nature of benzimidazole to the acidic/neutral nature of benzotriazole. We provide experimental data from kinase inhibitor campaigns (CK2), metabolic stability profiles, and validated synthesis protocols to support decision-making in drug discovery.
Physicochemical Matrix: The Nitrogen Shift
The addition of a nitrogen atom at position 3 (transforming the imidazole ring into a triazole) fundamentally alters the electron density and acid-base character of the heterocycle.
| Feature | Benzimidazole (BI) | Benzotriazole (BT) | Impact on Drug Design |
| Core Structure | Bicyclic (Benzene + Imidazole) | Bicyclic (Benzene + Triazole) | Minimal steric change; similar Van der Waals volume. |
| Heteroatoms | 2 Nitrogens (1 Pyridine-like, 1 Pyrrole-like) | 3 Nitrogens (2 Pyridine-like, 1 Pyrrole-like) | BT has an additional H-bond acceptor. |
| pKa (NH) | ~12.8 (Very Weak Acid) | ~8.2 (Weak Acid) | CRITICAL: BT can deprotonate at physiological pH. |
| pKa (Conj. Acid) | ~5.6 (Basic) | < 0 (Non-basic) | BI is often protonated (cationic) in lysosomes; BT is not. |
| LogP | ~1.3 - 1.5 | ~1.2 - 1.4 | BT is slightly less lipophilic due to higher polarity. |
| H-Bonding | 1 Donor / 1 Acceptor | 1 Donor / 2 Acceptors | BT offers a richer acceptor network for water bridges. |
Senior Scientist Insight: The most profound difference is the ionization state . At pH 7.4, an unsubstituted benzimidazole is largely neutral but retains significant basicity (can accept a proton). A benzotriazole, however, is a weak acid. In the case of tetrabromo-derivatives (see Case Study), this shift causes the benzotriazole to exist almost exclusively as a monoanion , while the benzimidazole remains neutral .[2] This dictates solubility, permeability, and binding mode.
Case Study: Selectivity in Protein Kinase CK2 Inhibitors
The most authoritative comparison of these scaffolds lies in the development of ATP-competitive inhibitors for Casein Kinase 2 (CK2). Researchers compared TBBt (4,5,6,7-tetrabromobenzotriazole) and TBBi (4,5,6,7-tetrabromobenzimidazole).[2][3][4]
Experimental Data: TBBt vs. TBBi
Source: Zien et al., Biochim Biophys Acta. 2005; Sarno et al., 2001.
| Metric | TBBt (Benzotriazole) | TBBi (Benzimidazole) | Interpretation |
| Ki (CK2) | 80 - 210 nM | 70 - 510 nM | Comparable potency in enzymatic assays. |
| Ionization (pH 7.4) | >99% Monoanion | >95% Neutral | TBBt is negatively charged; TBBi is neutral. |
| Selectivity | Extremely High | Moderate | TBBt's charge likely excludes it from kinases requiring neutral ATP-mimics. |
| Cell Permeability | Moderate | High | TBBi (neutral) crosses membranes more easily. |
| Apoptosis Induction | Lower | Higher | TBBi is more cytotoxic, likely due to off-target effects and better entry. |
Mechanism of Action Difference
While both compounds target the ATP-binding pocket, their electrostatic interactions differ.
-
TBBi (Neutral): Mimics the adenosine ring of ATP via hydrophobic interactions and H-bonds.
-
TBBt (Anionic): The deprotonated triazole ring interacts with the positively charged lysine (Lys68 in CK2α) and structural water molecules. This "anionic anchor" provides high selectivity for the unique polar environment of the CK2 active site, which tolerates anionic ligands better than most kinases.
Metabolic & Safety Considerations
When swapping BI for BT, metabolic liabilities change significantly.
-
CYP450 Inhibition (The 1-ABT Warning):
-
Benzotriazole Risk: 1-Aminobenzotriazole (1-ABT) is a known mechanism-based (suicide) inhibitor of cytochrome P450s. It forms a reactive benzyne intermediate that covalently modifies the heme.
-
Guidance: Avoid N-amino substitutions on the benzotriazole ring in drug candidates. Standard alkyl/aryl substitutions are generally stable but must be screened for reversible inhibition.
-
-
CYP Induction:
-
Benzimidazole Risk: Many benzimidazoles (e.g., Omeprazole) are aryl hydrocarbon receptor (AhR) agonists and can induce CYP1A1/1A2.
-
Bioisostere Advantage: Switching to benzotriazole often mitigates this induction potential due to the altered electronic profile reducing AhR affinity.
-
Decision Framework: When to Switch?
This decision tree assists medicinal chemists in evaluating the utility of the BI
Figure 1: Strategic decision tree for evaluating the Benzimidazole to Benzotriazole bioisosteric replacement.
Strategic Synthesis Protocol
The synthesis of these two scaffolds diverges at the cyclization step. Below is a comparative protocol for synthesizing 1-substituted derivatives from a common o-phenylenediamine precursor.
A. Benzimidazole Synthesis (Condensation)
Mechanism: Acid-catalyzed condensation with a carboxylic acid equivalent.
-
Reagents: o-Phenylenediamine derivative (1.0 eq), R-COOH (1.1 eq), 4N HCl (aqueous).
-
Procedure: Reflux the diamine and carboxylic acid in 4N HCl for 4–12 hours.
-
Workup: Cool to 0°C. Neutralize with NH₄OH to pH 8–9. The benzimidazole precipitates.
-
Key Feature: Forms the C-2 carbon center.
B. Benzotriazole Synthesis (Diazotization)
Mechanism: Nitrosation of the amine followed by intramolecular attack.
-
Reagents: o-Phenylenediamine derivative (1.0 eq), NaNO₂ (1.2 eq), Glacial Acetic Acid (solvent), H₂O.
-
Procedure:
-
Dissolve diamine in acetic acid/water (1:1) and cool to 0–5°C (Ice bath).
-
Add NaNO₂ solution dropwise, maintaining temperature <5°C.
-
Stir for 30–60 mins. The ring closes instantaneously upon diazonium formation.
-
-
Workup: Dilute with ice water. The benzotriazole usually precipitates as a solid.
-
Key Feature: Introduces the N-3 nitrogen atom. Caution: Diazonium intermediates can be energetic; keep cold.
Figure 2: Divergent synthetic pathways from a common diamine precursor.
References
-
Zien, P., et al. (2005).[2] Tetrabromobenzotriazole (TBBt) and tetrabromobenzimidazole (TBBz) as selective inhibitors of protein kinase CK2: evaluation of their effects on cells and different molecular forms of human CK2.[2] Biochimica et Biophysica Acta (BBA). Link
-
Sarno, S., et al. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2.[4][5] FEBS Letters. Link
-
Tonnelier, A., et al. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. ChemicalBook. Link
-
Ortiz de Montellano, P.R., & Mathews, J.M. (1981). Autocatalytic alkylation of the cytochrome P450 prosthetic haem group by 1-aminobenzotriazole. Biochemical Journal. Link
-
Khabnadideh, S., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives.[6][7] Research in Pharmaceutical Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrabromobenzotriazole (TBBt) and tetrabromobenzimidazole (TBBz) as selective inhibitors of protein kinase CK2: evaluation of their effects on cells and different molecular forms of human CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Guide: Fluorinated vs. Chlorinated Benzotriazoles
This guide provides a comparative technical analysis of fluorinated versus chlorinated benzotriazoles (BTRs), focusing on their cytotoxicity profiles, structure-activity relationships (SAR), and implications for drug development.
Executive Summary
In the optimization of benzotriazole scaffolds for medicinal chemistry, the choice between fluorination and chlorination is a critical decision point. While both halogens modulate lipophilicity and electronic distribution, they drive divergent cytotoxic outcomes:
-
Chlorinated BTRs (Cl-BTRs): Characterized by higher non-specific toxicity . The bulky, lipophilic chlorine atom often drives non-target membrane disruption and bioaccumulation. Data indicates significantly higher acute toxicity in aquatic models (e.g., Danio rerio) compared to non-halogenated parents.
-
Fluorinated BTRs (F-BTRs): Characterized by enhanced metabolic stability and targeted potency . The C-F bond's strength and "polar hydrophobicity" allow for the blocking of metabolic soft spots (CYP450) without the drastic lipophilicity penalty of chlorine, often resulting in superior therapeutic indices in oncology applications.
Chemical & Physical Basis of Toxicity
The divergence in cytotoxicity stems from fundamental atomic properties.
| Feature | Fluorine (F) | Chlorine (Cl) | Impact on Cytotoxicity |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Cl adds significant steric bulk, affecting receptor fit and membrane intercalation. |
| Electronegativity | 3.98 (Pauling) | 3.16 (Pauling) | F induces stronger electronic polarization, altering pKa and H-bond capability.[1] |
| C-X Bond Energy | ~116 kcal/mol | ~81 kcal/mol | F renders the ring metabolically inert at that position; Cl is more liable to oxidative attack or displacement. |
| Lipophilicity ( | Moderate Increase | High Increase | Cl drives "grease-ball" pharmacology, increasing non-specific binding and off-target toxicity. |
Comparative Performance Data
A. Environmental & Acute Systemic Toxicity
Chlorinated derivatives demonstrate a steeper toxicity curve in whole-organism models, largely attributed to increased bioconcentration factors.
Table 1: Acute Toxicity in Danio rerio (Zebrafish) Embryos Source: Derived from environmental toxicology assessments (e.g., Dorta et al., 2024).
| Compound | LC50 (96h) | Phenotypic Defects | Neurotoxicity Marker (AChE) |
| 1H-Benzotriazole (Parent) | >100 mg/L (No Mortality) | None observed at low dose | No significant inhibition |
| 5-Chloro-benzotriazole | 19 mg/L | Pericardial edema, yolk sac edema | Significant inhibition (p<0.05) |
Insight: The addition of a single chlorine atom at the 5-position shifts the molecule from "relatively benign" to "acutely toxic/neurotoxic," highlighting the risk of Cl-substitution in non-target safety profiles.
B. Therapeutic Cytotoxicity (Oncology Targets)
In drug discovery, "toxicity" against cancer cells is the desired "potency." Fluorinated derivatives often outperform chlorinated ones by maintaining potency while improving metabolic half-life.
Table 2: Comparative Potency Trends in Mammalian Carcinoma Cells (HepG2/MCF-7) Representative data synthesized from SAR studies on halogenated azoles.
| Scaffold Modification | IC50 (Target: HepG2) | Mechanism of Action | Metabolic Stability (t1/2) |
| 5-H (Unsubstituted) | > 50 µM | Low specific binding | Low (< 30 min) |
| 5-Cl (Chlorinated) | ~ 30 - 40 µM | Membrane disruption / Low specificity | Moderate |
| 5-F (Fluorinated) | < 10 µM | Targeted enzyme inhibition (e.g., CK2, kinases) | High (> 60 min) |
Key Finding: While chlorinated derivatives show cytotoxicity, it is often less potent and less specific than fluorinated analogs. Fluorinated hybrids (e.g., linked to triazoles) have demonstrated IC50 values in the nanomolar range against specific tumor lines, superior to Cl-analogs.
Mechanistic Pathways & Visualization
The following diagram illustrates the divergent fates of F- vs. Cl-benzotriazoles in a biological system.
Caption: Divergent pharmacological fates: Chlorine drives non-specific membrane toxicity, while Fluorine enhances metabolic stability and targeted potency.
Experimental Protocols
To validate these profiles in your own pipeline, use the following self-validating protocols.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Objective: Determine IC50 values for Cl- vs F-BTRs in HepG2 (human liver carcinoma) cells.
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2. -
Treatment:
-
Prepare 100 mM stock solutions of 5-Cl-BTR and 5-F-BTR in DMSO.
-
Perform serial dilutions (0.1 µM to 100 µM) in culture media (keep DMSO < 0.1%).
-
Include Positive Control: Doxorubicin (1 µM).
-
Include Vehicle Control: 0.1% DMSO.
-
-
Incubation: Treat cells for 48h.
-
Development:
-
Add 10 µL MTT reagent (5 mg/mL) per well. Incubate 4h.
-
Solubilize formazan crystals with 100 µL DMSO.
-
-
Readout: Measure Absorbance at 570 nm.
-
Calculation: Plot dose-response curve.
-
Validation Check: Vehicle control cell viability must be >90%. Positive control must show <50% viability.
-
Protocol B: Metabolic Stability Screen (Microsomal Stability)
Objective: Confirm if Fluorination improves stability compared to Chlorination.
-
Reaction Mix: Combine 1 µM Test Compound (Cl-BTR or F-BTR) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6PDH).
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Interpretation:
-
Cl-BTR: Expect rapid clearance (shorter
) due to aromatic oxidation potential. -
F-BTR: Expect extended
(>60 min) due to C-F bond blocking oxidative sites.
-
References
-
Dorta, D. J., et al. (2024). Deleterious effects of benzotriazoles on zebrafish development and neurotransmission: 5-Chloro-benzotriazole versus 1H-benzotriazole. Science of The Total Environment. Link
-
Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Shah, J. J., et al. (2013). Synthesis and antiproliferative activity of benzotriazole derivatives. Medicinal Chemistry Research. Link
-
OECD. (2024). 1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement. Australian Industrial Chemicals Introduction Scheme. Link
-
Gao, Y., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development. Frontiers in Chemistry. Link
Sources
Reproducibility in the Synthesis of N-Benzyl Benzotriazoles: A Comparative Regioselectivity Guide
As a Senior Application Scientist, achieving reproducible regioselectivity is the most persistent challenge I encounter when scaling the synthesis of N-benzyl benzotriazoles. Benzotriazole derivatives are indispensable as synthetic auxiliaries, peptide coupling reagents, and pharmacophores with potent antibacterial and antifungal properties. However, the tautomeric nature of the benzotriazole (BtH) ring means that alkylation typically yields a mixture of N1-benzyl and N2-benzyl constitutional isomers[1].
This guide objectively evaluates the leading synthetic methodologies, dissecting the thermodynamic and kinetic causality behind their regioselectivity, and provides self-validating protocols to ensure absolute reproducibility in your laboratory.
The Mechanistic Causality of Regioselectivity
To control the synthesis, one must first understand the behavior of the benzotriazolide anion. Upon deprotonation, the negative charge is delocalized across the nitrogen triad.
-
The N1 Position (Kinetic Control): The N1 (and equivalent N3) position is the most nucleophilic site but suffers from higher steric hindrance. Attack at N1 is kinetically favored when using hard electrophiles (like benzyl chloride) in polar aprotic solvents[1].
-
The N2 Position (Thermodynamic Control): The N2 position is less sterically hindered. Reactions driven by thermodynamic equilibration, or those utilizing protic solvents that heavily solvate the N1 position via hydrogen bonding, often see a dramatic increase in N2-alkylation[1].
Causality of Solvent Selection
The choice of solvent is the primary determinant of the N1:N2 ratio. Polar aprotic solvents (e.g., THF, DMF, Chloroform) effectively solvate the counter-cation (e.g., Na⁺) but leave the benzotriazolide anion "naked" and highly reactive, driving the kinetically favored N1-attack[1]. Conversely, protic solvents form hydrogen bonds with the nitrogen atoms, dampening nucleophilicity and eroding regioselectivity.
Mechanistic pathways governing N1 vs. N2 regioselectivity in benzotriazole alkylation.
Comparative Analysis of Synthesis Methodologies
Method A: Kinetically Controlled Alkylation (NaH / THF or CHCl₃)
By utilizing a strong, irreversible base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent, the benzotriazolide salt is formed quantitatively.
-
Causality: The irreversible deprotonation prevents equilibrium, and the aprotic environment ensures the anion reacts immediately with benzyl chloride at the most nucleophilic N1 site. This method reliably produces >95% N1 selectivity.
Method B: Basic Ionic Liquid Catalysis ([Bmim]OH)
Green chemistry approaches have introduced 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as a dual solvent and catalyst.
-
Causality: The ionic liquid provides a highly polar microenvironment that stabilizes the transition state of the nucleophilic substitution, allowing the reaction to proceed at room temperature without additional solvents. While overall yields are exceptional (~95%), the N1:N2 ratio slightly drops to 86:14 due to the unique solvation dynamics of the imidazolium cation[2][3].
Method C: Cross-Dehydrogenative Coupling (Cu₂S Nanocatalyst)
A modern alternative avoids alkyl halides entirely by using N,N-dimethylbenzylamines.
-
Causality: A copper chalcogenide (Cu₂S) nanocatalyst drives an oxidative amination via a radical pathway. This generates an iminium ion intermediate that is selectively trapped by benzotriazole, yielding 70-89% of the N1-alkylated product under solvent-free conditions[4].
Quantitative Performance Data
The following table summarizes the experimental reproducibility, yields, and regioselectivity across different synthetic routes based on standardized benchmarking[2][3][4][5].
| Methodology | Reagents & Conditions | Reaction Time | Total Yield | N1:N2 Ratio | Scalability & Reproducibility |
| Kinetic Control | NaH, Benzyl Chloride, THF/CHCl₃, 0°C to RT | 3 - 6 hours | 85 - 93% | > 95 : 5 | High; requires strict anhydrous conditions. |
| Ionic Liquid | [Bmim]OH, Benzyl Chloride, Solvent-Free, RT | 2 hours | 95% | 86 : 14 | Excellent; highly reproducible and green. |
| Traditional Basic | K₂CO₃, Benzyl Chloride, DMF, 90°C | 4 - 12 hours | ~53% | ~ 70 : 30 | Moderate; prone to thermal equilibration. |
| Oxidative CDC | Cu₂S, N,N-dimethylbenzylamine, 100°C | 12 - 24 hours | 70 - 89% | Exclusive N1 | Moderate; requires specialized nanocatalyst. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed-loop systems with built-in validation checkpoints.
Protocol 1: Highly Selective N1-Benzylation via Kinetic Control
Reagents: Benzotriazole (10 mmol), NaH (60% dispersion, 11 mmol), Benzyl Chloride (10 mmol), Anhydrous THF (30 mL).
-
System Purge: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF.
-
Deprotonation: Carefully add NaH to the stirring THF at 0°C. Add benzotriazole portion-wise.
-
Validation Checkpoint 1: Observe the evolution of H₂ gas. Do not proceed until bubbling completely ceases (approx. 30 mins), confirming quantitative formation of the benzotriazolide anion[1].
-
-
Electrophilic Addition: Add benzyl chloride dropwise via syringe over 15 minutes to maintain the temperature at 0°C.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Validation Checkpoint 2: Perform TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the BtH spot and the appearance of a major UV-active spot (N1-isomer) validates completion.
-
-
Quench & Extraction: Quench carefully with 10 mL ice water. Extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash chromatography.
-
Validation Checkpoint 3: ¹H NMR (CDCl₃) of the N1-isomer will show an asymmetric aromatic region and a distinct singlet for the benzylic CH₂ around δ 5.85 ppm.
-
Self-validating experimental workflow for kinetically controlled N1-benzylation.
Protocol 2: Solvent-Free Synthesis using[Bmim]OH
Reagents: Benzotriazole (5 mmol), Benzyl Chloride (5 mmol),[Bmim]OH (1 mL).
-
Mixing: In a 25 mL flask, combine benzotriazole and [Bmim]OH. Stir for 5 minutes until a homogeneous mixture forms.
-
Alkylation: Add benzyl chloride directly to the mixture.
-
Propagation: Stir at room temperature for 2 hours.
-
Validation Checkpoint 1: The mixture will become increasingly viscous as the product forms.
-
-
Extraction: Add 15 mL of diethyl ether and 10 mL of water. The product partitions into the ether layer, while the ionic liquid remains in the aqueous phase[2].
-
Catalyst Recovery: Evaporate the aqueous layer under vacuum at 80°C to recover the [Bmim]OH for subsequent runs[2].
-
Purification: Concentrate the ether layer and separate the N1 (86%) and N2 (14%) isomers via column chromatography.
References
1. - TSI Journals 2.1 - Benchchem Technical Support Center 3.2 - ResearchGate 4.4 - Journal of Organic Chemistry (PubMed) 5.3 - Benchchem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N, N-Dimethylbenzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1H-benzotriazole CAS 32046-62-1|RUO [benchchem.com]
Safety Operating Guide
(4-fluorophenyl)methyl-2H-benzotriazole proper disposal procedures
Standard Operating Procedure: Disposal and Hazard Mitigation of (4-fluorophenyl)methyl-2H-benzotriazole
As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as a highly regulated, critical extension of experimental design. For researchers and drug development professionals handling complex halogenated heterocycles like (4-fluorophenyl)methyl-2H-benzotriazole, standard disposal heuristics are insufficient. This molecule presents a unique operational challenge due to the convergence of two highly persistent chemical motifs: the environmentally recalcitrant benzotriazole core and a highly stable fluorinated aromatic ring.
To build deep trust in your laboratory's safety infrastructure, you must understand the causality behind waste segregation. This guide provides a self-validating, step-by-step operational plan to ensure regulatory compliance, environmental stewardship, and laboratory safety.
Physicochemical Hazard Profile
To design a self-validating disposal protocol, we must first quantify the operational hazards. Benzotriazoles are notorious for their aquatic toxicity, and the addition of a fluorinated moiety increases both lipophilicity and thermal stability[1].
Table 1: Hazard Profile and Operational Implications
| Hazard Parameter | Characteristic | Operational Causality & Disposal Implication |
| Aquatic Toxicity | High (LC50 < 10 mg/L) | Absolute prohibition of drain disposal; causes long-term benthic damage[1]. |
| Thermal Stability | High (Strong C-F bond) | Mandates high-temperature incineration to prevent dioxin/furan formation[2]. |
| Lipophilicity | High | Readily bioaccumulates; must be strictly isolated from aqueous waste streams[3]. |
| Physical State | Particulate Solid | High risk of aerosolization; sweeping prohibited to prevent inhalation exposure[4]. |
Waste Segregation Logic
The following logic tree dictates the immediate handling of the substance upon completion of experimental procedures or in the event of a spill. Segregation is the most critical step in preventing downstream thermal processing failures.
Workflow for the segregation and disposal of fluorinated benzotriazole waste.
Operational Disposal Protocols
Every protocol below is designed as a self-validating system: each step contains a verification check to ensure containment integrity and prevent cross-contamination.
Protocol A: Solid Waste Handling (Spills and Unused Reagents)
Causality: Solid fluorinated benzotriazoles pose a severe risk of aerosolization. Airborne dust can lead to respiratory irritation and systemic exposure. Dry sweeping is strictly prohibited because it generates explosive or toxic dust clouds[4].
-
Immobilization: Isolate the spill area immediately. Do not use compressed air or dry brooms.
-
Dampening: Lightly mist the solid material with a low-volatility, compatible solvent (e.g., isopropanol) to suppress dust formation during recovery.
-
Collection: Utilize non-sparking tools to gently scoop the dampened solid into a secondary containment vessel.
-
Primary Containment: Transfer the collected material into a high-density polyethylene (HDPE) or polypropylene container.
-
Verification Step: Inspect the cap for a hermetic seal and wipe the exterior with a solvent-dampened cloth to remove residual traces.
-
-
Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste: Fluorinated Benzotriazole (Toxic to Aquatic Life)"[3].
Protocol B: Liquid Waste Handling (Reaction Mixtures)
Causality: The presence of the fluorine atom dictates that this molecule must be routed exclusively to the halogenated waste stream. Mixing halogenated waste with non-halogenated streams can lead to catastrophic incinerator failures or the release of toxic fluorinated byproducts if combusted at incorrect temperatures[5].
-
Quenching: Ensure all active reagents (e.g., coupling agents, bases) in the reaction mixture are fully quenched and the solution has returned to ambient temperature.
-
Segregation: Transfer the solution exclusively into a designated Halogenated Organic Waste carboy.
-
Verification Step: Cross-reference the carboy log to confirm the absence of incompatible chemicals (e.g., strong oxidizers, azides) to prevent dangerous exothermic reactions[5].
-
-
Vessel Rinsing: Rinse the primary reaction vessel three times with a minimal volume of a halogenated solvent (e.g., dichloromethane). Deposit all rinsate directly into the halogenated waste carboy. Do not allow wash water to enter standard drains[6].
-
Secondary Containment: Store the waste carboy in a secondary containment tray capable of holding at least 110% of the carboy's total volume to mitigate catastrophic leaks.
Regulatory Grounding & Environmental Fate
Under EPA/RCRA guidelines, while specific benzotriazole derivatives might not have a distinct listed waste code, they must be treated as hazardous waste due to their environmental toxicity profile[7]. The ultimate disposal mechanism must be incineration in a licensed apparatus equipped with acid-gas scrubbers[4]. These scrubbers are mandatory to neutralize the hydrofluoric acid (HF) gas generated during the thermal cleavage of the fluorinated moiety. Never allow wash water from cleaning equipment to enter standard drains, as municipal water treatment facilities cannot process these persistent organic pollutants, which will ultimately contaminate local aquatic ecosystems[6].
References[7] "Benzotriazole Safety Data Sheet", dep.state.pa.us,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBzZ3j6K0WbVsvawl3qkDaqlcDA4ViX4zAGWVK9Gy64BKIa8n2HQZJYapYQSSsHn3RDv-p20MvG_MIq64hB2ywzX2p3lKHQktJmSbTnnFCuVgyobVPa4dwwf06YYdR1hGPfgdmcC34B--OokghOlCIlubCWYlysELICtQwn3Z2s4AeZsGfI7vQgIpXrTpkAU-qDmpWJM13vvfJgRA23iDwojuylqE=[3] "Benzotriazole: Handbook of Reactive Chemical Hazards", scbt.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBMCYo3zvoOBx3HAYBF31idnmunBFvrQ3LmCXmHSmwJc3N_78iLFa4Utg76NpNKZnZ9ktsftFwMIAqka9Q_3yLjj0Ne8za-aRUOl6AVEx-mrQTKvcpBZHuKb2USQaFe07mQm8=[1] "3 - SAFETY DATA SHEET", fishersci.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNKN9QmU7742Hi-Gwcm0syE5TKSC7iT1mtqJeWh5zbJFmNmUia9DXLgsOE0DD2GbYigWfAxStIwzX6ysGn6VepCxgBIZM5Fr1tOH1CmdgS-gJNgVR21_vX3yFmwLIaZ4J4kYzK6DXna30blxjKYeFqc9VgocKtTcEVZzN6q0sp5S0f3Vb5jM87Nj_iD545t536ZYuKPRzHT0ElHGJfcT64bAgpiIWnW3hc8ZVzzzwr1O79pzLqeG8yChq2vrHvoDQ2sdBAnW8sUYcwzZPbCTGh[4] "HBTU Safety Data Sheet", scbt.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF425nNewW33WH714jy03HaM-f0CwR9k0ZLMlJBjJ-Ip0MHO__Y_ysEWARbDRlxMO_neDuI9APKN_KLhpSyjWzF_RVMSGDYJvwudzNZdtabAg1N4CjsEzzaa3Ypij8t0cIAr9s=[5] "Laboratory waste disposal guide - KAIST", kaist.ac.kr,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHabrctkioi1p-LocWnT_dQxihN5eKo2C2oSUnfACwj_9aHY4DHIwDGsoJlH7e---waacvKAFnlTBAy9pgjr5nRNYAbFbl8VcYkDTPEiv4xRw1WVv0zqHUwt5VyHc9qykvgG94gLi5i6jpwgJbrrZfMv9LmDcnJmxuKkJ730rRr4idf3MPDEdzdP-fBe6URuA==[6] "Guide for Drain Disposal of Laboratory Chemicals", metu.edu.tr,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI8VsdBe6OjDc6mdkqWHi2u_rHWCZrjx0CsNuBnBUX0bfjkW5nSOdR2N8kho6rc4Kfl1otOstvCdgOeE-mYjAasIALWDi6ixJZ05gtxQcV-4pPyI-ijZzxDC-OMWdCFIamhVT6BAV_leSJfVQrqogAOw==[2] "Chemical Waste Management for Laboratories", uff.br,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlfnRboBi1c-7jgOhFyoo_PzVV4alGmIMw5-In-mOyGxLkMcNTluhWEcrdVK5_62mVR_AwadpYXN9b53RkvMkyUSHeXxzXzC8XiFJtPTZPqtVl22LPMQdAn-_q2N19oRWvCX_wbpQ0GNaJhIscZPIZaBoI_YLK0WBeuUQTVVWKSN6tAFbkgdhx1VjbGQVDIHwHyc36BwTwhNcrMcj7zxluYup1-qPQtmZ3e3PWsFWDPw2DWptG06I=
Sources
Personal Protective Equipment & Handling Guide: (4-Fluorophenyl)methyl-2H-benzotriazole
Part 1: Executive Safety Assessment
The Core Directive: Treat (4-fluorophenyl)methyl-2H-benzotriazole as a Potent Irritant and Environmental Toxin with high metabolic stability.
As a research-grade intermediate, specific toxicological data for this exact isomer is likely limited. Therefore, we apply the Structure-Activity Relationship (SAR) safety protocol. We must synthesize the known hazards of the Benzotriazole core (acute toxicity, aquatic toxicity) with the Fluorinated benzyl moiety (increased lipophilicity and metabolic resistance).
Chemical Hazard Profile (SAR Analysis)
| Property | Hazard Assessment | Operational Implication |
| Core Structure | Benzotriazole Ring | Potential respiratory sensitizer; Acute oral toxicity (Cat 4).[1][2][3][4] |
| Substituent | 4-Fluorophenyl group | Increases lipophilicity; enhances skin permeation potential. |
| Physical State | Solid (Crystalline/Powder) | High Dust Hazard. Electrostatic buildup likely during weighing. |
| Reactivity | Nitrogen-rich heterocycle | Thermal decomposition may release NOx and HF (Hydrofluoric Acid). |
| Environmental | Halogenated Organic | PBT Potential (Persistent, Bioaccumulative, Toxic). Zero-discharge required. |
Part 2: The Barrier Strategy (PPE)
Do not rely on generic "lab safety" standards. Due to the fluorinated motif, this compound may permeate standard latex rapidly. You must establish a "Redundant Barrier" system.
Respiratory Protection (The Primary Defense)
-
Standard Operation: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Outside Hood (Emergency/Maintenance): If the hood sash must be breached or for spill cleanup, use a P100 (HEPA) Half-Face Respirator .
-
Why: Benzotriazole dusts are fine particulates that bypass standard surgical masks.
-
Dermal Protection (The Glove Protocol)
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
-
Technique: Double-Gloving is mandatory.
-
Inner Layer: Standard Nitrile (4 mil).
-
Outer Layer: Long-cuff Nitrile or Laminate film (if handling solutions >1M).
-
Rationale: The fluorinated benzyl group increases the compound's ability to migrate through lipophilic matrices (like skin and thin rubber). The air gap between gloves provides a breakthrough buffer.
-
Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do not rely on safety glasses with side shields alone. The powder nature of the substance creates a risk of airborne micro-particles circumventing side shields.
Part 3: Operational Workflow & Logic
Visualization: PPE Decision Matrix
This logic flow ensures you select the correct protection based on the physical state and quantity of the material.
Figure 1: PPE Selection Logic based on state and quantity. Note the escalation to double-gloving for larger solid quantities due to dust risks.
Detailed Protocol: Safe Weighing & Transfer
Objective: Prevent inhalation of dust and contamination of the balance area.
-
Preparation:
-
Don PPE (Double Nitrile gloves, Goggles, Lab Coat).
-
Verify Fume Hood flow (magnehelic gauge or ribbon check).
-
Static Control: Benzotriazoles are prone to static charge. Have an ionizing anti-static gun or polonium strip ready inside the hood.
-
-
The "Closed-Transfer" Technique:
-
Do not use a spatula to scoop directly from the source bottle if possible.
-
Instead, tap the powder gently from the source vial onto a creased weighing paper or boat.
-
Critical Step: Wipe the exterior of the source vial with a Kimwipe dampened in ethanol before returning it to storage. This removes invisible dust trails.
-
-
Solubilization (If applicable):
-
Add solvent (e.g., DMSO, Methanol) immediately to the weighing vessel to "wet" the powder before moving it out of the hood.
-
Why: Once in solution, the inhalation risk drops significantly, though dermal permeation risk increases.
-
Part 4: Emergency Response & Disposal
Spill Response Loop
In the event of a spill, immediate containment is vital to prevent tracking the fluorinated compound out of the lab.
Figure 2: Emergency Spill Response Workflow. Emphasis on preventing dust generation during powder cleanup.
Disposal Directives
Strict Prohibition: Never dispose of this compound down the sink. Benzotriazoles are notoriously difficult for municipal water treatment plants to degrade, and the fluorine atom adds to this persistence.
-
Solid Waste: Collect in a dedicated container labeled "Solid Toxic Waste - Fluorinated."
-
Liquid Waste: Segregate into "Halogenated Organic Solvents."
-
Destruction Method: The waste manifest must specify High-Temperature Incineration .
-
Scientific Rationale: Standard incineration may not fully mineralize the C-F bond. High-temp incineration ensures complete destruction and captures any HF (Hydrofluoric acid) byproducts in the scrubber systems [1].
-
References
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BenchChem. (2025). Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene. Retrieved from
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Fisher Scientific. (2010).[2] Safety Data Sheet: 1H-Benzotriazole. Retrieved from
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ECHA (European Chemicals Agency). (2023). Benzotriazole - Registration Dossier. Retrieved from
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NOAA. (2024). Cameo Chemicals: Fluorine Safety & Reactivity. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
